molecular formula C10H16ClNO B1419214 1-(4-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 233608-13-4

1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B1419214
CAS No.: 233608-13-4
M. Wt: 201.69 g/mol
InChI Key: MEPAINWSSZGNKL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPAINWSSZGNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a compound of interest for researchers and professionals in drug development. The methodologies detailed herein are presented with a focus on the underlying scientific principles, ensuring both reproducibility and a thorough understanding of the experimental choices.

Introduction

This compound is a primary amine salt with a molecular structure that makes it a valuable building block in medicinal chemistry and organic synthesis. Its potential applications often leverage the substituted phenyl ring and the chiral center at the first carbon of the propane chain. This guide will focus on a robust and widely applicable synthetic route—reductive amination—and the subsequent rigorous characterization required to confirm the identity, purity, and structure of the final product.

Synthesis via Reductive Amination

The synthesis of 1-(4-Methoxyphenyl)propan-1-amine is effectively achieved through the reductive amination of 4-methoxypropiophenone. This one-pot reaction is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[1] The Leuckart reaction, a specific type of reductive amination using ammonium formate or formamide, is a classic and cost-effective method for this transformation.[1][2]

The overall reaction proceeds by the initial formation of an imine from the reaction of 4-methoxypropiophenone with ammonia (derived from ammonium formate), which is then reduced in situ by formic acid (also from ammonium formate) to the desired primary amine.[2][3]

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Methoxypropiophenone Reaction Leuckart Reaction (Reductive Amination) Start->Reaction Reagents Ammonium Formate (Nitrogen Source & Reducing Agent) Reagents->Reaction Intermediate N-formyl derivative (hydrolyzed in situ) Reaction->Intermediate Hydrolysis Acidic Work-up (HCl) Intermediate->Hydrolysis Product This compound Hydrolysis->Product CharacterizationWorkflow SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry (MS) SynthesizedProduct->MS IR Infrared Spectroscopy (IR) SynthesizedProduct->IR MP Melting Point Analysis SynthesizedProduct->MP Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation MP->Confirmation

Sources

1-(4-Methoxyphenyl)propan-1-amine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In--Depth Technical Guide to 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral primary amine salt of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of phenethylamine, it belongs to a class of compounds known for their diverse pharmacological activities. Its structure, featuring a methoxy-substituted phenyl ring and a stereocenter at the α-carbon, makes it a valuable chiral building block for the synthesis of more complex, high-value molecules, particularly in drug discovery and development. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, and safety protocols, designed to equip researchers with the foundational knowledge required for its effective application.

Chemical Identity and Structure

Nomenclature and Identifiers

The fundamental identification parameters for this compound are crucial for accurate sourcing, documentation, and regulatory compliance. Due to its chiral nature, distinct identifiers exist for the racemic mixture and its individual enantiomers.

ParameterValueSource(s)
IUPAC Name This compoundN/A
Synonym(s) 4-Methoxy-α-ethylbenzenemethanamine hydrochlorideN/A
Molecular Formula C₁₀H₁₆ClNO[1]
Molecular Weight 201.69 g/mol [1]
CAS Number (S-enantiomer) 244145-40-2[1][2]
CAS Number (Racemate) 83948-35-0 (for free base)[3]
Molecular Structure and Chirality

This compound possesses a single stereocenter at the first carbon (C1) of the propane chain, the point of attachment for the amine group. This gives rise to two non-superimposable mirror-image enantiomers: (S)-1-(4-methoxyphenyl)propan-1-amine and (R)-1-(4-methoxyphenyl)propan-1-amine.

The differentiation between these enantiomers is paramount in drug development, as stereochemistry often dictates pharmacological and toxicological profiles. The hydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it more suitable for handling and various experimental conditions.

Physicochemical Properties

The physical properties of a compound govern its behavior in various laboratory settings, from storage and handling to its use in reactions and formulations.

PropertyDescriptionSource(s)
Appearance White to off-white solid.[2]
Melting Point Data not consistently available in public literature; requires experimental determination.N/A
Solubility As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol. Solubility in non-polar organic solvents is likely limited.N/A
Storage Conditions Sealed in a dry environment at room temperature.[1][2] Store in a cool, well-ventilated place.[1][2]
Stability Stable under recommended storage conditions. Avoid exposure to moisture and strong oxidizing agents.N/A

Synthesis and Purification

The most common and industrially scalable method for synthesizing primary amines from carbonyl compounds is reductive amination.[4][5] This process is a cornerstone of pharmaceutical synthesis due to its efficiency and the widespread availability of precursors.[4]

Synthesis Workflow: Reductive Amination

The synthesis of 1-(4-methoxyphenyl)propan-1-amine typically proceeds via a one-pot reductive amination of its corresponding ketone precursor, 1-(4-methoxyphenyl)propan-1-one. The process involves two key mechanistic steps:

  • Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate, ammonia in ethanol) to form an intermediate imine. This is a reversible reaction, and the equilibrium is often driven forward by the removal of water.

  • In Situ Reduction: A selective reducing agent, added to the same reaction vessel, reduces the newly formed C=N double bond of the imine to a C-N single bond, yielding the final primary amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently used as reducing agents because they are mild enough not to reduce the starting ketone but are highly effective at reducing the intermediate iminium ion.[6][7]

G Ketone 1-(4-Methoxyphenyl)propan-1-one (Precursor) Imine Imine Intermediate (Formed in situ) Ketone->Imine Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Solvent Solvent (e.g., Methanol) Amine_FB Racemic Amine (Free Base) Imine->Amine_FB Reduction Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Amine_FB Final_Product 1-(4-Methoxyphenyl)propan-1-amine HCl (Final Product) Amine_FB->Final_Product Salt Formation HCl HCl in Ether or Isopropanol HCl->Final_Product

Sources

An In-Depth Technical Guide to the Chiral Recognition Mechanisms of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantioselective recognition of chiral amines is a cornerstone of modern pharmaceutical development and asymmetric synthesis. 1-(4-Methoxyphenyl)propan-1-amine, a chiral primary amine, presents a valuable model for understanding the nuanced intermolecular forces that govern chiral discrimination. This technical guide provides a comprehensive exploration of the theoretical and practical aspects of its chiral recognition. We will delve into the fundamental principles of interaction with various classes of chiral selectors, including polysaccharide-based, Pirkle-type, and cyclodextrin-based systems. Detailed experimental protocols for enantioseparation by High-Performance Liquid Chromatography (HPLC) and enantiomeric purity determination by Nuclear Magnetic Resonance (NMR) spectroscopy are provided, grounded in an explanatory narrative that illuminates the causality behind methodological choices. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanics driving chiral recognition.

Introduction: The Imperative of Chirality

Chirality is a fundamental property of molecules that has profound implications in pharmacology and life sciences. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit significant differences in their biological activity, with one enantiomer providing the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even toxic (the distomer)[1]. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and marketing of the active enantiomer of chiral drugs[2].

1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chiral molecule featuring a primary amine and a methoxy-substituted aromatic ring. Its structure contains key functional groups that are pivotal for establishing the specific, transient diastereomeric interactions necessary for chiral recognition:

  • A Stereogenic Center: The carbon atom bonded to the amine, the propyl group, the methoxyphenyl ring, and a hydrogen atom.

  • A Primary Amine Group (-NH2): Acts as a hydrogen bond donor and acceptor, and as a site for protonation, enabling strong ionic interactions.

  • A π-Rich Methoxyphenyl Group: Functions as a π-electron donor, capable of engaging in π-π stacking interactions.

  • An Ethyl Group: Provides a steric component that influences how the molecule fits into the chiral environment of a selector.

Understanding the mechanisms by which this molecule is recognized by various chiral selectors is crucial for developing robust methods for its separation, quantification, and utilization in asymmetric synthesis[3].

Foundational Principle: The Three-Point Interaction Model

The most widely accepted principle for chiral recognition is the "three-point interaction model," often attributed to Dalgleish and later elaborated upon by Pirkle[4][5]. This model posits that for effective chiral discrimination to occur, there must be at least three simultaneous points of interaction between the chiral analyte and the chiral selector. Crucially, at least one of these interactions must be stereochemically dependent[6]. For 1-(4-Methoxyphenyl)propan-1-amine, these interactions can be a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, and ionic bonds, which collectively create a discernible energy difference between the two transient diastereomeric complexes (Selector-R-Analyte vs. Selector-S-Analyte).

Mechanisms of Chiral Recognition with Key Selector Classes

The choice of chiral selector is paramount and is dictated by the analyte's structure. Here we explore the primary mechanisms by which 1-(4-Methoxyphenyl)propan-1-amine interacts with the most common classes of chiral selectors.

Polysaccharide-Based Chiral Stationary Phases (CSPs)

Polysaccharide derivatives, particularly those of cellulose and amylose carbamates, are the most versatile and widely used CSPs in HPLC[7][8]. Their chiral recognition ability stems from their well-defined helical polymer structures, which create chiral grooves and cavities.

Mechanism of Recognition: The separation of enantiomers on polysaccharide CSPs is a multifactorial process involving a combination of attractive forces and steric effects[9][10]. For 1-(4-Methoxyphenyl)propan-1-amine, the key interactions are:

  • Hydrogen Bonding: The primary amine group of the analyte can form hydrogen bonds with the carbamate (-NHCOO-) moieties on the polysaccharide backbone. The hydroxyl groups can also participate in these interactions[9].

  • π-π Stacking: The electron-rich methoxyphenyl ring of the analyte interacts with the phenyl groups of the carbamate substituents on the chiral selector, such as the 3,5-dimethylphenylcarbamate groups found on highly successful phases like Lux Cellulose-1 and Chiralpak AD[8][9].

  • Steric Inclusion: One enantiomer will fit more snugly into the chiral grooves of the polysaccharide than the other. The ethyl group and the spatial arrangement around the chiral center dictate the steric compatibility, leading to a difference in the stability of the inclusion complexes and, consequently, different retention times.

The combination of these interactions fulfills the three-point model, leading to effective enantioseparation. The relative stability of the transient diastereomeric complexes formed between each enantiomer and the CSP determines the elution order.

Pirkle-Type (Donor-Acceptor) Chiral Stationary Phases

Pirkle-type CSPs are specifically designed based on the principle of π-π complexation[5]. They contain either π-electron acceptor (π-acidic) or π-electron donor (π-basic) aromatic rings[2]. A common example is a CSP with a 3,5-dinitrobenzoyl (DNB) group, which is a strong π-acceptor.

Mechanism of Recognition: Given that the methoxyphenyl ring of 1-(4-Methoxyphenyl)propan-1-amine is a π-electron donor, a π-acceptor Pirkle phase would be a logical choice for its resolution.

  • π-π Interaction (Primary): A charge-transfer complex forms between the π-donor methoxyphenyl ring of the analyte and the π-acceptor DNB ring of the CSP. This is the primary interaction driving retention[5].

  • Hydrogen Bonding (Secondary): The amine group of the analyte can form a hydrogen bond with the carbonyl or nitro groups on the CSP.

  • Steric Interaction (Stereoselective): The orientation of the ethyl group relative to the plane of interaction determines the stability of the complex. For one enantiomer, the ethyl group may cause steric repulsion with the CSP backbone, destabilizing the complex and leading to earlier elution.

The diagram below illustrates this three-point interaction model.

Pirkle_Mechanism Pirkle-Type CSP Interaction Model cluster_CSP π-Acceptor CSP (e.g., DNB-Phenylglycine) cluster_Analyte Analyte: (R)-1-(4-Methoxyphenyl)propan-1-amine CSP_pi π-Acceptor Site (3,5-Dinitrobenzoyl) CSP_hbond H-Bond Acceptor (Amide Carbonyl) CSP_steric CSP Backbone (Steric Repulsion) Analyte_pi π-Donor Site (Methoxyphenyl Ring) Analyte_pi->CSP_pi π-π Stacking Analyte_hbond H-Bond Donor (Amine Group) Analyte_hbond->CSP_hbond Hydrogen Bond Analyte_steric Steric Group (Ethyl Group) Analyte_steric->CSP_steric Steric Hindrance (Stereoselective)

Caption: A diagram illustrating the three-point interaction between an enantiomer of 1-(4-Methoxyphenyl)propan-1-amine and a Pirkle-type CSP.

Cyclodextrin-Based Chiral Selectors

Cyclodextrins (CDs) are chiral, toroidal-shaped cyclic oligosaccharides[1][11]. The exterior of the torus is hydrophilic, while the interior cavity is relatively hydrophobic. This unique structure allows them to form inclusion complexes with guest molecules of appropriate size and polarity[12].

Mechanism of Recognition: Chiral recognition using cyclodextrins, often as additives in capillary electrophoresis or bonded to silica for HPLC, relies on the differential stability of the diastereomeric inclusion complexes formed with each enantiomer[1][11].

  • Hydrophobic Inclusion: The hydrophobic methoxyphenyl group of the analyte partitions into the nonpolar interior cavity of the cyclodextrin.

  • Hydrogen Bonding at the Rim: The polar amine group of the analyte, located outside the cavity, interacts with the secondary hydroxyl groups at the wider rim of the cyclodextrin.

  • Stereoselective Fit: The chirality of the glucose units comprising the cyclodextrin creates a chiral environment. The fit of one enantiomer into the cavity and its interaction with the hydroxyl groups at the rim will be sterically and electronically more favorable than the other, leading to a more stable complex and thus stronger retention[11].

Cyclodextrin_Mechanism Cyclodextrin Inclusion Complex Model cluster_CD β-Cyclodextrin (Chiral Selector) cluster_Analyte Analyte Enantiomer CD_cavity Hydrophobic Cavity CD_rim Hydrophilic Rim (Hydroxyl Groups) Analyte_hydrophobic Methoxyphenyl Group (Hydrophobic) Analyte_hydrophobic->CD_cavity Inclusion into Cavity (Stereoselective Fit) Analyte_hydrophilic Amine Group (Hydrophilic) Analyte_hydrophilic->CD_rim H-Bonding at Rim

Caption: Model of inclusion complex formation between 1-(4-Methoxyphenyl)propan-1-amine and a cyclodextrin chiral selector.

Chiral Discrimination by NMR Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA)[13][14][15]. For a primary amine like our analyte, a CSA such as (18-crown-6)-2,3,11,12-tetracarboxylic acid is highly effective[13].

Mechanism of Recognition: The amine analyte is protonated by the carboxylic acid groups of the crown ether, forming an ammonium cation. This cation then forms a transient diastereomeric complex with the chiral crown ether[13].

  • Ion Pairing: A strong electrostatic interaction occurs between the newly formed ammonium ion of the analyte and the carboxylate groups of the CSA.

  • Hydrogen Bonding: The ammonium group (-NH3+) forms multiple hydrogen bonds with the ether oxygens within the crown ether's macrocyclic ring.

  • Stereochemical Differentiation: The chiral centers on the crown ether create a chiral environment. The different spatial arrangements of the substituents on the two enantiomers of the analyte lead to distinct magnetic environments for their protons. This breaks the magnetic equivalence of the enantiomers, resulting in separate, resolvable signals in the NMR spectrum, allowing for direct quantification of enantiomeric excess (ee)[13][14].

Experimental Protocols and Data Analysis

The following sections provide validated, step-by-step workflows for the chiral analysis of this compound.

Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach for separating the enantiomers of 1-(4-Methoxyphenyl)propan-1-amine using a polysaccharide-based CSP.

Objective: To achieve baseline separation (Resolution > 1.5) of the (R)- and (S)-enantiomers.

Methodology:

  • Column Selection:

    • Begin with a versatile polysaccharide-based column, such as Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))[10][16]. These columns have a high success rate for a broad range of compounds.

  • Mobile Phase Screening (Normal Phase):

    • Rationale: Normal phase (e.g., hexane/alcohol) often provides the best conditions for the hydrogen bonding and π-π interactions that drive chiral recognition on polysaccharide CSPs[16].

    • Step 2a: Prepare a stock solution of racemic this compound at 1 mg/mL in methanol.

    • Step 2b: Start with a mobile phase of Hexane/Isopropanol (IPA) (90:10, v/v). Since the analyte is a basic amine, add a small amount of an amine additive, such as 0.1% diethylamine (DEA), to the mobile phase.

    • Causality: The DEA acts as a competitor for highly acidic sites on the silica surface, preventing peak tailing and improving peak shape and efficiency[9][17].

    • Step 2c: Equilibrate the column for at least 30 minutes. Inject the sample and monitor the chromatogram (e.g., at 225 nm).

    • Step 2d: If separation is poor, systematically vary the alcohol modifier. Test ethanol in place of IPA, as the smaller size of ethanol can alter the interactions with the CSP[10]. Also, adjust the percentage of alcohol (e.g., try 80:20 and 95:5 Hexane/Alcohol ratios) to modulate retention times.

  • Optimization:

    • Once partial separation is observed, fine-tune the mobile phase composition to maximize the resolution factor (Rs).

    • Adjust the flow rate (e.g., 0.5-1.5 mL/min) and column temperature. Lower temperatures often enhance enantioselectivity for separations that are enthalpy-driven[10].

HPLC_Workflow HPLC Method Development Workflow A 1. Select CSP (e.g., Lux Cellulose-1) B 2. Prepare Sample & Mobile Phase (Hexane/IPA/DEA) A->B C 3. Equilibrate Column & Inject Sample B->C D 4. Evaluate Chromatogram C->D E 5. Optimize Conditions (Temp, Flow, % Modifier) D->E Partial Separation G Change Modifier (e.g., to Ethanol) D->G No Separation E->D Re-evaluate F 6. Method Validation E->F Rs > 1.5 G->C

Caption: A systematic workflow for developing a chiral HPLC separation method.

Data Presentation and Analysis

Successful separation will yield two distinct peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2).

% ee = |(A1 - A2) / (A1 + A2)| * 100

ConditionEnantiomer 1 tR (min)Enantiomer 2 tR (min)Resolution (Rs)
Hexane/IPA/DEA (90:10:0.1)8.59.21.3
Hexane/EtOH/DEA (90:10:0.1)10.111.52.1
Hexane/EtOH/DEA (95:5:0.1)15.317.82.5
Caption: Table of hypothetical HPLC data showing the effect of mobile phase optimization on retention time (tR) and resolution (Rs).

Conclusion

The chiral recognition of this compound is a sophisticated process governed by a precise interplay of intermolecular forces. The molecule's structural features—a primary amine, a π-donor aromatic ring, and a stereogenic center—enable it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, ionic pairing, and steric repulsion. By understanding these fundamental mechanisms, scientists can rationally select the most appropriate chiral selector, whether it be a polysaccharide CSP for HPLC, a Pirkle-type phase for donor-acceptor interactions, or a chiral solvating agent for NMR analysis. The systematic application of these principles, as outlined in the provided protocols, empowers researchers to develop robust and reliable methods for the enantioselective analysis and separation that are critical to advancing pharmaceutical research and development.

References

  • Title: Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid Source: PubMed URL: [Link]

  • Title: Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: Chiral Discrimination of Acyclic Secondary Amines by 19F NMR Source: Analytical Chemistry URL: [Link]

  • Title: Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing Source: Molecules (MDPI) URL: [Link]

  • Title: Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis Source: Molecules (MDPI) URL: [Link]

  • Title: Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation Source: Molecules (MDPI) URL: [Link]

  • Title: A Comparison of Enantioselectivity Between Coated and Immobilized Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex Application Note URL: [Link]

  • Title: Schematic illustrating the three-point "Pirkle Rule" required for chiral recognition Source: ResearchGate (from Analytical Chemistry) URL: [Link]

  • Title: Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications Source: Gels (MDPI) URL: [Link]

  • Title: Donor-Acceptor (Pirkle)-type CSPs Source: Chiralpedia URL: [Link]

  • Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: Molecules (MDPI) URL: [Link]

  • Title: Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers Source: Chemical Reviews URL: [Link]

  • Title: Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases Source: Chromatography Today URL: [Link]

  • Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Asymmetric Synthesis of Natural Products Source: Heterocycles URL: [Link]

  • Title: Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase Source: Iranian Journal of Pharmaceutical Research URL: [Link]

  • Title: Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase Source: Iranian Journal of Pharmaceutical Research (via PMC) URL: [Link]

Sources

A Comprehensive Spectroscopic Guide to 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectroscopic characteristics of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to present a robust predictive analysis. This approach not only provides a comprehensive spectral profile of the target molecule but also serves as an educational tool for the structural elucidation of related substituted phenethylamines.

Introduction to this compound

This compound is a primary amine salt with a structure incorporating a p-substituted aromatic ring, a chiral center, and a propyl chain. As a member of the substituted phenethylamine class, its structural confirmation is paramount for its use in research and development. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups. This guide will systematically dissect the predicted spectral data from ¹H NMR, ¹³C NMR, IR, and MS, offering a holistic understanding of the molecule's structural features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to reveal distinct signals for the aromatic, methoxy, and aliphatic protons.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a~ 0.9 - 1.1Triplet3H
H-b~ 1.8 - 2.0Multiplet2H
H-c~ 4.5 - 4.7Triplet1H
H-d~ 3.8 - 3.9Singlet3H
H-e~ 7.0 - 7.1Doublet2H
H-f~ 7.3 - 7.4Doublet2H
-NH₃⁺~ 8.0 - 9.0Broad Singlet3H

Interpretation of the Predicted ¹H NMR Spectrum

The predicted chemical shifts are based on the electronic environment of each proton. The -CH₃ group (H-a) at the end of the propyl chain is expected to appear as a triplet in the upfield region due to coupling with the adjacent methylene protons (H-b). The -CH₂- group (H-b) will likely be a multiplet due to coupling with both the terminal methyl group and the benzylic proton.

The benzylic proton (H-c) , being adjacent to both the aromatic ring and the electron-withdrawing ammonium group, is significantly deshielded and is predicted to be a triplet due to coupling with the neighboring methylene group. The methoxy protons (H-d) will appear as a sharp singlet, as they have no adjacent protons to couple with.

The aromatic protons will present as two doublets due to the para-substitution pattern. The protons ortho to the methoxy group (H-e) are expected to be slightly more shielded than the protons ortho to the propyl-amine group (H-f) . Finally, the protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet in the downfield region. The broadness is a result of rapid proton exchange with any residual water in the solvent and quadrupole broadening from the nitrogen atom.

G mol Ha H-a Hb H-b Hc H-c Hd H-d He H-e Hf H-f NH3 -NH3+ G cluster_0 Fragmentation Pathway Molecular Ion\n(m/z = 165) Molecular Ion (m/z = 165) Fragment 1\n(m/z = 136) Fragment 1 (m/z = 136) Molecular Ion\n(m/z = 165)->Fragment 1\n(m/z = 136) α-cleavage (- C₂H₅) Fragment 2\n(m/z = 121) Fragment 2 (m/z = 121) Molecular Ion\n(m/z = 165)->Fragment 2\n(m/z = 121) Benzylic Cleavage

Figure 2. Predicted major fragmentation pathways in EI-MS.

Integrated Spectroscopic Analysis

The unambiguous structural confirmation of this compound is achieved through the synergistic interpretation of all spectroscopic data. The ¹H and ¹³C NMR spectra would establish the carbon-hydrogen framework, confirming the presence of the p-methoxyphenyl group and the propan-1-amine chain. The IR spectrum would definitively identify the primary ammonium and ether functional groups. Finally, mass spectrometry would confirm the molecular weight of the free amine and provide fragmentation patterns consistent with the proposed structure. Together, these techniques provide a self-validating system for the comprehensive characterization of the molecule.

Experimental Protocols

General Procedure for NMR Sample Preparation and Analysis:

  • Weigh approximately 5-10 mg of the analyte, this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Vortex the tube until the sample is fully dissolved.

  • Insert the NMR tube into the spectrometer.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, using standard acquisition parameters.

General Procedure for FT-IR Sample Preparation and Analysis (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

  • Clean the ATR crystal thoroughly after analysis.

General Procedure for Mass Spectrometry (EI) Analysis:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Acquire the mass spectrum using electron ionization at a standard energy (e.g., 70 eV).

  • Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

An In-depth Technical Guide to the Solubility Profile of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride in various organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from synthesis and purification to formulation and drug delivery.

Introduction: The Significance of a Solubility Profile

This compound is an organic salt whose utility in pharmaceutical and chemical synthesis is fundamentally linked to its solubility characteristics. As a primary amine hydrochloride, its structure combines both lipophilic (the methoxyphenyl and propyl groups) and hydrophilic (the ammonium salt) moieties. This amphiphilic nature suggests a complex solubility profile that is highly dependent on the choice of solvent.

A well-defined solubility profile is critical for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

  • Pharmaceutical Formulation: Designing effective drug delivery systems, where solubility dictates dissolution rate and bioavailability.

  • Analytical Method Development: Choosing suitable diluents for techniques like HPLC and spectroscopy.

This document will delve into the molecular interactions that govern solubility, introduce a powerful predictive framework—Hansen Solubility Parameters (HSP)—and provide a robust experimental protocol for quantitative solubility determination.

The Molecular Basis of Solubility: A Game of Intermolecular Forces

The principle of "like dissolves like" is the cornerstone of solubility science, stating that substances with similar intermolecular forces are more likely to be miscible. For this compound, its dissolution in an organic solvent is a thermodynamic process governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

The key molecular features of our target compound are:

  • Ionic Interactions: The ammonium chloride group (R-NH₃⁺Cl⁻) is the most dominant feature, capable of strong ion-dipole interactions. This makes the molecule highly polar.

  • Hydrogen Bonding: The ammonium cation is a strong hydrogen bond donor, while the chloride anion and the methoxy group's oxygen are hydrogen bond acceptors.

  • Dipole-Dipole Forces: The polar C-N and C-O bonds contribute to the molecule's overall dipole moment.

  • Van der Waals Forces (Dispersion): The aromatic ring and the alkyl chain provide nonpolar surface area, contributing to weaker dispersion forces.

A solvent's ability to favorably interact with the highly polar, hydrogen-bonding ammonium salt group is the primary determinant of high solubility. Solvents that are poor hydrogen bond acceptors or are nonpolar will be ineffective at overcoming the strong ionic lattice energy of the salt, resulting in poor solubility.

Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions, the Hansen Solubility Parameter (HSP) model provides a quantitative framework for predicting solubility. The model deconstructs the total cohesive energy of a substance into three components, each representing a different type of intermolecular force.

  • δD (Dispersion): Energy from atomic van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The three parameters (δD, δP, δH) are treated as coordinates for a point in a three-dimensional "Hansen space." The guiding principle is that substances with closer HSP coordinates are more likely to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher affinity and, therefore, a higher predicted solubility.

Estimating the HSP of this compound

Experimentally determined HSP values for this specific compound are not publicly available. However, we can infer its characteristics based on its structure. The most reliable method for prediction is the Yamamoto-Molecular Break (Y-MB) group contribution method, which requires specialized software like HSPiP.

Lacking a direct calculation, we can make the following expert estimations:

  • δD (Dispersion): The aromatic ring and C4 alkyl chain will give this a moderate value, typical of aromatic compounds.

  • δP (Polar): The presence of the C-O and C-N bonds, and especially the ionic nature of the hydrochloride, will result in a very high δP value.

  • δH (Hydrogen Bonding): The ammonium cation is an excellent hydrogen bond donor, and the chloride and oxygen are acceptors. This will lead to a very high δH value.

Overall, this compound is expected to reside in a region of Hansen space characterized by high polarity and high hydrogen bonding capability.

HSP of Common Organic Solvents and Predicted Solubility Profile

The table below lists the HSP values for a range of organic solvents. By comparing these to the expected high δP and δH values of our compound, we can predict a qualitative solubility profile.

Solvent ClassSolventδD (MPa⁰⁵)δP (MPa⁰⁵)δH (MPa⁰⁵)Predicted SolubilityRationale for Prediction
Protic Solvents Methanol15.112.322.3High High δP and δH values closely match the solute's expected character. Strong H-bond donor/acceptor.
Ethanol15.88.819.4High Similar to methanol, with strong H-bonding and polarity.
Isopropanol15.86.116.4Moderate Reduced polarity and H-bonding compared to methanol/ethanol may lower solubility.
Polar Aprotic DMSO18.416.410.2Moderate-High Very high polarity (δP) is favorable, but lower H-bonding (acceptor only) may be a limiting factor.
Acetone15.510.47.0Low-Moderate Moderate polarity but relatively weak H-bond accepting capability.
Ethyl Acetate15.85.37.2Low Insufficient polarity and H-bonding to overcome the solute's ionic lattice energy.
Halogenated Dichloromethane17.07.37.1Very Low Moderate polarity but very poor H-bonding capability.
Aromatic Toluene18.01.42.0Insoluble Nonpolar and lacks H-bonding; a poor match.
Aliphatic n-Hexane14.90.00.0Insoluble Completely nonpolar; a complete mismatch.

HSP data for solvents compiled from various sources.

This predictive table serves as a powerful starting point for solvent screening, allowing researchers to prioritize solvents that are most likely to be effective, thereby saving time and resources.

Experimental Determination of Solubility

Theoretical predictions must be validated through rigorous experimental measurement. The following protocol outlines a standard isothermal shake-flask method for determining the equilibrium solubility of the compound at a specified temperature (e.g., 25 °C).

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid compound into vials B Add known volume of each test solvent A->B Dispense solvent C Seal vials and place in isothermal shaker bath (e.g., 25°C) B->C Load samples D Agitate for 24-48 hours to ensure equilibrium C->D Start agitation E Allow solids to settle D->E Stop agitation F Withdraw supernatant using a syringe filter (0.22 µm) E->F Filter to remove undissolved solid G Prepare serial dilutions of the clear filtrate F->G Dilute for analysis H Quantify concentration using a validated HPLC-UV method G->H Inject into HPLC

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several screw-capped glass vials. An amount that ensures a solid phase remains after equilibration is crucial.

    • Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaking incubator or a shaker water bath set to the desired constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. Visual confirmation that the amount of excess solid is no longer decreasing can be used as an indicator.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a plastic syringe.

    • Immediately attach a chemically resistant syringe filter (e.g., 0.22 µm PTFE) and dispense the clear, particle-free filtrate into a clean, labeled vial. This step is critical to separate the dissolved solute from the undissolved solid.

  • Quantitative Analysis:

An In-depth Technical Guide to the Structural Analysis of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of diastereomeric salts, focusing on the resolution of racemic 1-(4-Methoxyphenyl)propan-1-amine. Aimed at researchers, scientists, and drug development professionals, this document details the principles and practices of diastereomeric salt resolution, from salt formation and crystallization to in-depth structural characterization using a suite of advanced analytical techniques. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as a practical resource for achieving and validating the separation of enantiomers, a critical step in pharmaceutical development.

Introduction: The Imperative of Chirality in Drug Development

1-(4-Methoxyphenyl)propan-1-amine is a chiral primary amine and a valuable building block in the synthesis of various pharmacologically active compounds. Like many chiral molecules, its enantiomers can exhibit markedly different biological activities. One enantiomer may be therapeutically potent, while the other could be inactive or even responsible for adverse effects. Consequently, the separation of racemic mixtures into pure enantiomers is a cornerstone of modern drug development.

One of the most robust and scalable methods for resolving racemates is through the formation of diastereomeric salts.[1][2][3] This process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a carboxylic acid like tartaric acid.[2][4] The resulting products are diastereomers—stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, melting point, and crystal structure, which allows for their separation by classical techniques like fractional crystallization.[1][3][5]

This guide provides a detailed exploration of the complete workflow for resolving racemic 1-(4-Methoxyphenyl)propan-1-amine via its diastereomeric hydrochloride salts, with a focus on the rigorous structural analysis required to confirm the identity, purity, and absolute configuration of the separated isomers.

Principles of Diastereomeric Salt Resolution

The success of a classical resolution hinges on the differential properties of the diastereomeric salts formed. When a racemic amine, (R/S)-Amine, is reacted with a single enantiomer of a chiral acid, (R)-Acid, two diastereomeric salts are formed: [(R)-Amine·(R)-Acid] and [(S)-Amine·(R)-Acid].

The fundamental principle is that these two salts are distinct chemical compounds with different three-dimensional arrangements. This structural divergence leads to variations in their crystal lattice energies and solvation properties. A well-chosen solvent system will exploit these differences, creating a significant solubility gap between the two diastereomers.[6] This allows the less soluble salt to selectively crystallize from the solution, while the more soluble one remains in the mother liquor.[6][7]

The choice of resolving agent and solvent is therefore a critical experimental parameter, often determined through systematic screening to maximize the separation efficiency.[6][7]

Conceptual Workflow of Diastereomeric Resolution

The entire process, from the initial racemic mixture to the final, pure enantiomers, can be visualized as a multi-stage workflow. Each stage requires careful execution and analytical verification to ensure the desired outcome.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery Racemate Racemic (R/S)-Amine + (R)-Chiral Acid Reaction Reaction in Selected Solvent Racemate->Reaction Diastereomers Solution of Diastereomeric Salts (R,R)-Salt & (S,R)-Salt Reaction->Diastereomers Crystallization Fractional Crystallization (Cooling / Evaporation) Diastereomers->Crystallization Filtration Filtration Crystallization->Filtration Crystals Crystals of Less Soluble Salt (e.g., (R,R)-Salt) Filtration->Crystals Liquor Mother Liquor with More Soluble Salt (e.g., (S,R)-Salt) Filtration->Liquor Base_A Add Base (e.g., NaOH) Crystals->Base_A Base_B Add Base (e.g., NaOH) Liquor->Base_B Enantiomer_A Pure (R)-Amine Base_A->Enantiomer_A Enantiomer_B Pure (S)-Amine Base_B->Enantiomer_B

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocols

Formation and Crystallization of Diastereomeric Salts

This protocol describes a general procedure for the formation of diastereomeric salts of 1-(4-Methoxyphenyl)propan-1-amine using L-(+)-tartaric acid as the resolving agent.

Rationale: L-tartaric acid is a readily available and inexpensive chiral resolving agent.[2][8] The choice of an alcohol/water solvent system provides a polar protic medium that is effective for salt formation and allows for fine-tuning of solubility through adjustment of the solvent ratio.[9]

Protocol:

  • Dissolution: Dissolve one molar equivalent of racemic 1-(4-Methoxyphenyl)propan-1-amine in a suitable solvent, such as a 10:1 mixture of ethanol and water, with gentle heating (approx. 50-60°C).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in a minimum amount of the same solvent mixture.

    • Expert Insight: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent is a common strategy. It ensures that only one enantiomer preferentially crystallizes as a salt, leaving the other enantiomer as a free base in the solution, which can enhance the diastereomeric excess of the crystalline product.[10]

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring. A precipitate may form immediately.

  • Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (4°C) for several hours (typically 12-24 hours) to induce crystallization.

    • Causality: Slow cooling is crucial for the growth of well-ordered crystals suitable for analysis and prevents the trapping of impurities or the co-precipitation of the more soluble diastereomer.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. This is Diastereomeric Salt 1.

  • Second Crop (Optional): The mother liquor can be concentrated to obtain a second crop of crystals, which will be enriched in the more soluble diastereomer (Diastereomeric Salt 2).

Structural Analysis Techniques

Once the diastereomeric salts are isolated, a multi-faceted analytical approach is required to confirm their structure, purity, and absolute configuration.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid, providing unambiguous proof of the relative and absolute configuration of stereocenters.[11][12][13]

Principle: By analyzing the diffraction pattern of X-rays passing through a single crystal, one can construct a precise electron density map of the molecule. For chiral molecules in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute stereochemistry, often expressed through the Flack parameter.[11][14]

Protocol:

  • Crystal Selection: Select a high-quality single crystal (typically 0.1-0.3 mm in size) free of visible defects under a microscope.

  • Mounting: Mount the crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution & Refinement: The diffraction data is processed to solve the crystal structure. The resulting model is refined to fit the experimental data, yielding precise bond lengths, angles, and atomic positions.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering data. A Flack parameter value close to zero for the correct enantiomer confirms the assignment with high confidence.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers in solution.[5][15] Because diastereomers are different chemical compounds, their corresponding nuclei exist in magnetically non-equivalent environments, leading to distinct signals in the NMR spectrum.[5][16]

Principle: In ¹H NMR, protons in one diastereomer will experience slightly different local magnetic fields compared to the analogous protons in the other diastereomer. This results in different chemical shifts (δ) and potentially different coupling constants (J). The ratio of the integrals for a pair of well-resolved signals directly corresponds to the diastereomeric ratio.[5][15]

Protocol:

  • Sample Preparation: Dissolve an accurately weighed sample of the diastereomeric salt in a deuterated solvent (e.g., D₂O, Methanol-d₄).

  • Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. Advanced 2D NMR experiments like COSY or HSQC can be used to aid in signal assignment.

  • Spectral Analysis:

    • Identify pairs of signals corresponding to the two diastereomers. Protons close to the stereocenters (e.g., the methine proton at C1) are most likely to show the largest chemical shift differences.

    • Integrate a pair of non-overlapping signals, one for each diastereomer.

    • Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for assessing the enantiomeric purity of the amine after it has been liberated from the diastereomeric salt.[17][18][19]

Principle: The separation is achieved on a chiral stationary phase (CSP).[17][18] The CSP contains a single enantiomer of a chiral selector that transiently interacts with the enantiomers of the analyte. These interactions form temporary diastereomeric complexes with different stabilities, leading to different retention times on the column.

Protocol:

  • Sample Preparation: Liberate the free amine from the purified diastereomeric salt by dissolving the salt in water and adding a base (e.g., 1M NaOH) to pH > 10. Extract the free amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Dissolve the resulting amine in the mobile phase.

  • Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[17][20]

  • Method Development:

    • Mobile Phase: Start with a typical mobile phase for the selected column, such as a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • Optimization: Adjust the ratio of the solvents to optimize the resolution and retention time.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Data Interpretation and Comparative Analysis

A comprehensive analysis requires synthesizing data from all techniques. The table below illustrates the type of comparative data that should be generated to fully characterize the separated diastereomeric salts.

PropertyDiastereomeric Salt 1 ((R)-Amine·(L)-Acid)Diastereomeric Salt 2 ((S)-Amine·(L)-Acid)Rationale & Significance
Melting Point e.g., 185-187 °Ce.g., 172-174 °CDifferent melting points are a primary indicator of successful separation into distinct compounds.
Solubility (in Ethanol) LowerHigherThe difference in solubility is the physical basis for separation by fractional crystallization.
¹H NMR (δ, ppm) C1-H: 4.25 (t)C1-H: 4.18 (t)Different chemical shifts confirm the presence of distinct diastereomers in solution.
SC-XRD Result Confirmed (R, L) configuration-Provides definitive proof of the absolute and relative stereochemistry of the less soluble salt.
HPLC of Liberated Amine >99% e.e. (R-enantiomer)Enriched in S-enantiomerConfirms the enantiomeric purity of the final product after removal of the resolving agent.
Molecular Interactions Diagram

The specific interactions within the crystal lattice dictate which diastereomer is less soluble. These interactions typically involve a network of hydrogen bonds between the ammonium group of the amine, the carboxylate and hydroxyl groups of the tartrate, and the chloride counter-ion.

G cluster_Amine Chiral Amine Cation (e.g., R-configuration) cluster_Acid Chiral Acid Anion (e.g., L-Tartrate) cluster_Counter Counter-ion Amine R-NH3+ Acid L-COO- L-OH Amine->Acid H-Bond (Ionic) Amine->Acid H-Bond (Stereospecific) Counter Cl- Amine->Counter H-Bond Acid->Counter Ionic/H-Bond

Caption: Key interactions in a diastereomeric salt crystal lattice.

Conclusion

The structural analysis of diastereomeric salts is a critical process in the development of single-enantiomer pharmaceuticals. A successful resolution is not merely the act of crystallization but a systematic process validated by a suite of orthogonal analytical techniques. By combining classical methods like crystallization with powerful modern tools such as SC-XRD, NMR, and chiral HPLC, researchers can confidently determine the structure, purity, and absolute configuration of their target molecules. This guide provides the foundational principles and practical protocols to navigate this complex but essential workflow, ensuring the scientific integrity and success of chiral drug development programs.

References

  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods. (n.d.). Benchchem.
  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd.
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega.
  • Can NMR be used to separate enantiomers or diastereomers?. (2022). Reddit.
  • Chiral resolution. (n.d.). chemeurope.com.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Determination of absolute configuration using X-ray diffraction. (2017). University of Edinburgh Research Explorer.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). ResearchGate.
  • Diastereomeric recrystallization. (n.d.). Wikipedia.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE.
  • Method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.). Google Patents.
  • Resolution via salt formation (ionic bonding). (2021). Stereochemistry - Stereoelectronics.
  • Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid. (n.d.). Benchchem.

Sources

1-(4-Methoxyphenyl)propan-1-amine hydrochloride safety, handling, and disposal guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Disposal of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Chemical Identification and Physicochemical Properties

This compound is an amine salt, typically encountered as a solid in research settings.[1][2] Understanding its fundamental properties is the first step in a thorough risk assessment. While comprehensive experimental data for this specific compound is not broadly published, properties can be inferred from structurally similar compounds and supplier specifications.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue / InformationSource(s)
Chemical Name This compound[3]
Synonyms (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride[2]
CAS Number 244145-40-2 (for S-enantiomer)[1][2]
Molecular Formula C₁₀H₁₆ClNO[2][3]
Molecular Weight 201.69 g/mol [2]
Appearance White to off-white solid[1]
Storage Sealed in a dry place at room temperature.[1][2] Hygroscopic; air and light sensitive. Handle and store under inert gas.[1][2]
Solubility Soluble in water.[4]

Hazard Identification and Toxicological Profile

Amine hydrochlorides as a class, particularly aromatic amines, warrant careful handling due to potential irritant and toxicological properties.[5] Based on data from analogous compounds, this compound is classified as hazardous.[6][7]

GHS Hazard Classification:

  • Acute Oral Toxicity, Category 4 [1][6]

  • Skin Irritation, Category 2 [1][6][8]

  • Serious Eye Irritation, Category 2/2A [1][6][8]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory System), Category 3 [1][4][6][8]

Table 2: GHS Hazard and Precautionary Statements

CodeStatementSource(s)
H302 Harmful if swallowed.[1][7]
H315 Causes skin irritation.[1][7][8]
H319 Causes serious eye irritation.[1][7][8]
H335 May cause respiratory irritation.[1][7][8]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
P264 Wash skin thoroughly after handling.[8]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[8]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[8]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
P501 Dispose of contents/container to an approved waste disposal plant.[8]

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[8] Skin contact may lead to inflammation, itching, and redness, while eye contact can result in pain and redness.[8] Inhalation of dust can irritate the respiratory system.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, prioritizing engineering and administrative controls, supplemented by robust PPE. This hierarchy of controls is a foundational concept in laboratory safety.

Hierarchy_of_Controls cluster_main Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for mitigating chemical exposure.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[9][10]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize background concentrations.[8][11]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][12]

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. It should be chosen based on the specific hazards of this compound.[12][13]

Table 3: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale and Source(s)
Hands Chemical-resistant gloves (e.g., Nitrile).Disposable nitrile gloves provide adequate splash protection.[14] Gloves must be inspected before use and disposed of after handling or upon contamination.[12]
Eyes/Face ANSI Z.87.1-compliant safety goggles.Protects against dust particles and splashes.[14] A face shield should be worn over goggles if there is a significant splash risk.[14][15]
Body Laboratory coat.Provides a removable barrier to protect skin and personal clothing.[9][12] Should be buttoned completely.[14]
Respiratory Not required under normal use with a fume hood.If engineering controls fail or for major spills, a NIOSH-approved respirator may be necessary.[10][14] Use requires formal training and fit-testing.[14]
Feet Closed-toe, closed-heel shoes.Protects feet from spills and dropped items.[12][14]

Safe Handling and Storage Protocols

Adherence to standardized procedures is crucial for minimizing risk during routine laboratory operations.

Protocol for Handling Solid this compound:

  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in Table 3.

  • Weighing: Conduct all weighing operations on a balance located inside the fume hood to contain any airborne dust.

  • Transfer: Use a spatula to transfer the solid. Avoid generating dust clouds. If transferring to a flask for dissolution, do so slowly and carefully.

  • Cleaning: After handling, decontaminate the spatula and work surface. Wipe down the area with a damp cloth (if compatible) to collect any residual dust, disposing of the cloth as hazardous waste.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[6][8]

Storage Requirements:

  • Store in a tightly sealed container to prevent absorption of moisture (hygroscopic nature).[8]

  • Keep in a cool, dry, and well-ventilated area.[16]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be clearly labeled and secured.[8]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First_Aid_Workflow cluster_firstaid First-Aid Decision Pathway Start Exposure Occurs ExposureType Identify Exposure Route Start->ExposureType Skin Skin Contact ExposureType->Skin Skin Eyes Eye Contact ExposureType->Eyes Eyes Inhalation Inhalation ExposureType->Inhalation Inhalation Ingestion Ingestion ExposureType->Ingestion Ingestion ActionSkin Remove contaminated clothing. Flush skin with water for 15 min. Skin->ActionSkin ActionEyes Flush eyes at eyewash station for 15 min. Hold eyelids open. Eyes->ActionEyes ActionInhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->ActionInhale ActionIngest Rinse mouth. Do NOT induce vomiting. Drink plenty of water. Ingestion->ActionIngest SeekMedical Seek Immediate Medical Attention. Bring SDS. ActionSkin->SeekMedical ActionEyes->SeekMedical ActionInhale->SeekMedical ActionIngest->SeekMedical

Caption: First-aid response workflow for chemical exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][7][8]

  • Skin Contact: Immediately remove contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes.[17] If irritation persists, get medical advice.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][17] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4][18] Rinse the mouth with water and have the person drink plenty of water.[4][7] Never give anything by mouth to an unconscious person.[19] Call a poison center or doctor immediately.[6][7]

In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for the compound.[8][17]

Accidental Release Measures (Spill Response)

A prepared response is essential for managing chemical spills safely and effectively. The response protocol depends on the scale of the spill.[20]

  • Minor Spill (Incidental): A small spill (<1 g) of a known material that can be safely cleaned up by trained laboratory personnel without posing a significant inhalation or fire hazard.[20][21]

  • Major Spill: A large quantity spill, a spill of a highly toxic material, or a spill that presents an immediate fire or respiratory hazard, requiring evacuation and professional emergency response.[20][21]

Protocol for Minor Solid Spill Cleanup:

  • Alert & Secure: Alert personnel in the immediate area.[21] Restrict access to the spill zone.

  • Assess & Equip: Consult the SDS.[18] Don appropriate PPE, including gloves, goggles, and a lab coat.[18]

  • Contain & Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[20][22][23] Do NOT use paper towels.[20]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, leak-proof container for hazardous waste.[6][21]

  • Decontaminate: Wipe the spill area with a damp cloth and soapy water.[21] Collect all cleaning materials (cloths, gloves) in the hazardous waste container.

  • Dispose & Restock: Label the container with a hazardous waste tag and move it to the satellite accumulation area.[21] Restock the spill kit.[21]

Spill_Response_Workflow cluster_spill Minor Solid Spill Response Workflow Start Spill Discovered Alert Alert Area Personnel Secure the Zone Start->Alert PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain Cover Spill with Inert Absorbent (e.g., Vermiculite) PPE->Contain Collect Sweep Material into Hazardous Waste Container Contain->Collect Decon Decontaminate Spill Area with Soap & Water Collect->Decon Dispose Label and Store Waste Container for Disposal Decon->Dispose End Restock Spill Kit Report Incident Dispose->End

Caption: Step-by-step workflow for a minor solid chemical spill.

Disposal Considerations

Chemical waste management is governed by strict regulations to protect human health and the environment.[24][25] All waste generated from the use of this compound must be treated as hazardous waste.

Waste Management Principles:

  • Cradle-to-Grave Responsibility: The generator of the hazardous waste is responsible for its safe management from generation to final disposal.[25][26][27]

  • Waste Determination: The generator must determine if their waste is hazardous according to federal (EPA, RCRA) and state regulations.[26][27]

  • Segregation: Do not mix this waste with non-hazardous materials. Store in a separate, designated hazardous waste container.[9]

Protocol for Waste Disposal:

  • Solid Waste Collection: Place unused compound and grossly contaminated materials (e.g., spill cleanup debris) into a chemically resistant, sealable container.[9]

  • Liquid Waste Collection: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[9]

  • Labeling: Affix a "Hazardous Waste" label to the container immediately.[9][24] The label must include the full chemical name, all components (including solvents) with percentages, and associated hazards.[9]

  • Accumulation: Store the waste container in a designated satellite accumulation area, which should be secure and away from general lab traffic.[9] Keep the container closed except when adding waste.

  • Container Decontamination: Triple-rinse empty containers that held the compound with a suitable solvent.[9] Collect all rinsate as hazardous liquid waste.[9] After the label is defaced, the decontaminated container may be disposed of as regular trash, pending institutional policy.[9]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][8]

References

  • Regulations for Chemical Waste. (n.d.). Solubility of Things.
  • Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet: 4'-Methoxypropiophenone. (2021-12-24). Fisher Scientific.
  • What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone.
  • Spill Cleanup Quick Reference. (n.d.). Unknown Source.
  • What are the key regulations for industrial waste disposal? (2025-07-17). Simple But Needed.
  • 1-(4-Methoxyphenyl)propan-1-amine;chloride. (n.d.). PubChem, NIH.
  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources.
  • Personal Protective Equipment. (2025-09-12). US EPA.
  • Summary of Hazardous Waste Regulations. (2024-08-12). Florida Department of Environmental Protection.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Safety Data Sheet. (2025-11-06). Sigma-Aldrich.
  • Chemical Spill Procedures. (n.d.). Cornell EHS.
  • Chemical Safety: Personal Protective Equipment. (n.d.). Unknown Source.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). (n.d.). Benchchem.
  • Chemical spill cleanup procedures. (2021-09-02). J&K Scientific LLC.
  • 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School.
  • (S)-1-(4-Methoxyphenyl)propan-1-aMine hydrochloride. (n.d.). ChemicalBook.
  • Safety Data Sheet: 2-(4-Methoxyphenyl)propan-2-amine hydrochloride. (2023-01-02). Combi-Blocks, Inc.
  • Safety Data Sheet: 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. (2023-08-23). Fisher Scientific.
  • Safety Data Sheet: (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet: DSPE-PEG2-azide. (2025-03-07). BroadPharm.
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY.
  • (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. (n.d.). Lead Sciences.
  • Chemical Spill Procedures. (2024-03-29). Environmental Health and Safety.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet: Indan-2-amine. (2023-09-01). Fisher Scientific.
  • Safety Data Sheet: 2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid. (n.d.). Enamine.
  • Safe Handling Practices for Laboratory Chemicals. (2025-05-26). GZ Industrial Supplies.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Unknown Source.
  • (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride. (n.d.). Advanced ChemBlocks.
  • 1-(4-Methoxyphenyl)-1-propanol. (n.d.). PubChem.
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  • 1-(4-Methoxyphenyl)propan-1-amine. (n.d.). BLDpharm.
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A Theoretical Exploration of the Intermolecular Interactions of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the intermolecular interactions of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational approach to predict its behavior and potential biological interactions. By leveraging a suite of powerful theoretical methods, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, we can elucidate the fundamental forces governing its interactions at the molecular level. This guide serves as a detailed roadmap for researchers seeking to understand the structure-activity relationships of this and similar compounds, paving the way for informed drug design and development.

Introduction

This compound is a chemical compound with the formula C10H16ClNO[1]. While its specific biological role is not extensively documented in publicly available literature, its structural motifs, particularly the methoxyphenyl group, are present in a variety of biologically active molecules. For instance, methoxy analogues of phencyclidine have been shown to be high-affinity ligands for the PCP-site on the glutamate NMDA receptor and also exhibit affinity for the serotonin transporter and sigma receptors. Furthermore, the p-methoxyphenyl moiety is a key component in compounds like apixaban, a potent factor Xa inhibitor[2]. These examples underscore the potential for this compound to engage in meaningful biological interactions, warranting a deeper investigation into its molecular behavior.

Theoretical studies provide a powerful and cost-effective avenue to explore these interactions, offering insights that can guide future experimental work. This guide will detail the application of modern computational chemistry techniques to dissect the non-covalent interactions that are critical to the function of this molecule.

Molecular Characteristics

Before delving into interaction studies, it is crucial to understand the intrinsic properties of this compound.

PropertyValueSource
Molecular Formula C10H16ClNO[1]
Molecular Weight 201.69 g/mol [1][3]
CAS Number 244145-40-2 (for S-enantiomer)[1]

The structure consists of a methoxy-substituted benzene ring attached to a propan-1-amine chain, with the amine group protonated to form the hydrochloride salt. This combination of an aromatic ring, a flexible alkyl chain, and a charged amine group suggests a rich landscape of potential intermolecular interactions, including:

  • Hydrogen Bonding: The protonated amine group is a strong hydrogen bond donor.

  • π-Interactions: The electron-rich aromatic ring can participate in π-π stacking and cation-π interactions.

  • Van der Waals Forces: Dispersion and dipole-dipole interactions will be significant along the entire molecule.

  • Electrostatic Interactions: The positive charge on the ammonium group will dominate long-range electrostatic interactions.

Theoretical Methodologies: A Guided Approach

The following sections outline a multi-faceted computational strategy to probe the interactions of this compound. The choice of these methods is deliberate, each providing a unique piece of the puzzle to form a comprehensive understanding.

Quantum Chemical Calculations with Density Functional Theory (DFT)

Causality: To accurately model the electronic structure and predict spectroscopic properties, DFT is the method of choice. It provides a good balance between computational cost and accuracy for molecules of this size. By calculating properties like the electrostatic potential surface and frontier molecular orbitals, we can identify regions of the molecule most likely to engage in interactions.

Protocol: DFT Optimization and Spectroscopic Prediction

  • Structure Building: Construct the 3D structure of 1-(4-Methoxyphenyl)propan-1-amine using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will yield the lowest energy conformation of the molecule.

  • Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). This calculation will also provide a theoretical infrared (IR) spectrum.

  • NMR Chemical Shift Calculation: Using the optimized geometry, compute the NMR chemical shifts (¹H and ¹³C) using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Molecular Orbital and Electrostatic Potential Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface.

Data Presentation: Predicted Spectroscopic Data

ParameterPredicted Value Range
¹H NMR (δ, ppm) Aromatic: 6.8-7.5, Methoxy: ~3.8, Aliphatic: 0.9-3.5
¹³C NMR (δ, ppm) Aromatic: 114-160, Methoxy: ~55, Aliphatic: 10-60
Key IR Peaks (cm⁻¹) N-H stretch: 2400-2800 (broad), C-H (aromatic): ~3000, C-H (aliphatic): 2850-2960, C=C (aromatic): 1500-1600, C-O stretch: 1240-1260
Molecular Docking: Predicting Binding Interactions

Causality: Given the structural similarities to ligands of the NMDA receptor, serotonin transporter, and sigma receptors, molecular docking can be employed to predict the preferred binding orientation of this compound within the binding sites of these proteins. This provides a static snapshot of the most favorable interactions.

Protocol: Molecular Docking Workflow

  • Receptor Preparation:

    • Obtain the crystal structure of a potential target receptor (e.g., human serotonin transporter, PDB ID: 5I71) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at physiological pH.

    • Assign partial charges to all atoms.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges (e.g., Gasteiger charges).

  • Docking Simulation:

    • Define the binding site on the receptor based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • Perform the docking using software like AutoDock Vina or PyRx. The software will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-interactions).

    • Visualize the ligand-receptor complex to understand the binding mode.

Visualization: Docking Workflow

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Obtain PDB Structure Clean Remove Water & Ligands PDB->Clean Hydrogens Add Hydrogens Clean->Hydrogens Charges_R Assign Charges Hydrogens->Charges_R BindingSite Define Binding Site Charges_R->BindingSite DFT_opt DFT Optimized Structure Charges_L Assign Charges DFT_opt->Charges_L RunDocking Run Docking Software Charges_L->RunDocking BindingSite->RunDocking AnalyzePoses Analyze Docking Poses RunDocking->AnalyzePoses Visualize Visualize Interactions AnalyzePoses->Visualize

Caption: A generalized workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations: Exploring Dynamic Interactions

Causality: While docking provides a static picture, biological systems are dynamic. MD simulations allow us to observe the time evolution of the ligand-receptor complex, providing insights into the stability of the binding pose, the role of solvent molecules, and the flexibility of both the ligand and the receptor.

Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Take the best-ranked docked complex from the molecular docking study.

    • Place the complex in a periodic box of water molecules (a common water model is TIP3P).

    • Add counter-ions to neutralize the system.

  • Parameterization:

    • Use a standard force field for the protein (e.g., AMBER, CHARMM).

    • Generate force field parameters for the ligand using tools like Antechamber or CGenFF.

  • Simulation Protocol:

    • Minimization: Perform energy minimization to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate the pressure (e.g., 1 atm) while restraining the protein and ligand. This allows the solvent to relax around the complex.

    • Production Run: Run the simulation without restraints for a significant period (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the simulation and the binding pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

    • Interaction Analysis: Monitor the formation and breaking of hydrogen bonds and other key interactions over time.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation trajectory.

G cluster_ligand 1-(4-Methoxyphenyl)propan-1-amine cluster_receptor Receptor Binding Pocket Amine NH3+ Asp Aspartate (COO-) Amine->Asp Hydrogen Bond / Salt Bridge Aromatic Methoxyphenyl Ring Tyr Tyrosine (OH) Aromatic->Tyr π-π Stacking Phe Phenylalanine Aromatic->Phe π-π Stacking Alkyl Propyl Chain Leu Leucine Alkyl->Leu Hydrophobic Interaction

Sources

Methodological & Application

Application Note: Chiral Resolution of Racemic Amines Using 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and toxicological profile. This application note provides a comprehensive guide to the chiral resolution of racemic amines, a pivotal class of compounds in medicinal chemistry, utilizing the resolving agent 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. The protocol details the principles of diastereomeric salt formation, fractional crystallization, and subsequent recovery of the enantiomerically enriched amine. This guide is designed to provide both the theoretical underpinnings and a practical, step-by-step methodology for laboratory execution, ensuring scientific integrity and reproducibility.

Introduction: The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the pair of mirror-image molecules, often exhibit distinct pharmacological and toxicological properties due to their differential interactions with the chiral environment of the human body, such as enzymes and receptors.[1][2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical need for enantiomerically pure drugs.

The separation of a racemic mixture—an equal mixture of both enantiomers—into its constituent enantiomers is known as chiral resolution.[3][4] Among various techniques, diastereomeric salt formation followed by fractional crystallization remains a robust and widely employed method, particularly for the large-scale production of enantiopure compounds.[4][5][6] This method leverages the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties, most notably solubility.[6][7][8]

This application note focuses on the use of a specific chiral resolving agent, this compound, for the resolution of racemic amines. The principles and protocols outlined herein provide a foundational framework that can be adapted and optimized for a variety of amine substrates.

The Resolving Agent: this compound

1-(4-Methoxyphenyl)propan-1-amine is a chiral amine that can be obtained in enantiomerically pure form. In its hydrochloride salt form, it serves as an effective resolving agent for racemic carboxylic acids. Conversely, the free base of an enantiomerically pure form of this amine can be used to resolve racemic acids. For the purpose of resolving a racemic amine, an enantiomerically pure chiral acid would be used to form diastereomeric salts. A commonly used and effective class of resolving agents for racemic amines are derivatives of tartaric acid.[7][9][10]

The fundamental principle involves an acid-base reaction between the racemic amine and an enantiomerically pure chiral acid.[7][11] This reaction generates a pair of diastereomeric salts: ((R)-amine)-((S)-acid) and ((S)-amine)-((S)-acid) (assuming the S-enantiomer of the acid is used). Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, including solubility in a given solvent system.[6][7] This difference in solubility is the cornerstone of their separation via fractional crystallization.

The Process of Chiral Resolution by Diastereomeric Salt Formation

The overall workflow for the chiral resolution of a racemic amine can be broken down into three key stages, as illustrated in the diagram below.

G cluster_0 Stage 1: Diastereomeric Salt Formation cluster_1 Stage 2: Fractional Crystallization cluster_2 Stage 3: Liberation of Enantiopure Amine racemic_amine Racemic Amine ((R/S)-Amine) reaction Acid-Base Reaction racemic_amine->reaction chiral_acid Chiral Resolving Agent (e.g., (S)-Tartaric Acid) chiral_acid->reaction solvent Suitable Solvent solvent->reaction diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine)-((S)-Acid) ((S)-Amine)-((S)-Acid) reaction->diastereomeric_salts crystallization Controlled Cooling & Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble base_treatment Treatment with Base (e.g., NaOH) less_soluble->base_treatment extraction Solvent Extraction base_treatment->extraction pure_amine Enantiomerically Enriched Amine ((R)- or (S)-Amine) extraction->pure_amine

Figure 1: General workflow for chiral resolution.

Stage 1: Diastereomeric Salt Formation

The initial step is the reaction of the racemic amine with an enantiomerically pure chiral acid in a suitable solvent.[7] The choice of solvent is critical as it influences the solubility of the resulting diastereomeric salts. The ideal solvent will exhibit a significant solubility difference between the two diastereomers.

Stage 2: Fractional Crystallization

Following the formation of the diastereomeric salts, the solution is subjected to controlled cooling to induce crystallization.[7] The less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.[6] The efficiency of this separation can be enhanced by techniques such as seeding, which involves adding a small crystal of the desired pure diastereomeric salt to promote crystallization.[6]

Stage 3: Liberation of the Enantiopure Amine

Once the less soluble diastereomeric salt is isolated by filtration, the enantiomerically enriched amine is recovered by treating the salt with a base, such as sodium hydroxide.[9][11] This neutralizes the chiral acid, liberating the free amine, which can then be extracted using an organic solvent.

Experimental Protocol: Resolution of a Model Racemic Amine

This protocol provides a general framework for the chiral resolution of a racemic amine using an enantiomerically pure chiral acid like L-(+)-tartaric acid. Note: The specific solvent, temperature, and crystallization time may need to be optimized for different amines.[7]

Materials and Equipment
Materials Equipment
Racemic amineErlenmeyer flask
L-(+)-tartaric acidMagnetic stirrer and stir bar
Various solvents (e.g., methanol, ethanol, isopropanol)Heating mantle or water bath
Sodium hydroxide (NaOH) solution (e.g., 10%)Büchner funnel and filter paper
Dichloromethane (or other suitable extraction solvent)Vacuum flask
Anhydrous magnesium sulfate or sodium sulfateSeparatory funnel
Deuterated chloroform (CDCl₃) for NMR analysisRotary evaporator
Chiral HPLC columnNMR spectrometer
HPLC system
Polarimeter
Step-by-Step Procedure

Step 1: Diastereomeric Salt Formation

  • In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a chosen solvent with gentle heating and stirring until a clear solution is obtained.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric purity of the crystallized salt.

  • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

Step 2: Fractional Crystallization

  • Allow the combined solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

  • For further crystallization, the flask can be placed in a refrigerator or an ice bath. A controlled cooling profile often yields crystals of higher purity than rapid cooling.[6]

  • If crystallization does not occur spontaneously, seeding with a small crystal of the desired diastereomeric salt can be employed to induce crystallization.[6]

  • Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of the cold solvent.

Step 3: Liberation of the Enantiomerically Enriched Amine

  • Suspend the isolated diastereomeric salt crystals in a mixture of dichloromethane and a saturated aqueous solution of sodium hydroxide.

  • Stir the mixture until the solid completely dissolves, indicating the dissociation of the salt.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Step 4: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved amine must be determined to assess the success of the resolution.[12] Several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for the accurate determination of enantiomeric excess. It involves the separation of enantiomers on a chiral stationary phase.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), it is possible to distinguish between the enantiomers in an NMR spectrum.[12][13][14] The ratio of the integrals of the resolved peaks directly corresponds to the ratio of the enantiomers.[12]

  • Polarimetry: This traditional method measures the rotation of plane-polarized light by the chiral sample. While rapid, it is generally less accurate than chromatographic or NMR methods for determining high enantiomeric excesses.[12]

Data Presentation and Interpretation

The success of a chiral resolution experiment is quantified by the yield and the enantiomeric excess of the desired enantiomer. The following table provides a hypothetical example of how to present the results from an optimization screen of different solvents.

Solvent Yield of Diastereomeric Salt (%) Enantiomeric Excess (ee) of Recovered Amine (%)
Methanol4592
Ethanol4295
Isopropanol3898
Acetone3585

Interpretation: In this example, while methanol gives the highest yield of the diastereomeric salt, isopropanol provides the highest enantiomeric excess for the recovered amine. The choice of the optimal solvent would depend on the desired balance between yield and purity for a specific application.

Troubleshooting and Optimization

The process of chiral resolution often requires optimization.[15] Key parameters to consider include:

  • Choice of Resolving Agent: A variety of chiral acids and bases are commercially available. It is common to screen several resolving agents to find the one that forms the most easily separable diastereomeric salts.[3]

  • Solvent Selection: As demonstrated in the data table, the solvent plays a crucial role in the differential solubility of the diastereomeric salts. A screening of various solvents or solvent mixtures is often necessary.

  • Temperature Profile: The temperature at which crystallization occurs can significantly affect the selectivity of the process.[6]

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence both the yield and the enantiomeric purity of the product.

Conclusion

The chiral resolution of racemic amines via diastereomeric salt formation is a powerful and scalable technique that is indispensable in the pharmaceutical and fine chemical industries. The use of resolving agents like enantiomerically pure acids, in conjunction with systematic optimization of reaction and crystallization conditions, allows for the efficient production of enantiomerically pure amines. This application note provides a comprehensive and practical guide for researchers and scientists to successfully implement this critical methodology in their work.

References

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  • PubChemLite. 1-(4-methoxyphenyl)propan-1-amine (C10H15NO). Available from: [Link]

  • Google Patents. Resolution of chiral amines.

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large-scale application of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride in pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the , designed for researchers, scientists, and drug development professionals.

Foreword: The Strategic Role of Key Intermediates

In the intricate tapestry of pharmaceutical synthesis, the efficiency, purity, and scalability of every reaction step are paramount. The journey from simple starting materials to a complex Active Pharmaceutical Ingredient (API) is often dictated by the quality and accessibility of key intermediates. 1-(4-Methoxyphenyl)propan-1-amine hydrochloride is one such pivotal building block. Its unique structure, featuring a methoxy-substituted phenyl ring and a propyl-amine chain, makes it a versatile precursor in the synthesis of a range of pharmacologically active molecules. This guide provides a senior application scientist's perspective on the large-scale utilization of this intermediate, focusing on robust synthesis, rigorous quality control, and strategic application, underpinned by field-proven insights and regulatory awareness.

Compound Profile: this compound

1-(4-Methoxyphenyl)propan-1-amine, also known by synonyms such as para-Methoxyamphetamine (PMA), is a compound of the amphetamine class.[1][2] While it has been noted as a designer drug, its primary legitimate role in the pharmaceutical industry is as a critical intermediate for synthesizing more complex, therapeutically valuable molecules. Its hydrochloride salt form is generally preferred in manufacturing due to its crystalline nature, enhanced stability, and ease of handling compared to the free base.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₀H₁₅NO · HCl
Molecular Weight 201.7 g/mol [3]
Appearance White crystalline solid[4]
Solubility Freely soluble in water and alcohol[4]
IUPAC Name This compound

Large-Scale Synthesis and Manufacturing Protocols

The successful large-scale production of this compound hinges on selecting a synthetic route that is not only high-yielding but also economically viable, safe, and environmentally sustainable.

Primary Synthetic Pathway: Reductive Amination

Reductive amination of 4-methoxyphenyl-2-propanone (PMP2P) is the most common and industrially favored route. The causality behind this choice lies in the high efficiency and selectivity of the reaction, which typically proceeds in a one-pot fashion, minimizing intermediate isolation steps and thus reducing production time and cost.

Workflow Diagram: Reductive Amination

G PMP2P 4-Methoxyphenyl-2-propanone (PMP2P) Reaction Reductive Amination Reactor PMP2P->Reaction Ammonia Ammonia (NH3) or Ammonium Salt Ammonia->Reaction ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) ReducingAgent->Reaction CrudeAmine Crude 1-(4-Methoxyphenyl)propan-2-amine (Free Base) Reaction->CrudeAmine Forms Imine in situ, then reduced Purification Purification (Distillation / Crystallization) CrudeAmine->Purification PureAmine Purified Free Base Purification->PureAmine HCl_Addition HCl Gas or Solution in Solvent (e.g., IPA, Ether) PureAmine->HCl_Addition FinalProduct 1-(4-Methoxyphenyl)propan-2-amine HCl (Final Product) HCl_Addition->FinalProduct Salt Formation & Precipitation

Caption: Reductive amination workflow for large-scale synthesis.

Detailed Protocol: Large-Scale Reductive Amination

  • Reactor Setup: Charge a suitable glass-lined or stainless steel reactor with 4-methoxyphenyl-2-propanone (PMP2P) and a solvent such as methanol or ethanol. The choice of alcohol as a solvent is deliberate; it is polar enough to dissolve the reactants and is compatible with common reducing agents.

  • Amine Source Addition: Add an ammonia source. For large-scale operations, using ammonium acetate is often preferred over gaseous ammonia for safety and handling reasons. This reacts with the ketone to form an intermediate imine.

  • Reduction: Introduce a reducing agent. While sodium borohydride is effective, catalytic hydrogenation (H₂ gas with a catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C)) is often more cost-effective and generates less waste on an industrial scale.[5][6] Maintain the reaction under controlled temperature (e.g., 25-40°C) and pressure (for hydrogenation).

  • Work-up and Isolation:

    • After reaction completion (monitored by HPLC or GC), filter off the catalyst.

    • Remove the solvent under reduced pressure.

    • Perform a liquid-liquid extraction. Dissolve the residue in a non-polar organic solvent (e.g., toluene or ethyl acetate) and wash with a basic aqueous solution (e.g., sodium hydroxide solution) to remove unreacted starting materials and by-products. This step is critical for purifying the free amine base.

  • Purification of Free Base: The crude amine free base can be purified by vacuum distillation. This provides a high-purity liquid intermediate.

  • Hydrochloride Salt Formation:

    • Dissolve the purified amine free base in a suitable solvent like isopropanol (IPA) or diethyl ether.

    • Cool the solution in an ice bath.

    • Bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in IPA.[7] The hydrochloride salt, being insoluble in the solvent, will precipitate out.

    • The choice to use a non-aqueous system for salt formation is crucial to prevent the incorporation of water into the crystal lattice and to ensure a high-purity, easily filterable solid.

  • Final Product Isolation: Filter the precipitated solid, wash with cold solvent to remove any residual impurities, and dry under vacuum to yield this compound.

Quality Control and Analytical Protocols

For pharmaceutical applications, stringent quality control is non-negotiable. Every batch must be tested to confirm its identity, purity, and compliance with pre-defined specifications, in line with Good Manufacturing Practices (GMP).[8]

Key Analytical Techniques
TechniquePurposeTypical Results / Specification
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.Purity: ≥99.0%. Individual impurities: ≤0.1%.[5]
GC-MS (Gas Chromatography-Mass Spectrometry) Identification and detection of volatile impurities.Confirms molecular weight (m/z) of the free base.[9]
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Structural confirmation and identification.Spectrum must be consistent with the reference standard structure.[7]
FTIR (Fourier-Transform Infrared Spectroscopy) Functional group identification.Characteristic peaks for amine (N-H), aromatic ring (C=C), and ether (C-O) bonds.[7]
Melting Point Identity and preliminary purity check.Sharp melting range consistent with the reference standard.[7]
Chiral HPLC Determination of enantiomeric purity (for chiral synthesis).Enantiomeric Excess (e.e.): ≥99.5% for specific isomers.[5]
Standard Operating Protocol: HPLC Purity Assay

This protocol is a self-validating system; the inclusion of a system suitability test ensures the chromatographic system is performing adequately before sample analysis.

  • System Suitability:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.[3]

    • Injection: Inject a reference standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤2.0%. The tailing factor for the principal peak should be ≤1.5.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in and dilute to 50.0 mL with the mobile phase to create the sample solution.

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • Run the chromatogram for a sufficient time to elute all potential impurities.

    • Calculate the purity by the area normalization method, assuming all components have a similar response factor at the detection wavelength.

Application as a Key Pharmaceutical Intermediate

The true value of this compound lies in its role as a versatile building block. It provides a pre-formed methoxyphenyl-propylamine scaffold that can be further elaborated to create complex APIs.

Case Study: Synthesis of (R,R)-Formoterol

A prominent application is in the synthesis of the (R,R)-enantiomer of formoterol, a long-acting β2-agonist used in the management of asthma and COPD.[6] The chiral amine serves as a key starting material.

Logical Flow: Use in API Synthesis

G Start (R)-1-(4-methoxyphenyl) propan-2-amine Step1 N-Benzylation Start->Step1 Intermediate1 (R)-N-benzyl-1-(4-methoxyphenyl) propan-2-amine Step1->Intermediate1 Step2 Coupling with Epoxide Intermediate Intermediate1->Step2 Intermediate2 Protected Formoterol Precursor Step2->Intermediate2 Step3 Debenzylation / Deprotection Intermediate2->Step3 API (R,R)-Formoterol (Final API) Step3->API

Caption: Role as an intermediate in (R,R)-Formoterol synthesis.

In this synthesis, the specific stereochemistry of the amine is crucial for the pharmacological activity of the final drug, highlighting the importance of producing high enantiomeric purity intermediates.[6]

Safety, Handling, and Regulatory Compliance

Handling any chemical intermediate at scale requires strict adherence to safety protocols and an understanding of the regulatory landscape.

Safety and Handling
  • Hazards: The compound is an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[10][11] Use in a well-ventilated area or under a chemical fume hood.[10][12]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10][11]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container away from incompatible substances like strong oxidizing agents.[10][12]

Regulatory Considerations
  • Good Manufacturing Practices (GMP): All manufacturing, processing, packing, and holding of the intermediate must comply with cGMP regulations (e.g., 21 CFR Parts 210 and 211 in the US) to ensure the quality of the final drug product.[8]

  • Impurity Profiling: Regulatory agencies like the EMA and FDA require a thorough characterization of impurities.[13] Special attention must be paid to potentially mutagenic impurities.

  • Nitrosamine Risk Assessment: Given that this is a secondary amine precursor, a rigorous risk assessment for the potential formation of N-nitrosamine impurities is mandatory.[14][15] This involves evaluating the synthesis process for sources of nitrites (e.g., from reagents, solvents, or water) that could react with the amine functionality.[14] Control strategies must be implemented if a risk is identified.

References

  • AK Scientific, Inc. Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine. [URL: provided by grounding tool]
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 4'-Methoxypropiophenone. [URL: provided by grounding tool]
  • Enamine. Safety Data Sheet. [URL: provided by grounding tool]
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. [URL: provided by grounding tool]
  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0186]
  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. [URL: https://patents.google.
  • Google Patents. (2011). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. [URL: https://patents.google.
  • Collins, M., et al. (2014). Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors. Forensic Science International. [URL: https://pubmed.ncbi.nlm.nih.gov/24727393/]
  • Rhodium.ws. Horner-Wadsworth-Emmons Synthesis of 4-Methoxyamphetamine. [URL: provided by grounding tool]
  • Benchchem. 3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7. [URL: https://www.benchchem.com/product/b1213987]
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: 2-(4-Methoxyphenyl)propan-2-amine hydrochloride. [URL: provided by grounding tool]
  • Advanced ChemBlocks. (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride. [URL: https://www.achemblock.com/products/U110546.html]
  • Pharmaffiliates. N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride. [URL: https://www.pharmaffiliates.com/en/n-benzyl-1-4-methoxyphenyl-propan-2-amine-hydrochloride]
  • BLDpharm. 1-(4-Methoxyphenyl)propan-1-amine | 83948-35-0. [URL: https://www.bldpharm.com/products/83948-35-0.html]
  • Santa Cruz Biotechnology. 1-(4-methoxyphenyl)propan-1-amine | CAS 83948-35-0. [URL: https://www.scbt.com/p/1-4-methoxyphenyl-propan-1-amine-83948-35-0]
  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. [URL: https://patents.google.
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  • Eurofins. (2025). Three Key Regulations in the Pharmaceutical Industry: EMA, FDA and ANVISA. [URL: https://www.eurofins.com/pharma/media-centre/articles/three-key-regulations-in-the-pharmaceutical-industry-ema-fda-and-anvisa/]
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Application Note: Leveraging 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride in Enantiopure Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and agrochemical development, as the stereochemistry of a molecule dictates its biological activity.[1] Chiral amines are indispensable tools in this field, serving as resolving agents, versatile chiral auxiliaries, and integral building blocks.[2][3] This guide provides an in-depth technical overview of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a valuable chiral amine, detailing its application in the synthesis of enantiopure compounds. We present validated protocols for its use in classical resolution of racemic acids and as a foundational chiral building block for creating more complex molecules, offering researchers a practical framework for asymmetric synthesis.

Introduction: The Role of Chiral Amines in Asymmetric Synthesis

A significant portion of commercial pharmaceuticals contains chiral amine fragments, making their efficient and stereoselective synthesis a critical objective for researchers.[4] Chiral amines like 1-(4-Methoxyphenyl)propan-1-amine offer a robust solution for introducing chirality into a molecular framework. Its structure, featuring a primary amine at a stereogenic center adjacent to a methoxy-substituted phenyl ring, provides a unique combination of steric and electronic properties that can be exploited for stereochemical control.

This document outlines two primary applications of this compound:

  • As a Chiral Resolving Agent: For the separation of racemic carboxylic acids via diastereomeric salt crystallization.

  • As a Chiral Building Block: For direct incorporation into target molecules, preserving the amine's inherent chirality.

Application I: Classical Resolution of Racemic Carboxylic Acids

One of the most established and reliable methods for separating enantiomers is classical resolution.[5] This technique leverages an enantiomerically pure base, such as (R)- or (S)-1-(4-Methoxyphenyl)propan-1-amine, to separate a racemic mixture of a chiral acid.

2.1. Principle of Diastereomeric Salt Formation

The reaction of a racemic acid (a 1:1 mixture of R- and S-enantiomers) with a single enantiomer of a chiral amine (e.g., the R-amine) results in the formation of two diastereomeric salts: (R-acid, R-amine) and (S-acid, R-amine).[6] Unlike enantiomers, diastereomers possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its isolation. Subsequent acidification of the isolated salt liberates the enantiomerically enriched acid and regenerates the chiral amine, which can be recovered.[7]

2.2. Experimental Workflow & Protocol

The following is a generalized, self-validating protocol for the resolution of a generic racemic carboxylic acid. Optimization of solvent systems and crystallization conditions is often necessary for specific substrates.[8]

Protocol 2.2.1: Resolution of a Racemic Carboxylic Acid

Objective: To separate a racemic carboxylic acid into its constituent enantiomers using (R)-1-(4-Methoxyphenyl)propan-1-amine.

Materials:

  • Racemic carboxylic acid (1.0 eq)

  • (R)-1-(4-Methoxyphenyl)propan-1-amine (0.5 - 1.0 eq)

  • Solvent (e.g., Methanol, Ethanol, or mixtures with water)

  • Hydrochloric Acid (e.g., 2 M HCl)

  • Sodium Hydroxide (e.g., 2 M NaOH)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Salt Formation:

    • In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of the chosen crystallization solvent with gentle heating.

    • In a separate container, dissolve (R)-1-(4-Methoxyphenyl)propan-1-amine (0.5-1.0 eq) in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent can improve the optical purity of the first crop of crystals, although it reduces the maximum theoretical yield to 50% of the amount of resolving agent used.[8]

    • Add the amine solution to the acid solution. Stir and heat gently if necessary to ensure complete dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal of the desired diastereomeric salt.

    • Once crystallization begins, allow the mixture to stand at room temperature or in a refrigerator (0-5 °C) for several hours (e.g., 12-24 h) to maximize the yield of the less soluble salt.[9]

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is Crop 1 .

    • The filtrate contains the more soluble diastereomeric salt. This can be concentrated and recrystallized to potentially obtain a second crop or processed to recover the other acid enantiomer.

  • Liberation of the Enantiopure Acid:

    • Suspend the collected crystals (Crop 1) in water and add an organic extraction solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with 2 M HCl until the pH is ~1-2. Stir until all solids have dissolved into their respective layers.

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Chiral Amine:

    • Take the acidic aqueous layer from the step above and basify it with 2 M NaOH until the pH is ~11-12.

    • Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the (R)-1-(4-Methoxyphenyl)propan-1-amine.

  • Validation:

    • Determine the enantiomeric excess (% ee) of the recovered carboxylic acid using chiral HPLC or by measuring its specific rotation and comparing it to the literature value. The resolution process can be repeated until no further change in optical rotation is observed.[6]

2.3. Visualization of the Resolution Workflow

G cluster_start Inputs cluster_process Process cluster_outputs Outputs cluster_final Final Products rac_acid Racemic Acid (R-COOH + S-COOH) salt_formation 1. Salt Formation in Solvent rac_acid->salt_formation chiral_amine (R)-Amine (Resolving Agent) chiral_amine->salt_formation crystallization 2. Fractional Crystallization salt_formation->crystallization separation 3. Separation (Filtration) crystallization->separation solid Less Soluble Salt (e.g., R-COOH • R-Amine) separation->solid Solid filtrate More Soluble Salt (e.g., S-COOH • R-Amine) separation->filtrate Filtrate acidification1 Acidification (HCl) solid->acidification1 acidification2 Acidification (HCl) filtrate->acidification2 pure_acid1 Enantioenriched R-COOH acidification1->pure_acid1 recovered_amine Recovered (R)-Amine acidification1->recovered_amine pure_acid2 Enantioenriched S-COOH acidification2->pure_acid2 acidification2->recovered_amine

2.4. Data Summary

The effectiveness of resolution is highly dependent on the specific acid-base pairing and solvent choice. Below is a representative table summarizing potential outcomes.

Racemic Acid SubstrateResolving AmineSolvent SystemYield of Less Soluble SaltOptical Purity (% ee) of Acid
Racemic Ibuprofen(R)-AmineEthanol/Water (9:1)40-45%>95%
Racemic Mandelic Acid(S)-AmineMethanol42-48%>98%
Racemic Naproxen(R)-AmineIsopropanol38-44%>97%

Note: Data are illustrative examples based on typical resolution efficiencies.

Application II: A Versatile Chiral Building Block

Beyond its use as a resolving agent, 1-(4-Methoxyphenyl)propan-1-amine is an excellent chiral building block. Its enantiomerically pure form can be directly incorporated into a target molecule, making it a key intermediate in the synthesis of complex pharmaceuticals and other fine chemicals.[1][3]

3.1. Principle of N-Alkylation and Reductive Amination

A common transformation is the formation of secondary or tertiary amines through N-alkylation or reductive amination. In these reactions, the stereocenter of the parent amine is typically retained. For example, reductive amination involves the reaction of the chiral primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to yield a new, more complex chiral secondary amine.[10] This approach is highly atom-economical and is widely used in industrial synthesis.[11]

3.2. Experimental Workflow & Protocol

The following protocol details a representative one-pot reductive amination procedure.

Protocol 3.2.1: Synthesis of an N-Substituted Chiral Secondary Amine

Objective: To synthesize an N-benzyl secondary amine from (R)-1-(4-Methoxyphenyl)propan-1-amine via reductive amination.

Materials:

  • (R)-1-(4-Methoxyphenyl)propan-1-amine (1.0 eq)

  • Benzaldehyde (1.0-1.1 eq)

  • Reducing Agent (e.g., Sodium Borohydride (NaBH₄), Sodium Triacetoxyborohydride (STAB), or Catalytic Hydrogenation (H₂/Pd-C))

  • Solvent (e.g., Methanol, Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic Acid (catalytic, if using STAB)

  • Standard workup reagents (Water, Brine, organic solvents, drying agent)

Procedure:

  • Imine Formation:

    • Dissolve (R)-1-(4-Methoxyphenyl)propan-1-amine (1.0 eq) in the chosen solvent (e.g., Methanol for NaBH₄ reduction) in a round-bottom flask.

    • Add benzaldehyde (1.05 eq) to the solution at room temperature.

    • Stir the mixture for 1-2 hours to allow for the formation of the corresponding imine. The reaction can be monitored by TLC or GC-MS. Rationale: The formation of the imine is an equilibrium process; driving off the water formed can increase the yield, though for in-situ reduction this is often not necessary.

  • Reduction:

    • Cool the reaction mixture in an ice bath (0 °C).

    • Slowly add the reducing agent. For example, add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Safety Note: NaBH₄ reacts with methanol to generate hydrogen gas. Ensure proper ventilation and slow addition.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the imine is fully consumed as indicated by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

    • Add water and an organic solvent (e.g., ethyl acetate) to the residue. Separate the layers.

    • Extract the aqueous layer twice more with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude product can be purified by silica gel column chromatography to yield the pure N-benzyl-1-(4-methoxyphenyl)propan-1-amine.

  • Validation:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Confirm the retention of stereochemical integrity by chiral HPLC analysis.

3.3. Visualization of the Synthesis Workflow

G cluster_start Reactants cluster_process One-Pot Reaction cluster_final Purification & Product chiral_amine (R)-1-(4-Methoxyphenyl) propan-1-amine imine_formation 1. Imine Formation (in situ) chiral_amine->imine_formation aldehyde Aldehyde / Ketone (e.g., Benzaldehyde) aldehyde->imine_formation reduction 2. Reduction (e.g., NaBH₄) imine_formation->reduction Intermediate workup 3. Aqueous Workup & Extraction reduction->workup purification 4. Chromatography workup->purification product Enantiopure Secondary Amine purification->product

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of enantiopure compounds. Its utility in the classical resolution of racemic acids provides a straightforward and scalable method for accessing optically pure materials. Furthermore, its role as a chiral building block allows for its direct and efficient incorporation into complex, high-value molecules, such as pharmaceutical intermediates. The protocols and principles outlined in this guide serve as a robust starting point for researchers in organic synthesis and drug development, enabling the reliable production of single-enantiomer products.

References

  • Google Patents. (2013). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Bermejo, A., et al. (2023). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]

  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. Retrieved from [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Center for Biotechnology Information. [Link]

  • A2Z Chemical. (2023). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Google Patents. (2021). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Edgars Suna Group. (n.d.). Diastereoselective synthesis using chiral auxiliary. Retrieved from [Link]

  • Google Patents. (2020). CN108440307B - Preparation method of chiral amine compound.

Sources

Application Note: High-Fidelity Determination of Enantiomeric Excess Following Chiral Resolution with 1-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical purity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, as enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] Chiral resolution via diastereomeric salt formation remains a robust and scalable method for separating enantiomers. This application note provides a comprehensive guide to the principal analytical methods for accurately determining enantiomeric excess (ee) after resolving a racemic acidic compound using the resolving agent 1-(4-Methoxyphenyl)propan-1-amine hydrochloride . We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, designed for researchers, scientists, and drug development professionals.

The Principle: From Enantiomers to Separable Diastereomers

Chiral resolution hinges on the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not. When a racemic acid, (±)-Acid, is treated with a single enantiomer of a chiral base, such as (R)-1-(4-Methoxyphenyl)propan-1-amine, two diastereomeric salts are formed: [(R)-Acid:(R)-Amine] and [(S)-Acid:(R)-Amine].

These diastereomers possess different solubilities, allowing for their separation by techniques like fractional crystallization.[2] Once a single diastereomeric salt is isolated, the enantiomerically enriched acid must be liberated from the resolving agent for downstream use and analysis.

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salts (Different Solubilities) cluster_3 Separation cluster_4 Isolated Enantiomer racemic Racemic Acid (R)-Acid & (S)-Acid salt1 (R)-Acid • (R)-Amine racemic->salt1 + salt2 (S)-Acid • (R)-Amine racemic->salt2 + resolver (R)-1-(4-Methoxyphenyl) propan-1-amine sep Fractional Crystallization salt1->sep salt2->sep pure_acid Liberated (R)-Acid (for ee analysis) sep->pure_acid Liberation Step (Acid/Base Extraction) G Sample Liberated Acid Sample Prep Dissolve in Mobile Phase Sample->Prep Inject Inject onto Chiral HPLC Prep->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV/Vis or FLD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calculate Calculate ee from Peak Areas Chromatogram->Calculate G Sample Liberated Acid Sample Deriv Derivatization: Convert to Volatile Ester Sample->Deriv Inject Inject onto Chiral GC Deriv->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect FID or MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calculate Calculate ee from Peak Areas Chromatogram->Calculate G cluster_0 Chiral Derivatizing Agent (CDA) cluster_1 Chiral Solvating Agent (CSA) cluster_2 NMR Analysis cda_start Analyte + (R)-CDA cda_end Covalent Diastereomers (R,R) and (S,R) cda_start->cda_end Chemical Reaction nmr Acquire Spectrum cda_end->nmr csa_start Analyte + (R)-CSA csa_end Non-covalent Complexes (R)••(R) and (S)••(R) csa_start->csa_end Reversible Association csa_end->nmr calc Integrate distinct peaks to determine ee nmr->calc

Sources

Application Notes and Protocols: Regeneration of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride After Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the regeneration of enantiomerically pure 1-(4-methoxyphenyl)propan-1-amine from its hydrochloride salt following chiral resolution. This process is a critical step in the synthesis of many pharmaceutical compounds where a specific stereoisomer is required for therapeutic efficacy and safety.[1][2][3] This document outlines the chemical principles, step-by-step experimental procedures, analytical validation, and troubleshooting, designed for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction: The Significance of Chiral Amines in Drug Development

Chirality plays a pivotal role in the pharmacological and toxicological profiles of many drugs.[3] Chiral amines, such as 1-(4-methoxyphenyl)propan-1-amine, are crucial building blocks in the synthesis of a wide array of pharmaceuticals.[2] Often, only one enantiomer of a chiral drug exhibits the desired therapeutic activity, while the other may be inactive or even cause adverse effects.[3] Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a primary focus in modern drug development.

One of the most established and industrially scalable methods for separating enantiomers is through the formation of diastereomeric salts.[4][5][6] This process involves reacting a racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts with different physical properties, notably solubility.[4][5] This difference allows for their separation via fractional crystallization.[5] Once the desired diastereomeric salt is isolated, the enantiomerically pure amine must be liberated from the salt. This regeneration step is the focus of this application note.

The Principle of Amine Regeneration

The regeneration of a free amine from its hydrochloride salt is an acid-base reaction. The amine hydrochloride salt is the product of the reaction between the basic amine and hydrochloric acid. To recover the free amine, a base is added to the aqueous solution of the salt. This base, being stronger than the amine, deprotonates the ammonium ion, yielding the free amine, which is typically less soluble in water and can be extracted into an organic solvent.[7]

The general reaction is as follows:

R-NH₃⁺Cl⁻ (aq) + B (aq) → R-NH₂ (org) + BH⁺Cl⁻ (aq)

Where:

  • R-NH₃⁺Cl⁻ is the amine hydrochloride salt

  • B is the added base

  • R-NH₂ is the free amine

  • BH⁺Cl⁻ is the salt of the added base

The choice of base and extraction solvent is critical for achieving a high yield and purity of the regenerated amine.

Experimental Protocol: Regeneration of 1-(4-Methoxyphenyl)propan-1-amine

This protocol details the regeneration of 1-(4-methoxyphenyl)propan-1-amine from its hydrochloride salt.

Materials and Reagents
Reagent Grade Supplier Notes
1-(4-Methoxyphenyl)propan-1-amine hydrochloride (enantiomerically enriched)≥98%Commercially AvailableThe starting material from the resolution step.
Sodium Hydroxide (NaOH)Reagent GradeCommercially AvailableA 2 M aqueous solution is required.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableOther solvents like ethyl acetate or dichloromethane can be used.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying the organic extract.
Deionized WaterHigh PurityIn-house---
pH indicator strips---Commercially AvailableFor monitoring the pH of the aqueous solution.
Equipment
  • Separatory funnel (appropriate size for the scale of the reaction)

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Dissolution: Dissolve the this compound salt in a minimal amount of deionized water in an Erlenmeyer flask. Stir the mixture until the salt is completely dissolved.

  • Basification: Cool the aqueous solution in an ice bath. While stirring, slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise.[7] Monitor the pH of the solution using pH indicator strips. Continue adding the base until the pH is greater than 12.[8] A cloudy suspension or the formation of a separate organic layer may be observed as the free amine precipitates out of the aqueous solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add a volume of diethyl ether approximately equal to the volume of the aqueous layer. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[9] Allow the layers to separate. The top layer will be the organic phase containing the free amine, and the bottom layer will be the aqueous phase.

  • Separation and Repeated Extraction: Drain the lower aqueous layer into a beaker. Pour the upper organic layer into a clean, dry Erlenmeyer flask. Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of diethyl ether to ensure complete recovery of the amine. Combine all the organic extracts.

  • Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts and swirl the flask. Continue adding the drying agent until it no longer clumps together, indicating that all the water has been absorbed.

  • Solvent Removal: Filter the dried organic solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining residue is the regenerated 1-(4-methoxyphenyl)propan-1-amine as a free base.

Workflow Diagram

RegenerationWorkflow cluster_0 Aqueous Phase Operations cluster_1 Liquid-Liquid Extraction cluster_2 Organic Phase Workup Start 1. Dissolve Amine Hydrochloride in Water Basify 2. Basify with NaOH (pH > 12) Start->Basify Stirring Extract 3. Extract with Diethyl Ether (x3) Basify->Extract Separate 4. Separate Organic and Aqueous Layers Extract->Separate Dry 5. Dry Organic Layer (Na2SO4) Separate->Dry Evaporate 6. Evaporate Solvent (Rotovap) Dry->Evaporate End Pure Free Amine Evaporate->End

Figure 1: Experimental workflow for the regeneration of the free amine.

Analytical Validation

To confirm the successful regeneration and to determine the enantiomeric purity of the 1-(4-methoxyphenyl)propan-1-amine, the following analytical techniques are recommended:

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the chemical structure of the regenerated amine.

    • FTIR: To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.

  • Enantiomeric Excess (ee) Determination:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric excess of chiral compounds.[10][11][12] A suitable chiral stationary phase (CSP) column should be used with an appropriate mobile phase to achieve baseline separation of the two enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete basification.Ensure the pH of the aqueous solution is >12 before extraction.
Insufficient extraction.Perform at least three extractions with the organic solvent.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Product is contaminated with water Inadequate drying of the organic layer.Add more anhydrous sodium sulfate and allow sufficient time for drying.
Low Enantiomeric Excess Racemization during the regeneration process.This is unlikely under these mild basic conditions, but if observed, consider using a weaker base like sodium bicarbonate and ensure the process is carried out at a low temperature.

Safety Precautions

  • Always work in a well-ventilated fume hood.[13][14][15]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][15]

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.[16]

  • Diethyl ether is highly flammable and volatile. Keep away from ignition sources.[14]

  • Dispose of all chemical waste according to institutional and local regulations.[13][14]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the regeneration of 1-(4-methoxyphenyl)propan-1-amine from its hydrochloride salt after chiral resolution. The key to a successful outcome lies in complete basification to liberate the free amine and thorough extraction to ensure high recovery. Subsequent analytical validation is crucial to confirm the identity, purity, and enantiomeric excess of the final product, which is a critical intermediate in the synthesis of various pharmaceutical agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Chiral Amines in Drug Discovery and Development. Retrieved from [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • Journal of Stage. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by. Retrieved from [Link]

  • Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • ResearchGate. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • Google Patents. (n.d.). US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Reddit. (2021). Free-basing a volatile aliphatic amine without aqueous? Retrieved from [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • Journal of Chemical Education. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Reddit. (2023). What is the best way of making free amina base from its salt? Retrieved from [Link]

  • PMC. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Retrieved from [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-1-(4-methoxyphenyl)-N-methylpropan-2-amine. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

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  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]

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applications of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride in resolving acidic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Resolution of Acidic Compounds Using 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Enantiomeric Purity

In the realm of pharmaceutical sciences and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and physiological properties.[1] Consequently, regulatory bodies often mandate the development of single-enantiomer drugs to ensure safety and efficacy.[1] One of the most robust and industrially scalable methods for separating enantiomers from a racemic mixture is chiral resolution via diastereomeric salt formation.[2][3]

This classical technique hinges on the reaction of a racemic mixture (e.g., a carboxylic acid) with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral amine).[4] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties, most notably different solubilities in a given solvent system.[3] This disparity in solubility allows for their separation through fractional crystallization.[5] The less soluble diastereomeric salt crystallizes preferentially, enabling its isolation, after which the enantiomerically pure acid can be liberated.[5]

This application note provides a comprehensive guide to the use of this compound as a chiral resolving agent for the separation of racemic acidic compounds.

Mechanism of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique is the conversion of a difficult-to-separate enantiomeric pair into an easily separable diastereomeric pair. The process can be visualized as follows:

  • (R/S)-Acid + (R)-Amine → [(R)-Acid:(R)-Amine] + [(S)-Acid:(R)-Amine]

The resulting products, [(R)-Acid:(R)-Amine] and [(S)-Acid:(R)-Amine], are diastereomeric salts. Because they are not mirror images of each other, they exhibit different crystal packing energies and solvation properties, leading to differential solubility.[6] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution.

G cluster_0 Initial State: Racemic Mixture cluster_1 Resolution Step cluster_2 Separation & Recovery Racemic_Acid Racemic Acid ((R)-Acid & (S)-Acid) Resolving_Agent Add Chiral Resolving Agent ((R)-1-(4-Methoxyphenyl)propan-1-amine) Racemic_Acid->Resolving_Agent Reaction Diastereomeric_Salts Formation of Diastereomeric Salts [(R)-Acid:(R)-Amine] & [(S)-Acid:(R)-Amine] Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization (Based on differential solubility) Diastereomeric_Salts->Crystallization Salt_Isolation Isolate Less Soluble Salt (e.g., [(R)-Acid:(R)-Amine]) Crystallization->Salt_Isolation Liberation Liberate Enantiopure Acid (e.g., (R)-Acid) Salt_Isolation->Liberation Acid/Base Treatment G start {Racemic Acid | Dissolved in Solvent} process {Mix Solutions | Heat to Dissolve} start->process reagent {Chiral Amine | Dissolved in Solvent} reagent->process output {Solution of Diastereomeric Salts} process->output

References

Application Notes & Industrial Protocols for the Synthesis of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the industrial-scale synthesis of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. The protocol is centered around the robust and scalable Leuckart-Wallach reaction, a classic method of reductive amination. This guide details the reaction mechanism, step-by-step protocols for synthesis and purification, critical process parameters, and essential safety and handling procedures designed for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction and Strategic Importance

1-(4-Methoxyphenyl)propan-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of various organic compounds, particularly within the pharmaceutical industry. The presence of a chiral center and the methoxyphenyl group makes it a key building block for more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and simplifies handling and formulation processes.

The selection of a synthesis route for industrial production hinges on several key factors: cost-effectiveness, scalability, robustness, and the safety profile of the reagents and intermediates. Reductive amination of a corresponding ketone is the most direct and widely employed strategy for this class of compounds.[1][2] Among various reductive amination methods, the Leuckart reaction offers a distinct advantage for large-scale operations due to its use of inexpensive and readily available reagents.[3][4]

This application note provides a detailed protocol based on the Leuckart-Wallach reaction, followed by acidic hydrolysis to yield the target amine hydrochloride.

Scientific Principles: The Leuckart-Wallach Reaction

The core of this synthesis is the Leuckart reaction, a one-pot reductive amination process that converts ketones or aldehydes into amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] The reaction typically requires high temperatures, often between 120°C and 185°C.[3][5]

The process occurs in two main stages:

  • Imine Formation: The carbonyl group of the starting ketone (4-methoxypropiophenone) reacts with ammonia (generated from ammonium formate) to form an intermediate iminium ion.

  • Reductive Amination: The iminium ion is then reduced by a hydride transfer from formic acid or formate. This results in the N-formyl derivative of the target amine.[3]

The final step is the hydrolysis of the N-formyl intermediate under strong acidic conditions (using hydrochloric acid), which serves two purposes: it removes the formyl group to yield the primary amine and concurrently forms the stable hydrochloride salt.[5]

Overall Synthesis Workflow

The industrial synthesis can be visualized as a three-stage process: reaction, hydrolysis, and purification. Each stage involves specific unit operations critical for achieving the desired yield and purity.

G cluster_0 Stage 1: Leuckart Reaction cluster_1 Stage 2: Hydrolysis & Salt Formation cluster_2 Stage 3: Purification & Isolation A Charge Reactor: 4-Methoxypropiophenone Ammonium Formate B Heat to 180-185°C (Reflux for 6-8 hours) A->B Reaction Initiation C Cool Reaction Mixture B->C Process Transition D Add Concentrated HCl C->D E Heat to Reflux (3-4 hours) D->E F Cool & Neutralize (e.g., with NaOH solution) E->F Process Transition G Extract with Organic Solvent (e.g., Dichloromethane) F->G H Isolate Free Base G->H I Dissolve in Solvent (e.g., Isopropanol) H->I J Precipitate with HCl gas or concentrated HCl I->J K Filter, Wash & Dry J->K L Final Product: 1-(4-Methoxyphenyl)propan-1-amine HCl K->L

Caption: High-level workflow for the synthesis of 1-(4-Methoxyphenyl)propan-1-amine HCl.

Detailed Experimental Protocols

Safety Preamble: All operations must be conducted in a well-ventilated area or fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, must be worn.[6][7][8] A safety shower and eye wash station should be readily accessible.

Part A: Synthesis of N-[1-(4-methoxyphenyl)propyl]formamide
  • Reactor Setup: Equip a multi-necked round-bottom flask (or an industrial glass-lined reactor) with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Charging Reagents: To the reactor, charge 4-methoxypropiophenone (1.0 eq) and anhydrous ammonium formate (5.0-6.0 eq). The large excess of ammonium formate drives the reaction to completion.

  • Reaction Execution: Begin vigorous stirring and heat the mixture. The target reaction temperature is 180-185°C.[5] Maintain a steady reflux at this temperature for 6 to 8 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting ketone.

  • Cooldown: Once the reaction is complete, turn off the heating and allow the dark, oily mixture to cool to approximately 60-70°C.

Part B: Acidic Hydrolysis and Hydrochloride Salt Formation
  • Acid Addition: Cautiously add concentrated hydrochloric acid (approx. 37%, 5.0 eq) to the cooled reaction mixture. This step is exothermic and may cause foaming; addition should be slow and controlled.

  • Hydrolysis: Heat the mixture to reflux (typically around 100-110°C) and maintain for 3 to 4 hours.[5] This step hydrolyzes the N-formyl intermediate to the primary amine.

  • Initial Cooldown & Quenching: After the hydrolysis is complete, cool the reaction mixture to room temperature. Carefully dilute the acidic mixture with water.

  • Basification: Make the solution strongly alkaline (pH > 12) by the slow addition of a 30-50% sodium hydroxide solution.[5] This step neutralizes the excess HCl and liberates the free amine as an oil. Perform this step in an ice bath to manage the exothermic reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-methoxyphenyl)propan-1-amine free base as a dark oil.

Industrial Purification and Isolation Protocol

The crude free base is converted back to the hydrochloride salt for purification via crystallization.

  • Dissolution: Dissolve the crude amine oil in a suitable solvent. Isopropanol or ethanol are common choices.

  • Salt Precipitation: While stirring vigorously, bubble anhydrous hydrogen chloride gas through the solution or add a calculated amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate out of the solution.

  • Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the crystalline solid.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a cold solvent (e.g., a 1:1 mixture of cold ethanol and diethyl ether) to remove residual impurities.[5]

  • Drying: Dry the final product, this compound, in a vacuum oven at a maximum temperature of 90°C to a constant weight.[9]

Process Parameters and Data Summary

ParameterValue / RangeRationale / Notes
Starting Material 4-MethoxypropiophenoneKey carbonyl precursor.
Primary Reagent Anhydrous Ammonium FormateServes as both nitrogen source and reducing agent.[3]
Reagent Molar Ratio 1 : 5-6 (Ketone : Formate)Excess formate drives the equilibrium towards product formation.
Leuckart Reaction Temp. 180 - 185 °CHigh temperature is characteristic and required for this reaction.[5]
Hydrolysis Agent Concentrated Hydrochloric AcidEffects hydrolysis of the formamide and forms the final salt.
Hydrolysis Temp. Reflux (100 - 110 °C)Ensures complete conversion of the intermediate.
Purification Method Recrystallization of HCl SaltStandard industrial method for purifying amine salts.[9]
Expected Yield 60 - 75% (overall)Typical yields for this multi-step industrial process.
Final Purity (by HPLC) > 98%Standard purity requirement for pharmaceutical intermediates.

Safety, Handling, and Waste Disposal

Hazard Identification:

  • The final product and intermediates can be harmful if swallowed, inhaled, or in contact with skin.[7]

  • Causes skin and serious eye irritation.[6][10]

  • May cause respiratory irritation.[10]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably with local exhaust ventilation.[8]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]

  • Skin Protection: Wear compatible, chemical-resistant gloves and protective clothing to prevent skin exposure.[8][11]

  • Respiratory Protection: If dust or aerosols are generated, use a government-approved respirator.[8]

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7]

Spill & Emergency Procedures:

  • Spills: Avoid generating dust. Collect, bind, and pump off spills.[6] Soak up with inert absorbent material and place in a suitable container for disposal.[11]

  • First Aid (Skin): Wash off immediately with plenty of soap and water while removing contaminated clothing.[11]

  • First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • First Aid (Ingestion): Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6][7]

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] Do not let the product enter drains.[6]

Conclusion

The described protocol, utilizing the Leuckart-Wallach reaction, presents a viable and scalable method for the industrial synthesis of this compound. The use of inexpensive starting materials and a straightforward reaction sequence makes it economically attractive for large-scale production. Strict adherence to the detailed process parameters and safety guidelines is paramount to ensure high yield, purity, and operational safety.

References

  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • N-[(1R)-2-(4-methoxyphenyl)-1- methylethyl]-2-propanamine in Crude p-Methoxyamphetamine (PMA) Produced by the Leuckart Method. ResearchGate. [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines.
  • Leuckart reaction. Wikipedia. [Link]

  • Leuckart synthesis impurities: PMA. The Hive. [Link]

  • 1-(4-methoxyphenyl)propan-1-amine (C10H15NO). PubChemLite. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Lide Biotech. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • N-Ethyl-1-(4-methoxyphenyl) propan-2- amine and various other intermediates needed in Iran. PharmaCompass.com. [Link]

  • WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Crystal Formation in the Resolution of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 1-(4-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the diastereomeric salt crystallization of the target amine hydrochloride. The following question-and-answer-based troubleshooting guide provides in-depth explanations and actionable protocols to overcome challenges and optimize your resolution process.

Understanding the Process: Chiral Resolution via Diastereomeric Salt Crystallization

Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers.[1][2] The process involves reacting a racemic mixture (in this case, (R/S)-1-(4-Methoxyphenyl)propan-1-amine) with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid.[3] This reaction creates a mixture of diastereomeric salts ((R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate). Unlike the original enantiomers, these diastereomers possess different physicochemical properties, most critically, different solubilities in a given solvent system.[4] By exploiting this solubility difference, one diastereomer can be selectively crystallized, leaving the other enriched in the mother liquor. The crystallized salt is then isolated and treated with a base to liberate the desired pure enantiomer of the amine.

The success of this entire process hinges on the crystallization step. Poor crystal formation directly translates to poor separation, low yield, and low enantiomeric purity. This guide will address the most common failure modes.

Experimental Workflow Overview

G racemic_amine Racemic (R/S)-Amine + Chiral Acid (e.g., (+)-Tartaric Acid) dissolution Dissolve in Screened Solvent (with heating) racemic_amine->dissolution cooling Controlled Cooling & Stirring dissolution->cooling crystallization Selective Crystallization of Less Soluble Diastereomeric Salt cooling->crystallization filtration Filtration crystallization->filtration solid_salt Solid: Enriched Diastereomeric Salt filtration->solid_salt Solid Phase mother_liquor Liquid: Mother Liquor (Enriched in more soluble salt) filtration->mother_liquor Liquid Phase wash Wash Crystals with Cold Solvent solid_salt->wash dry Dry Crystals wash->dry pure_salt Pure, Less Soluble Diastereomeric Salt dry->pure_salt basification Basification (e.g., aq. NaOH) pure_salt->basification extraction Solvent Extraction basification->extraction final_product Isolated Pure (R)- or (S)-Amine Enantiomer extraction->final_product

Caption: General workflow for chiral resolution by diastereomeric salt crystallization.

Frequently Asked Questions & Troubleshooting Guide

Problem 1: No Crystals Are Forming

Q: Why are no crystals forming in my solution, even after cooling and extended stirring?

A: The lack of crystallization indicates that the solution has not reached a sufficient level of supersaturation, or there is a kinetic barrier to nucleation (the initial formation of crystal seeds). Several factors can cause this:

  • Inappropriate Solvent System: The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved even at low temperatures.[5] The ideal solvent must exhibit a significant difference in solubility between the two diastereomeric salts.[6][7]

  • Solution is Too Dilute: If the concentration of the diastereomeric salts is below the solubility limit at the crystallization temperature, supersaturation will not be achieved.[5]

  • Inhibition by Impurities: Trace impurities from starting materials or side reactions can interfere with the nucleation process, preventing crystals from forming.[5][8][9] Impurities can adsorb to the surface of potential crystal nuclei and inhibit their growth.[10][11]

  • High Energy Barrier for Nucleation: Sometimes, even in a supersaturated state, the system lacks the energy to form the initial stable crystal nuclei. This is often described as a wide metastable zone.[5]

  • Increase Concentration: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration of the salts.[5] Be cautious not to over-concentrate, which can lead to "oiling out" (see Problem 2).

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.[5]

    • Seeding: If available, add a few seed crystals of the desired pure diastereomeric salt to the cooled, supersaturated solution. This provides a template for crystal growth.

  • Utilize an Anti-Solvent: Slowly add a solvent in which the salts are insoluble (an "anti-solvent") to the solution.[6] This reduces the overall solubility of the salts and can effectively induce precipitation. The anti-solvent should be miscible with the primary solvent.

  • Perform a Solvent Screen: The most robust solution is to identify a better solvent system. A systematic screening process is the most effective approach to finding a solvent that provides a good balance of solubility for high yield and selectivity for high purity.[5][6]

Problem 2: Product is "Oiling Out"

Q: My product is separating as a liquid (oiling out) instead of forming solid crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common problem in crystallization and can be caused by:

  • High Supersaturation: The solution is too concentrated, causing the salt to crash out of solution faster than it can form an ordered crystal lattice.

  • Low Melting Point: The melting point of the diastereomeric salt (or a solvate) is lower than the temperature of the crystallization experiment.

  • Inappropriate Solvent: The chosen solvent may favor a liquid-liquid phase separation over a solid-liquid separation for your specific compound.

  • Add More Solvent: If oiling occurs upon cooling, gently heat the mixture to redissolve the oil and then add more of the same solvent to reduce the concentration before attempting to cool again.[5]

  • Lower the Crystallization Temperature: A lower final temperature may be below the melting point of the salt, favoring solid formation.[5]

  • Change the Solvent System: This is often the most effective solution. A different solvent, particularly a less polar one, might disrupt the interactions leading to oil formation and instead promote proper crystallization.[5]

  • Slower Cooling Rate: A very slow, controlled cooling rate gives the molecules more time to arrange themselves into an ordered crystal lattice, which can prevent the rapid separation that leads to oiling.

Problem 3: Low Diastereomeric Excess (d.e.)

Q: My isolated crystals have a low diastereomeric excess (d.e.), indicating poor separation. How can I improve the enantiopurity?

A: A low d.e. means that the undesired diastereomer has co-precipitated with the desired, less soluble diastereomer.[5] This is the most critical issue in a resolution, as the primary goal is separation. The causes are almost always related to the thermodynamics and kinetics of the chosen system.

  • Poor Solvent Selectivity: The fundamental issue is often a solvent system where the solubilities of the two diastereomers are too similar.[4][5] The efficiency of the separation is directly related to the solubility difference between the diastereomeric salt pair.

  • Crystallization Occurred Too Quickly: Rapid cooling or high supersaturation can trap the more soluble diastereomer in the growing crystal lattice before thermodynamic equilibrium can be established.

  • Solid Solution Formation: In some cases, the two diastereomers are miscible in the solid state, forming a solid solution rather than distinct crystals, which makes separation by simple crystallization very difficult.[12]

  • Systematic Solvent Screening: This is the most crucial experiment to optimize a resolution. The goal is to find a solvent or solvent mixture that maximizes the solubility difference between the two diastereomers.[5]

Solvent ClassExample SolventsPolarityCharacteristics
Alcohols Methanol, Ethanol, IsopropanolHighProtic, good for dissolving salts.
Ketones Acetone, MEKMediumAprotic, versatile.
Esters Ethyl Acetate, Isopropyl AcetateMediumAprotic, good for inducing crystallization.
Ethers THF, MTBELow-MediumAprotic, can be used as anti-solvents.
Hydrocarbons Toluene, HeptaneLowAprotic, often used as anti-solvents.
  • Optimize the Cooling Profile: Employ a slow, linear cooling ramp. Allow the solution to stir at the final temperature for an extended period (several hours to overnight) to allow the system to reach equilibrium. This process, known as Ostwald ripening, allows poorly formed crystals containing impurities (including the wrong diastereomer) to redissolve and recrystallize correctly.

  • Recrystallization: Purify the isolated crystals by performing one or more recrystallizations from a suitable solvent system. This is a standard method for improving the purity of any crystalline solid.

  • Use a Ternary Phase Diagram: For advanced optimization, constructing a ternary phase diagram (representing the two diastereomeric salts and the solvent) can provide a deep understanding of the solid-liquid equilibrium and guide the design of an optimal crystallization process.[4][7]

  • Preparation: In separate small vials, dissolve equal, small amounts of the diastereomeric salt mixture in a range of different solvents (or solvent mixtures) with heating until a clear solution is obtained. Use a consistent concentration across all vials.

  • Crystallization: Allow all vials to cool slowly to room temperature, and then cool further in an ice bath. Observe which vials produce a crystalline precipitate.

  • Analysis: Carefully collect a sample of the supernatant (mother liquor) from each vial that produced crystals.

  • Quantification: Analyze the supernatant samples by a chiral method (e.g., chiral HPLC) to determine the concentration of each diastereomer remaining in the solution.

  • Selection: The solvent that shows the largest difference in concentration between the two diastereomers in the supernatant is the most promising candidate for achieving a high d.e. in the solid phase.[5]

Troubleshooting Decision Tree

G start Experiment Start: Poor Crystal Formation q1 What is the primary issue? start->q1 no_solid No Solid Forms q1->no_solid No Precipitation oiling_out Liquid 'Oil' Forms q1->oiling_out Oiling Out low_purity Solid Forms, but Low d.e. / Purity q1->low_purity Low Purity sol_no_solid Solution: - Increase Concentration - Add Anti-Solvent - Scratch / Seed no_solid->sol_no_solid sol_oiling Solution: - Add More Solvent - Lower Temperature - Slow Cooling Rate oiling_out->sol_oiling sol_purity Solution: - Slower Cooling Rate - Recrystallize Product - Age at Low Temp low_purity->sol_purity q2 Did initial solutions work? sol_no_solid->q2 sol_oiling->q2 sol_purity->q2 final_sol Root Cause: Sub-optimal Solvent System Action: Perform Systematic Solvent Screening q2->final_sol No success Process Optimized q2->success Yes final_sol->success

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid. Benchchem.
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Qu
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient.
  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Impact of impurities on crystal growth.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
  • X-ray crystallography. Wikipedia.
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing).
  • Chiral resolution. Wikipedia.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz

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Technical Support Center: Optimizing Solvent Selection for 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the crystallization of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. The goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of crystallizing this compound?

The primary goal is purification and isolation of the compound in a solid form with desired physical properties. As an amine hydrochloride salt, this compound is likely an active pharmaceutical ingredient (API) or a key intermediate.[1] The crystalline form is critical as it dictates several downstream properties, including:

  • Purity: The crystallization process effectively removes impurities that are soluble in the mother liquor or insoluble in the hot solvent.

  • Stability: A well-defined, stable crystalline form prevents degradation and ensures a longer shelf life.[2]

  • Bioavailability: For APIs, properties like solubility and dissolution rate are governed by the crystal form, directly impacting how the drug is absorbed in the body.[3]

  • Manufacturability: Crystal properties such as shape (habit), size, and flowability are crucial for efficient filtration, drying, and formulation into a final dosage form.[4][5]

Q2: What are the ideal characteristics of a solvent for this compound?

For an amine hydrochloride, which is a salt, polar solvents are the primary candidates.[6] The ideal solvent should exhibit a steep solubility curve with respect to temperature. This means it should:

  • Dissolve the compound completely at an elevated temperature (e.g., near the solvent's boiling point).

  • Exhibit very low solubility for the compound at low temperatures (e.g., 0-5 °C) to maximize yield upon cooling.

  • Either not dissolve impurities at all or keep them fully dissolved even at low temperatures.

  • Be chemically inert , not reacting with the compound.

  • Be volatile enough to be easily removed from the final crystals during drying.

  • Possess a boiling point below the melting point of the solute to prevent the compound from "oiling out" instead of crystallizing.[7]

Q3: How does solvent choice influence the final crystal properties?

The solvent is not merely a medium for dissolution; it actively directs the crystallization process. Different solvents can lead to different outcomes:

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with unique physical properties.[2][8] The choice of solvent, along with factors like cooling rate and supersaturation, can determine which polymorph is formed.[9] The most thermodynamically stable polymorph is generally desired for consistency and stability.[2]

  • Crystal Habit: The external shape of a crystal is its habit (e.g., needles, plates, prisms). The solvent interacts differently with the various faces of a growing crystal, either inhibiting or promoting growth in specific directions.[4][5][10] This can significantly impact filtration and powder flow. For instance, needle-like crystals often filter poorly compared to more equant (cubic or prismatic) crystals.[11]

  • Solvate Formation: Sometimes, solvent molecules can become incorporated into the crystal lattice, forming a "solvate".[2] If water is the solvent, it is called a hydrate. This changes the compound's physical properties and must be carefully characterized.

Q4: What is the difference between single-solvent and anti-solvent crystallization?

Single-Solvent Crystallization is the classic method where the crude compound is dissolved in a minimal amount of a hot solvent and then allowed to cool slowly, causing the purified compound to crystallize.[6] This works best when a solvent with a steep solubility-temperature profile is found.

Anti-Solvent Crystallization is a powerful technique used when a suitable single solvent cannot be identified.[12][13] The process involves:

  • Dissolving the compound in a "good" solvent in which it is highly soluble.

  • Slowly adding a miscible "anti-solvent" in which the compound is poorly soluble. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[14] This method offers excellent control over supersaturation and particle size.[13][15]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol provides a structured approach to identifying a suitable solvent system.

Objective: To identify promising single solvents or solvent/anti-solvent pairs for crystallization.

Materials:

  • Crude this compound

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

  • A selection of candidate solvents (see Table 1)

Procedure:

  • Initial Solubility Test:

    • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

    • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, up to ~1 mL.

    • Observe: Note solvents in which the compound is freely soluble (poor candidates for single-solvent method) and those in which it is insoluble (potential anti-solvents or candidates for heating).

  • Hot Solubility Test:

    • Take the tubes where the compound was sparingly soluble or insoluble at room temperature.

    • Gently heat the tubes in a water bath or on a heating block towards the solvent's boiling point.

    • Continue adding the same solvent in small portions until the solid just dissolves. Record the approximate volume.

    • Observe: A good single solvent will dissolve the compound completely upon heating.

  • Cooling & Crystallization Test:

    • Remove the hot, clear solutions from the heat and allow them to cool slowly to room temperature.

    • If no crystals form, scratch the inside of the test tube with a glass rod to induce nucleation.

    • Once at room temperature, place the tubes in an ice bath for 15-20 minutes.

    • Observe: Note the quantity and quality of the crystals formed. An ideal solvent will produce a high yield of well-defined crystals.

The following table provides key parameters for common laboratory solvents to guide your selection.

SolventClassBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
WaterPolar Protic10010.280.1High polarity, good for salts. Risk of hydrate formation.
MethanolPolar Protic655.133.0Good solvent for amine salts.
EthanolPolar Protic784.324.5Excellent, less toxic choice. Often used in mixtures with water.[6]
Isopropanol (IPA)Polar Protic823.919.9A very common and effective crystallization solvent.[16]
AcetonitrilePolar Aprotic825.837.5Can be effective, worth screening.
Ethyl AcetatePolar Aprotic774.46.0Often used as an anti-solvent or for less polar salts.
TolueneNon-polar1112.42.4Likely to be an anti-solvent.[6]
Diethyl EtherNon-polar352.84.3Common anti-solvent, highly volatile.

The following diagram illustrates the logical flow for selecting an appropriate solvent system.

SolventSelection start Start: Crude Amine HCl screen Protocol 1: Solvent Screen (Room Temp & Hot Solubility) start->screen decision1 Good solubility ONLY when hot? screen->decision1 decision2 Soluble at Room Temp? decision1->decision2 No single_solvent Optimize Single-Solvent Crystallization decision1->single_solvent  Yes antisolvent Identify Miscible Anti-Solvent (Insoluble at Room Temp) decision2->antisolvent  Yes rescreen Re-screen with other solvents decision2->rescreen No optimize_anti Optimize Anti-Solvent Crystallization antisolvent->optimize_anti

Caption: A systematic workflow for selecting a crystallization solvent system.

Troubleshooting Guide

Problem 1: "Oiling Out" or Liquid-Liquid Phase Separation

Symptom: Instead of solid crystals, an immiscible liquid (oil) separates from the solution upon cooling. This is problematic because the oil traps impurities and rarely solidifies into a pure crystalline form.[7]

Probable Causes & Solutions:

  • Cause: The solution is too supersaturated, often from cooling too quickly. The kinetics favor rapid phase separation over the slower, more ordered process of crystal lattice formation.[17]

    • Solution: Reheat the mixture until the oil redissolves. Add a small amount (5-10%) more solvent to reduce saturation. Allow the flask to cool much more slowly (e.g., by insulating it with glass wool or placing it in a warm water bath that cools to room temperature overnight).[17][18]

  • Cause: The melting point of the impure compound is lower than the temperature at which it starts to come out of solution.[7] Impurities often cause significant melting point depression.

    • Solution 1 (Dilution): As above, add more solvent. This lowers the saturation temperature, ensuring the solution temperature is below the compound's melting point when crystallization begins.[7]

    • Solution 2 (Seeding): Add a few seed crystals of the pure compound once the solution has cooled slightly but before oiling out occurs. Seeding provides a template for ordered crystal growth, bypassing the kinetic barrier for nucleation.[17]

  • Cause: The solvent choice is poor. The solute-solvent interactions are not conducive to forming a stable crystal lattice.[17]

    • Solution: Change the solvent system. If using a highly polar solvent like methanol, try a slightly less polar one like ethanol or isopropanol.[19] Alternatively, switch to an anti-solvent method, which provides more precise control over the generation of supersaturation.

OilingOut start Oiling Out Observed reheat 1. Reheat to dissolve oil 2. Add 5-10% more solvent start->reheat decision1 Cool slowly. Does it oil out again? reheat->decision1 decision2 Try seeding the warm, diluted solution. Success? decision1->decision2 Yes success Successful Crystallization decision1->success No decision2->success Yes fail Change Solvent System (e.g., try different solvent or use anti-solvent method) decision2->fail No

Caption: A decision tree for systematically troubleshooting an oiling out event.

Problem 2: No Crystals Form or Very Low Yield

Symptom: After cooling, the solution remains clear, or only a negligible amount of solid is recovered.

Probable Causes & Solutions:

  • Cause: The solution is not sufficiently saturated; too much solvent was used during the dissolution step.

    • Solution: Reheat the solution and carefully evaporate some of the solvent using a gentle stream of nitrogen or by boiling it off. Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out of the hot solution.[7]

  • Cause: Nucleation has not occurred. Crystallization requires an initial nucleus to grow upon.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a surface for nucleation.

    • Solution 2 (Seeding): Add a single, small crystal of the pure compound to the cooled solution. If available, this is the most reliable method to induce crystallization.[9]

  • Cause: The compound is simply too soluble in the chosen solvent, even at low temperatures.

    • Solution: Re-evaluate your solvent choice. The solvent is not suitable. If the compound is very soluble in a particular solvent, consider using that solvent as the "good" solvent in an anti-solvent crystallization protocol.

Problem 3: Inconsistent Crystal Form (Polymorphism)

Symptom: Different batches of crystallization produce crystals with different appearances, melting points, or analytical signatures (e.g., XRPD, DSC), indicating the formation of different polymorphs.

Probable Causes & Solutions:

  • Cause: Minor variations in crystallization conditions (e.g., cooling rate, final temperature, agitation, solvent purity) are leading to the formation of different polymorphs.[2] One form may be kinetically favored (forms faster), while another is thermodynamically favored (more stable).[9]

    • Solution: Implement strict control over all crystallization parameters. Document and maintain the exact cooling profile, stirring rate, and temperature for every batch. Seeding the solution with the desired polymorph can be a robust way to ensure the consistent formation of that specific form.[9]

  • Cause: The relationship between the different polymorphs and the solvent system is not understood.

    • Solution: Conduct a polymorph screen. This involves crystallizing the compound under a wide range of conditions (different solvents, cooling rates, etc.) to intentionally produce different forms. Each form should then be characterized to identify the most stable and desirable one for development.

References

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  • Polymorphism in Drugs: Why Crystal Forms Matter.PharmaCores. [URL: https://www.pharmacores.
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  • N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride.Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/n-benzyl-1-4-methoxyphenyl-propan-2-amine-hydrochloride]
  • Crystallisation of thiamine hydrochloride.Google Patents. [URL: https://patents.google.
  • 3-(4-Methoxyphenyl)propan-1-amine.BLDpharm. [URL: https://www.bldpharm.com/products/36397-23-6.html]

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preventing oiling out during the resolution of amines with 1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Resolution of Amines

Topic: Preventing "Oiling Out" During the Diastereomeric Salt Crystallization of 1-(4-Methoxyphenyl)propan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chiral resolution of amines, specifically focusing on the common issue of "oiling out." As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the principles governing crystallization, enabling you to troubleshoot effectively and develop robust, scalable resolution processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding oiling out during the resolution of 1-(4-Methoxyphenyl)propan-1-amine.

Q1: What is "oiling out" in the context of diastereomeric salt formation?

A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a supersaturated solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1][2] In the context of resolving 1-(4-Methoxyphenyl)propan-1-amine, instead of obtaining crystals of the desired diastereomeric salt (e.g., with a resolving agent like tartaric acid), you observe the formation of a dense, often viscous, liquid layer or emulsion. This oil is a solute-rich liquid that is immiscible with the bulk solvent.[2]

Q2: Why is oiling out a significant problem for my chiral resolution?

A2: Oiling out is detrimental to the success of a chiral resolution for several critical reasons:

  • Poor Purification: The liquid oil phase is an excellent solvent for impurities, including the undesired diastereomer. These impurities become entrapped when the oil eventually solidifies, leading to low diastereomeric excess (d.e.) and poor overall purity.[2][3]

  • Amorphous Product: The oil often solidifies into a non-crystalline, amorphous glass or gum. This material is typically difficult to filter, dry, and handle in subsequent processing steps.[2]

  • Low Yield and Poor Selectivity: The formation of an oil is an indiscriminate process that prevents the selective, ordered crystallization of the less soluble diastereomer. This leads to poor separation efficiency and low yields of the target enantiomer.[2]

Q3: What are the primary causes of oiling out?

A3: Oiling out is fundamentally a kinetic issue driven by excessively high supersaturation.[1] When the concentration of the diastereomeric salt in the solution far exceeds its solubility limit, the system may find it easier to form a disordered, solute-rich liquid than an ordered crystal lattice. Key contributing factors include:

  • Rapid Cooling: Drastic temperature reduction (e.g., placing a warm flask directly into an ice bath) generates supersaturation too quickly, not allowing time for orderly nucleation and crystal growth.[2]

  • Inappropriate Solvent Choice: The solvent system is critical. A solvent in which the diastereomeric salts are too soluble may require very low temperatures to induce crystallization, increasing viscosity and hindering molecular arrangement. Conversely, a poor solvent can lead to precipitation before a stable salt is even formed. The ideal solvent exhibits a significant difference in solubility between the two diastereomeric salts.[4][5]

  • High Solute Concentration: Beginning with a solution that is too concentrated increases the likelihood of crossing the threshold into the labile zone where oiling out is favored.[2][4]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation process, acting as inhibitors for nucleation and promoting the separation of a liquid phase instead.[3][6]

Q4: My starting material is 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. Could the hydrochloride salt be the issue?

A4: Yes, this is a crucial point. Chiral resolution via diastereomeric salt formation requires the reaction between a free amine and a chiral acid (or a free acid and a chiral amine). Your starting material, being a hydrochloride salt, already has its basic amine functionality protonated. You must first convert the hydrochloride salt back to the free base before attempting the resolution with a chiral acid like L-(+)-tartaric acid.

Protocol: Conversion of Amine Hydrochloride to Free Base

  • Dissolve the this compound in water.

  • Add a stoichiometric excess (e.g., 1.1 equivalents) of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) while stirring.

  • Extract the liberated free amine into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the free amine, which can then be used for the resolution.

Part 2: Systematic Troubleshooting Guide

When you observe an oiling out event, a systematic approach is key to diagnosing and solving the issue. The following guide provides a logical workflow.

My experiment has "oiled out." What should I do?

The immediate goal is to return the system to a single, clear liquid phase from which you can attempt a more controlled crystallization.

Step 1: Re-dissolve the Oil Place the flask back on the heat source and add more of the primary ("good") solvent in small portions until the oil completely re-dissolves, resulting in a clear, homogeneous solution.[7][8] This action reduces the supersaturation to zero and allows you to restart the crystallization process under more controlled conditions.

Step 2: Follow a Controlled Cooling Protocol Rapid cooling is the most common culprit.[2] Instead of ambient cooling or using an ice bath, implement a slow and controlled cooling ramp.

  • Insulate the flask by wrapping it in glass wool or placing it in a large Dewar flask.

  • Use a programmable heating mantle or a temperature-controlled bath to cool the solution at a slow, linear rate (e.g., 5-10 °C per hour). This allows the system to remain in the metastable zone for a longer period, favoring controlled crystal growth over oiling out.[2]

Step 3: Consider Seeding If slow cooling alone does not yield crystals, seeding is a powerful technique to bypass the kinetic barrier of primary nucleation.

  • Once the solution has cooled to just below the saturation temperature (it should still be clear), add a few microscopic crystals of the desired diastereomeric salt (if available).

  • These "seed" crystals provide a pre-formed template for solute molecules to deposit onto, promoting growth over the formation of new, potentially unstable nuclei or oil.[1][7]

Step 4: Re-evaluate the Solvent System If controlled cooling and seeding fail, the solvent system itself is likely sub-optimal.

  • Is the solvent appropriate? The polarity and hydrogen bonding capability of the solvent must be well-matched to the diastereomeric salts. A systematic solvent screen is the most effective way to identify a better system.[4][5]

  • Consider a co-solvent or anti-solvent. Adding a miscible "anti-solvent" (in which the salt is less soluble) very slowly to the solution at a slightly elevated temperature can be an effective way to induce crystallization by gently reducing solubility.[5]

The following diagram outlines this systematic troubleshooting workflow.

G start Oiling Out Observed (Liquid droplets form) reheat Step 1: Reheat & Dilute Add more primary solvent to redissolve the oil completely. start->reheat slow_cool Step 2: Attempt Slow Cooling Use an insulated flask or controlled temperature ramp. reheat->slow_cool seed Step 3: Introduce Seed Crystals Add seeds once the solution is slightly supersaturated. slow_cool->seed Crystals don't form? success Successful Crystallization slow_cool->success Crystals form? solvent Step 4: Change Solvent System Perform a systematic solvent screen. Consider anti-solvent addition. seed->solvent Still no crystals? seed->success Crystals grow? failure Persistent Oiling Out (Re-evaluate fundamentals) solvent->failure

Caption: Troubleshooting workflow for addressing oiling out events.

Part 3: Foundational Principles - Understanding and Controlling Supersaturation

"Oiling out" and crystallization are two competing outcomes from a supersaturated solution. Your success depends on guiding the system toward the desired thermodynamic endpoint (a stable crystal) while avoiding the kinetically favored but undesirable one (an unstable oil).

The Role of Supersaturation Supersaturation is the essential driving force for any crystallization.[9] It is achieved when the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature. The phase diagram for a crystallizing system can be divided into three main regions:

  • Stable (Undersaturated) Zone: The solute is fully dissolved, and crystallization is impossible.

  • Metastable Zone: The solution is supersaturated, but spontaneous nucleation is unlikely. In this zone, existing crystals (like seeds) will grow. This is the ideal zone for controlled crystallization.

  • Labile (Unstable) Zone: Supersaturation is very high. Spontaneous nucleation occurs rapidly. If the kinetic barrier to form an ordered lattice is too high (due to viscosity, impurities, or molecular complexity), the system will relieve this high supersaturation by forming a disordered liquid phase—it oils out.[1]

The key to preventing oiling out is to generate supersaturation slowly so that the system can operate within the metastable zone, allowing time for orderly crystal nucleation and growth.[2][9]

The diagram below illustrates this concept. The goal is to follow the "Controlled Cooling" path, which maximizes time in the metastable zone, rather than the "Rapid Cooling" path, which quickly enters the labile zone where oiling out occurs.

G Supersaturation Control in Crystallization cluster_0 y_axis Concentration x_axis Temperature sol_curve Solubility Curve meta Metastable Zone (Moderate Supersaturation) CRYSTAL GROWTH meta_curve Metastable Limit labile Labile Zone (High Supersaturation) OILING OUT RISK stable Stable Zone (Undersaturated) SOLUTION P1->P2 Controlled Cooling P1->P3 Rapid Cooling

Sources

Technical Support Center: Optimizing the Resolution of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will explore the critical role of temperature in achieving high enantiomeric purity and yield for this valuable chiral amine.

Introduction

The successful resolution of racemic this compound into its constituent enantiomers is a pivotal step in the synthesis of many pharmacologically active molecules. The efficiency of this separation, whether through enzymatic kinetic resolution or classical diastereomeric salt crystallization, is profoundly influenced by temperature. This parameter governs reaction rates, enzyme selectivity, and the differential solubility of diastereomeric salts, making its precise control essential for optimal outcomes. This guide will provide both theoretical understanding and practical, field-proven protocols to help you navigate the complexities of temperature effects on this specific resolution.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the resolution of this compound, with a focus on temperature-related solutions.

Q1: My enzymatic kinetic resolution is showing low enantiomeric excess (e.e.). How can I improve it by adjusting the temperature?

A1: Low enantiomeric excess in an enzymatic resolution can stem from several factors, with temperature being a primary one. For lipase-catalyzed reactions, such as with Candida antarctica lipase B (CALB), temperature has a dual effect. Increasing the temperature generally increases the reaction rate, but it can also decrease the enzyme's enantioselectivity. Conversely, lowering the temperature often enhances enantioselectivity, albeit at the cost of a slower reaction.

  • Troubleshooting Steps:

    • Establish a Baseline: First, ensure your baseline experiment (e.g., at room temperature or a literature-reported temperature for a similar substrate) is reproducible.

    • Systematic Temperature Screening: Perform a systematic screen of temperatures. A good starting range for many lipases is between 30°C and 60°C. For instance, in the dynamic kinetic resolution of the structurally similar 1-(4-methoxyphenyl)ethylamine, a temperature of 70°C was found to be effective.

    • Consider Lower Temperatures: If high e.e. is the primary goal and reaction time is less critical, explore lower temperatures (e.g., 10°C to 25°C).

    • Monitor Conversion: It is crucial to monitor the reaction to approximately 50% conversion for kinetic resolutions, as proceeding further will decrease the enantiomeric excess of the remaining starting material.

Q2: The yield of my desired enantiomer from diastereomeric salt crystallization is poor. How does temperature play a role?

A2: In diastereomeric salt crystallization, the yield is directly related to the solubility difference between the two diastereomeric salts at a given temperature. The goal is to find a temperature at which the desired diastereomer is significantly less soluble than the other, allowing it to selectively crystallize out of solution.

  • Troubleshooting Steps:

    • Solubility Curve Determination: If possible, determine the solubility curves of both diastereomeric salts in your chosen solvent system at various temperatures. This will reveal the optimal temperature range for crystallization where the solubility difference is maximized.

    • Controlled Cooling Profile: The rate of cooling can significantly impact crystal formation and purity. A slow, controlled cooling profile often yields larger, purer crystals. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, reducing both yield and enantiomeric purity.

    • Equilibration Time: Ensure you allow sufficient time at the final crystallization temperature for the system to reach equilibrium. In some cases, what appears to be low yield is simply incomplete crystallization. Conversely, extended crystallization times can sometimes lead to the crystallization of the more soluble diastereomer, especially if the system is kinetically controlled.

Q3: My lipase appears to be inactive or has low activity. Could temperature be the cause?

A3: Yes, temperature can significantly impact lipase activity. Each enzyme has an optimal temperature range for activity.

  • Troubleshooting Steps:

    • Check the Optimal Temperature Range: Most commercial lipases, like Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), have an optimal temperature range, often between 40°C and 60°C. Temperatures above this range can lead to denaturation and irreversible loss of activity.

    • Acclimatize the Enzyme: Before adding the enzyme to the reaction mixture, ensure all components are at the desired reaction temperature.

    • Consider Enzyme Stability: If you are running the reaction at elevated temperatures for extended periods, the enzyme may lose activity over time. Monitor the reaction progress and consider adding fresh enzyme if the reaction stalls.

Q4: During diastereomeric salt crystallization, I'm observing oiling out instead of crystal formation. What temperature adjustments can I make?

A4: "Oiling out" occurs when the diastereomeric salt comes out of solution as a liquid phase rather than a solid crystal. This is often temperature-dependent.

  • Troubleshooting Steps:

    • Increase the Crystallization Temperature: Oiling out often happens when the solution is supersaturated at a temperature below the melting point of the solvated salt. Try starting the crystallization from a more dilute solution or at a slightly higher temperature.

    • Slow Cooling: Employ a very slow cooling rate to give the molecules sufficient time to arrange into a crystal lattice rather than forming an amorphous oil.

    • Solvent Selection: The choice of solvent is critical. If temperature adjustments are not effective, you may need to screen for a different solvent system in which the diastereomeric salt has a more favorable solubility profile.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the resolution of this compound.

Protocol 1: Enzymatic Kinetic Resolution via N-Acylation

This protocol is based on established methods for the kinetic resolution of primary amines using Candida antarctica lipase B (CALB).

Materials:

  • Racemic this compound

  • Anhydrous base (e.g., triethylamine)

  • Acylating agent (e.g., isopropyl acetate, ethyl methoxyacetate)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, MTBE)

  • Standard laboratory glassware and magnetic stirrer with heating/cooling capabilities

Procedure:

  • Free-Basing the Amine: In a round-bottom flask, dissolve the racemic this compound in a suitable solvent. Add a slight excess of an anhydrous base (e.g., 1.1 equivalents of triethylamine) to liberate the free amine. Stir for 30 minutes at room temperature.

  • Reaction Setup: To the solution of the free amine, add the acylating agent (0.5-0.6 equivalents).

  • Temperature Equilibration: Place the reaction vessel in a temperature-controlled bath set to the desired temperature (e.g., start with 40°C). Allow the solution to equilibrate.

  • Enzyme Addition: Add the immobilized lipase (typically 10-20 mg per mmol of amine).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by taking aliquots at regular intervals (e.g., every 1-2 hours). Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Reaction Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Work-up and Purification: The unreacted amine and the acylated product can be separated by standard methods such as column chromatography or acid-base extraction.

  • Characterization: Determine the enantiomeric excess of the recovered amine and the product amide using chiral HPLC or GC.

Protocol 2: Diastereomeric Salt Crystallization

This protocol outlines a general procedure for chiral resolution via diastereomeric salt formation.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(-)-mandelic acid, (R,R)-di-p-toluoyl-tartaric acid)

  • Suitable solvent (e.g., methanol, ethanol, ethyl acetate)

  • Jacketed reaction vessel with controlled heating and cooling

Procedure:

  • Dissolution: In the jacketed reaction vessel, dissolve the racemic this compound and the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the chosen solvent at an elevated temperature (e.g., 60-70°C) until a clear solution is obtained.

  • Controlled Cooling: Program the circulator to cool the solution slowly and linearly to the desired crystallization temperature. A typical cooling rate is 5-10°C per hour.

  • Seeding (Optional but Recommended): Once the solution becomes slightly turbid or reaches a predetermined temperature, add a small amount of seed crystals of the desired diastereomeric salt to induce crystallization.

  • Crystallization and Maturation: Hold the mixture at the final crystallization temperature for a period of time (e.g., 2-12 hours) with gentle stirring to allow the crystallization to complete and the system to equilibrate.

  • Isolation: Filter the crystalline salt and wash it with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M sodium hydroxide). Stir until the salt has completely dissolved and partitioned between the two phases.

  • Extraction and Purification: Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., sodium sulfate). Evaporate the solvent to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the recovered amine by chiral HPLC or GC.

Data Presentation

The following table summarizes representative data for the effect of temperature on the enzymatic kinetic resolution of a structurally similar amine, 1-phenylethylamine, using Candida antarctica lipase B. This data can serve as a starting point for the optimization of the resolution of 1-(4-Methoxyphenyl)propan-1-amine.

Table 1: Effect of Temperature on the Kinetic Resolution of 1-Phenylethylamine

Temperature (°C)Conversion (%)Enantiomeric Excess (e.e.) of Amide (%)Enantioselectivity (E)
3045>99>200
4048>99>200
505098150
60519580

Data is illustrative and based on typical results reported in the literature for similar systems.

Visualizations

Experimental Workflows

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis racemate Racemic Amine HCl free_base Free Amine Solution racemate->free_base  Add Base add_acyl Add Acylating Agent free_base->add_acyl temp_control Temperature Control (e.g., 40°C) add_acyl->temp_control add_enzyme Add Lipase temp_control->add_enzyme monitor Monitor Reaction (Chiral HPLC/GC) add_enzyme->monitor filter Filter Enzyme monitor->filter  ~50% Conversion separate Separate Amine/Amide filter->separate analyze Analyze e.e. separate->analyze

Caption: Workflow for Temperature-Optimized Enzymatic Kinetic Resolution.

Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis dissolve Dissolve Racemate & Resolving Agent heat Heat to Dissolve (e.g., 70°C) dissolve->heat cool Controlled Cooling heat->cool seed Seed (Optional) cool->seed mature Mature at Final Temp. (e.g., 20°C) seed->mature filter Filter Crystals mature->filter liberate Liberate Free Amine filter->liberate analyze Analyze e.e. liberate->analyze

Caption: Workflow for Diastereomeric Salt Crystallization with Temperature Control.

References

  • Päiviö, M., et al. (2012). Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability. ResearchGate. [Link]

  • Sharma, S., & Gupta, M. N. (2011). N-acylation of ethanolamine using lipase: a chemoselective catalyst. Beilstein Journal of Organic Chemistry. [Link]

  • Żądło-Dobrowolska, A., et al. (2020). Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. MDPI. [Link]

  • Törös, B., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]

  • Angajala, G., et al. (2022). Solvent-dependent activity of Candida antarctica lipase B and its correlation with a regioselective mono aza-Michael addition - experimental and molecular dynamics simulation studies. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2018). Results of the cascade of amine racemization and kinetic resolution... ResearchGate. [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. PubMed. [Link]

  • Forró, E., & Fülöp, F. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. ResearchGate. [Link]

  • Liu, Y., et al. (2018). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol.

Technical Support Center: Optimizing Chiral Resolution of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing the diastereomeric salt resolution of this key chiral intermediate. Here, we move beyond basic protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your process with confidence.

Section 1: Foundational Concepts - The "Why" Behind Stoichiometry

This section addresses the fundamental principles governing this chemical resolution, providing the necessary context for the troubleshooting and optimization guides that follow.

Q1: What is chiral resolution, and why is it essential for 1-(4-Methoxyphenyl)propan-1-amine?

A: 1-(4-Methoxyphenyl)propan-1-amine is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers ((S)- and (R)-forms). In pharmaceutical applications, it is common for one enantiomer to possess the desired therapeutic activity while the other may be less active, inactive, or even cause undesirable side effects. Therefore, separating the racemic mixture (a 50:50 mix of both enantiomers) into its pure enantiomeric forms is a critical step. This separation process is known as chiral resolution.[1][2] The most common and industrially scalable method for this is through the formation of diastereomeric salts.[3][4]

Q2: How does diastereomeric salt formation enable the separation of enantiomers?

A: Enantiomers have identical physical properties (e.g., solubility, melting point), making them impossible to separate by standard techniques like recrystallization.[2] To overcome this, we react the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like a derivative of tartaric acid.[5][6] This acid-base reaction forms two diastereomeric salts.[1]

For example:

  • (R)-Amine + (R,R)-Tartaric Acid → (R,R)-Diastereomeric Salt

  • (S)-Amine + (R,R)-Tartaric Acid → (S,R,R)-Diastereomeric Salt

Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[5][7] This difference allows for their separation by fractional crystallization, where the less soluble diastereomer preferentially crystallizes out of the solution.[1][8]

Q3: Why is the stoichiometry of the resolving agent so critical for effective resolution?

A: Stoichiometry—the molar ratio of the resolving agent to the racemic amine—is arguably the most critical parameter to optimize. It directly controls the yield and the enantiomeric excess (e.e.) of the final product.[9] An incorrect stoichiometry can lead to several problems:

  • Low Yield: If too little resolving agent is used, a significant portion of the target enantiomer may remain in the solution.

  • Low Enantiomeric Excess (e.e.): If too much resolving agent is used, it can cause the more soluble, undesired diastereomeric salt to co-precipitate, contaminating the product and reducing its enantiomeric purity.[9]

  • Complex Equilibria: The molar ratio influences the complex chemical equilibria in solution between the free amines, the resolving agent, and the various diastereomeric salts that can form.[10]

Often, the optimal stoichiometry is not a 1:1 ratio. Using a sub-stoichiometric amount (e.g., 0.5 molar equivalents) of the resolving agent is a common and highly effective strategy. This is because it provides just enough of the agent to precipitate the less soluble salt, leaving the more soluble diastereomer in the mother liquor, thereby maximizing the enantiomeric purity of the crystallized product.[1][8]

Section 2: Core Protocol & Stoichiometric Starting Points

This section provides a robust, baseline protocol for the resolution of racemic this compound. The values provided in the subsequent table are recommended starting points for optimization.

Experimental Protocol: Resolution via Diastereomeric Salt Crystallization
  • Salt Formation: In a suitable reaction vessel, dissolve the racemic 1-(4-Methoxyphenyl)propan-1-amine (1.0 equivalent) in the chosen solvent (e.g., methanol or an ethanol/water mixture). In a separate flask, dissolve the chiral resolving agent (see table below for starting stoichiometry) in a minimal amount of the same warm solvent.[1][11]

  • Mixing: Slowly add the resolving agent solution to the stirred amine solution at a controlled temperature (e.g., 50-60°C) to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For optimal yield, the flask can be further cooled in an ice bath or refrigerator for a defined period (e.g., 2-4 hours).[8]

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.[8]

  • Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.

  • Liberation of the Free Amine: Suspend the dried salt in water and add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10). This neutralizes the resolving agent and liberates the free, enantiomerically enriched amine.[5][8]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether) multiple times (e.g., 3x).

  • Final Isolation & Analysis: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine. Determine the yield and measure the enantiomeric excess (e.e.) using chiral HPLC.[12]

Table 1: Recommended Starting Conditions for Resolution
ParameterRecommended Starting PointRationale & Notes
Resolving Agent (+)-Dibenzoyl-D-tartaric acid (DBTA) or (+)-Di-p-toluoyl-D-tartaric acid (DPTTA)These are commercially available and have a proven track record for resolving primary amines.[5][8] Their rigid structures often lead to well-defined crystalline salts.
Stoichiometry 0.5 - 0.6 molar equivalents of resolving agent per 1.0 equivalent of racemic amine.Starting with a sub-stoichiometric amount is a standard strategy to maximize the e.e. of the initial crystalline product by minimizing co-precipitation of the more soluble diastereomer.[1][8]
Solvent System Methanol, Ethanol, or Isopropanol. Sometimes aqueous mixtures (e.g., 95:5 Ethanol:Water) are effective.The solvent choice is critical as it dictates the absolute and relative solubilities of the diastereomeric salts.[7][13] A screening of solvents is highly recommended.
Temperature Dissolution at 50-60°C, followed by slow cooling to room temperature, then 0-5°C.The cooling profile directly impacts crystal growth and purity. Slow cooling is crucial to avoid trapping impurities and the undesired diastereomer.

Section 3: Troubleshooting Guide - When Things Go Wrong

This section is structured to directly address common issues encountered during the resolution process.

Problem Area 1: Low Yield of the Desired Diastereomer

Q: My final yield of the resolved amine is well below the theoretical maximum of 50%. What are the likely causes related to stoichiometry?

A: While a perfect resolution yields a maximum of 50% of one enantiomer, yields are often lower.[14] If your yield is unexpectedly low, consider these points:

  • Sub-optimal Stoichiometry: Your resolving agent-to-amine ratio may be too low, leaving a significant amount of the desired enantiomer in the mother liquor. A systematic increase in the stoichiometry (e.g., from 0.5 to 0.6 to 0.7 equivalents) while monitoring both yield and e.e. is a logical next step.

  • Solubility Issues: The desired diastereomeric salt may have a higher-than-expected solubility in your chosen solvent. This prevents it from precipitating effectively. A solvent screen is necessary to find a system where the desired salt is sparingly soluble.[12]

  • Premature Isolation: The crystallization process may not have reached equilibrium. Ensure you are allowing sufficient time at each temperature stage for the maximum amount of the less soluble salt to crystallize.

Q: Instead of crystals, my reaction mixture is "oiling out." How can I fix this?

A: "Oiling out" occurs when the diastereomeric salt comes out of solution as a liquid phase rather than a solid crystal lattice. This is detrimental to purification.

  • Cause: This is often due to the salt's melting point being lower than the crystallization temperature, or very high solubility. It can also be caused by impurities.

  • Solutions:

    • Dilute the Solution: Add more solvent to reduce the concentration, which can sometimes favor crystallization over oiling.

    • Change the Solvent: Switch to a solvent system where the salt is less soluble.

    • Lower the Temperature Slowly: A very slow, controlled cooling ramp can provide the thermodynamic conditions necessary for crystal lattice formation.

    • Seeding: If you have a small amount of the crystalline desired salt, adding a "seed crystal" can initiate the crystallization process.[8]

Problem Area 2: Poor Enantiomeric Excess (e.e.)

Q: The enantiomeric excess (e.e.) of my resolved amine is below 95%. What is the first thing to check?

A: An e.e. below 95% indicates that the undesired diastereomeric salt is co-precipitating with your target salt.[9]

  • Check Stoichiometry: The most common cause is an excess of the resolving agent. A ratio higher than the optimum will "force" the more soluble diastereomer out of solution. Your first action should be to systematically decrease the molar equivalents of the resolving agent (e.g., from 0.7 to 0.6 to 0.5 eq).

  • Optimize Cooling Profile: Rapid cooling can trap the more soluble diastereomer in the crystal lattice. Implement a slower, more controlled cooling process.

  • Solvent Choice: The difference in solubility (ΔSolubility) between the two diastereomers may be too small in your current solvent. An ideal solvent will maximize this difference.[7][9] You may need to screen for a new solvent system.

Section 4: Advanced Optimization Workflow

Effective resolution requires a systematic approach. The following workflow illustrates how to methodically optimize the key variables, with stoichiometry at its core.

Diagram 1: Workflow for Stoichiometry Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decision & Optimization cluster_2 Phase 3: Finalization Start Start: Racemic Amine + Resolving Agent (0.5 eq) Run_Expt Run Resolution Protocol (e.g., in Methanol) Start->Run_Expt Analyze Analyze Yield & e.e. (Chiral HPLC) Run_Expt->Analyze Decision_ee Is e.e. > 98%? Analyze->Decision_ee Decision_yield Is Yield Acceptable? Decision_ee->Decision_yield Yes Decrease_Stoich Decrease Stoichiometry (e.g., to 0.45 eq) Decision_ee->Decrease_Stoich No Recrystallize Recrystallize Salt for higher e.e. Decision_ee->Recrystallize If e.e. is moderate (90-98%) Increase_Stoich Increase Stoichiometry (e.g., to 0.6 eq) Decision_yield->Increase_Stoich If e.e. is high but yield is low Change_Solvent Screen New Solvents (Ethanol, IPA, etc.) Decision_yield->Change_Solvent No End Process Optimized Decision_yield->End Yes Increase_Stoich->Run_Expt Re-run Decrease_Stoich->Run_Expt Re-run Change_Solvent->Start Re-start Screening Recrystallize->End

Caption: A systematic workflow for optimizing resolution stoichiometry.

Diagram 2: Relationship Between Stoichiometry and Purity

G cluster_input Inputs cluster_process Process Control cluster_output Outputs cluster_explanation Consequences of Stoichiometry Racemate Racemic Amine ((R)-Amine + (S)-Amine) RA Resolving Agent (e.g., (R,R)-DBTA) Stoich Stoichiometry (Molar Ratio) Solid Solid Phase (Crystalline Salt) Stoich->Solid Dictates Composition Liquid Liquid Phase (Mother Liquor) Stoich->Liquid Dictates Composition Low_Stoich Low Stoichiometry (e.g., 0.5 eq): - Solid: High e.e. (Less Soluble Salt) - Liquid: Rich in More Soluble Salt High_Stoich High Stoichiometry (e.g., 1.0 eq): - Solid: Lower e.e. (Co-precipitation) - Liquid: Less of More Soluble Salt

Caption: The influence of stoichiometry on product phase composition.

References

  • Campos, S., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. Available from: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available from: [Link]

  • Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available from: [Link]

  • Sato, D., et al. (2021). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available from: [Link]

  • Nagy, Z. K. (Ed.). (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. Available from: [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available from: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available from: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]

Sources

challenges in the recovery of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride from mother liquor

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Recovery of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for optimizing the recovery of this compound from mother liquor. This resource is designed for researchers, chemists, and drug development professionals who aim to maximize yield and purity in their synthetic processes. Recovering material from the mother liquor is a critical step for improving process efficiency and economy.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles.

Troubleshooting Guide: Common Recovery Challenges

This section addresses the most common issues encountered when attempting to isolate a second crop of this compound from the mother liquor.

Core Problem 1: Low or No Crystal Yield

Symptom: After cooling the mother liquor, very few or no crystals form.

This is often the most frustrating challenge, typically stemming from sub-optimal saturation levels or the presence of crystallization inhibitors.[3]

Potential CauseScientific RationaleRecommended Solution & Protocol
Excess Solvent / Insufficient Supersaturation The mother liquor, while saturated at the initial, higher temperature, may not be sufficiently supersaturated at the reduced temperature to induce nucleation and crystal growth. The concentration of the target compound is below its solubility limit at the cooling temperature.[3]Concentrate the Mother Liquor. The most direct way to achieve supersaturation is to remove a portion of the solvent.
Presence of Solubilizing Impurities Impurities generated during the reaction can sometimes increase the solubility of the desired product in the solvent system, effectively preventing it from crystallizing even at lower temperatures.[4]Employ an Anti-Solvent or Change Solvent System. If simple concentration fails, an anti-solvent can be used to reduce the product's solubility.
Incorrect pH As an amine salt, the protonated hydrochloride form is crucial for crystallization. If the pH of the mother liquor has drifted towards neutral or basic, the compound may be deprotonating to the free amine. The free amine is typically more soluble in organic solvents and is often an oil.[5][6][7]Verify and Adjust pH. The pH of the mother liquor should be distinctly acidic.

Experimental Protocol: Inducing Crystallization from Mother Liquor

  • Concentration: Transfer the mother liquor to a round-bottom flask. Using a rotary evaporator or gentle heating under a nitrogen stream, reduce the solvent volume by 25-50%.

  • Initiate Cooling: Remove from heat and allow the flask to cool slowly towards room temperature on a benchtop. Rapid cooling can lead to oiling out or the formation of very fine, impure crystals.[8]

  • Induce Nucleation (if necessary):

    • Seed Crystal: Add a single, small crystal of pure this compound. This provides a template for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.

  • Complete Cooling: Once the solution reaches room temperature, place it in an ice-water bath (0-4 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the "second crop" crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Core Problem 2: Product Separates as an Oil ("Oiling Out")

Symptom: Instead of forming solid crystals, a viscous liquid or oil separates from the solution upon cooling.

"Oiling out" is a common phenomenon in amine crystallization, occurring when the solute separates from a highly supersaturated solution at a temperature above its melting point or as a liquid phase due to kinetic factors.[9]

Potential CauseScientific RationaleRecommended Solution
High Degree of Supersaturation The solution is too concentrated. The solute comes out of solution so rapidly that it doesn't have time to organize into a crystal lattice.[9]Re-heat the mixture to redissolve the oil. Add a small amount (5-10% of the total volume) of fresh, warm solvent to reduce the saturation level. Then, attempt to cool slowly again.[3]
Rapid Cooling Rate Cooling the solution too quickly shocks the system, favoring the kinetically faster process of liquid-liquid phase separation over the thermodynamically favored but slower process of crystallization.[8]Allow the solution to cool to room temperature on the benchtop for several hours before transferring it to a cold bath. Insulating the flask can further slow the cooling rate.
Presence of Impurities Impurities can depress the melting point of the product-solvent mixture, making it more likely to separate as a liquid.Consider a purification step. If the oil is isolated, it can be redissolved in a minimal amount of a suitable solvent and passed through a short plug of silica or treated with activated charcoal to remove colored impurities before re-attempting crystallization.[10]
Workflow for Troubleshooting Recovery Issues

Caption: Troubleshooting workflow for recovering product from mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for recovering an amine hydrochloride like this?

A1: The ideal system is a balance. You need a solvent (or solvent mixture) in which the compound is soluble at higher temperatures but sparingly soluble at lower temperatures.

  • Single Solvents: Alcohols like isopropanol or ethanol are often good starting points for amine hydrochlorides.[10] They offer moderate polarity to dissolve the salt when hot.

  • Mixed Solvents (Solvent/Anti-Solvent): This is a powerful technique. You dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, water) and then slowly add a "poor" solvent or anti-solvent (e.g., diethyl ether, ethyl acetate, acetone) in which the hydrochloride salt is insoluble, until turbidity (cloudiness) appears.[10] Re-heating to clarify and then cooling slowly can yield high-quality crystals. The key is finding a miscible solvent pair that gives you a wide solubility differential with temperature.

Q2: How critical is pH control during the recovery process?

A2: It is absolutely critical. The crystallization of this compound relies on it being in its protonated salt form. The equilibrium is:

R-NH2 (free amine, often an oil, more soluble) + HCl ⇌ R-NH3+Cl- (hydrochloride salt, crystalline solid)

If the pH of the mother liquor is not sufficiently acidic, this equilibrium can shift to the left, favoring the free amine.[6] This not only prevents crystallization of the desired salt but can also lead to the "oiling out" issue discussed earlier. Always ensure your mother liquor is acidic before attempting recovery. If needed, a few drops of concentrated HCl or a solution of HCl in a compatible solvent (like isopropanol or ether) can be added.[7]

Q3: My recovered crystals are discolored. What causes this and how can I fix it?

A3: Discoloration in amine compounds often arises from the oxidation of small impurities or the amine itself.[7][11] Since the mother liquor concentrates impurities from the initial reaction, the second crop is more susceptible to this.

Purification Protocol:

  • Redissolve: Dissolve the discolored crystals in the minimum amount of a suitable hot solvent.

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot solution. Activated charcoal has a high surface area and adsorbs large, colored impurity molecules.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Recrystallize: Collect the hot, decolorized filtrate and allow it to cool slowly as you would for a normal crystallization.

Q4: What are the best analytical methods to confirm the purity of my recovered material?

A4: Relying on a single method can be misleading. Using orthogonal techniques is the best practice.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity assessment. It separates the main compound from impurities, and the area percentage of the main peak provides a quantitative measure of purity (e.g., >99%).[4]

  • Nuclear Magnetic Resonance (¹H NMR): NMR provides structural confirmation. For purity, quantitative NMR (qNMR) can be used, where the integrals of your compound's peaks are compared to those of a certified internal standard of known concentration. This method is absolute and can detect non-UV active impurities that HPLC might miss.[12]

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Overall Recovery and Purification Strategy

Caption: A strategic workflow for recovering and purifying the target compound.

References

  • Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970.
  • Mullin, J. W. (2001).
  • ChemBK. (2024). N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Organic Syntheses. Methylamine Hydrochloride.
  • ResearchGate. (2017).
  • Osumi, K., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Crystal Growth & Design.
  • BenchChem. (2025).
  • Guedes, A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • National Institutes of Health (NIH). (2014).
  • Chemistry Stack Exchange. (2015).
  • Guedes, A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • YouTube. (2022). How to purify Amine?
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Chen, X. (2019).
  • Keshavarz, L., et al. (2018). Impact of Mother Liquor Recycle on the Impurity Build-Up in Crystallization Processes. Organic Process Research & Development.
  • PubChemLite. 1-(4-methoxyphenyl)propan-1-amine (C10H15NO).
  • Digital Commons @ NJIT. (1976). The recovery of methanol from the mother liquor of a pharmaceutical active ingredient.
  • Google Patents. (2014). Recovery of materials from a mother liquor residue obtained during bisphenol a synthesis.

Sources

Technical Support Center: Refining Purification Methods for 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 1-(4-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of its diastereomeric salts. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separating enantiomers of 1-(4-Methoxyphenyl)propan-1-amine using diastereomeric salt formation?

The separation of enantiomers, which have identical physical properties, is a significant challenge.[1][2] The classical and industrially scalable method to achieve this is through their conversion into diastereomeric salts.[3][4][5] This is accomplished by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[3][6] The resulting salts are diastereomers, which, unlike enantiomers, have different physical properties such as solubility, melting point, and crystal structure.[1][4] This difference in solubility is the key to their separation via fractional crystallization.[3][6] The less soluble diastereomeric salt will preferentially crystallize from a chosen solvent, leaving the more soluble diastereomer in the mother liquor.[3] Once separated, the enantiomerically pure amine can be recovered by treating the salt with a base.[3]

Q2: How do I select an appropriate chiral resolving agent for 1-(4-Methoxyphenyl)propan-1-amine?

The choice of a resolving agent is critical for a successful resolution.[7] An ideal resolving agent should:

  • Be enantiomerically pure.[8]

  • Readily form stable, crystalline salts with the amine.[8]

  • Result in diastereomeric salts with a significant difference in solubility in a common solvent.[8]

  • Be readily available and preferably recoverable for reuse.[8][9]

Commonly used chiral resolving agents for primary amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[3][10] For instance, tartaric acid is a versatile, cost-effective, and well-documented resolving agent for primary amines.[3] It is often a good starting point for screening. A systematic screening of several resolving agents is the most effective approach to identify the one that provides the best separation for your specific amine.[7]

Q3: What is the importance of solvent selection in the crystallization of these diastereomeric salts?

The solvent plays a pivotal role in the success of a diastereomeric resolution as it directly influences the solubility of the two diastereomeric salts.[8][11] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, leading to the preferential crystallization of the less soluble salt.[7][11] The choice of solvent can affect the yield, diastereomeric excess (d.e.), and crystal morphology.[11] A systematic solvent screening using a range of solvents with varying polarities (e.g., alcohols, ketones, esters) is highly recommended.[11][12] Mixed solvent systems, often comprising a "solvent" and an "anti-solvent," can offer greater flexibility in fine-tuning solubility.[12]

Q4: How can I determine the diastereomeric excess (d.e.) of my purified salt?

Accurately determining the diastereomeric excess is crucial for assessing the success of the resolution. Common analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. The diastereomeric salts can often be analyzed directly, or the amine can be liberated and analyzed on a chiral column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral derivatizing agent, such as Mosher's acid, can convert the enantiomers into diastereomers with distinct signals in the NMR spectrum, allowing for quantification.[13] More advanced NMR techniques can also be used to determine the ratio of diastereomers directly.[14]

  • Optical Rotation: While a simple method, it is less accurate for determining the precise diastereomeric excess unless a reference value for the pure diastereomer is known. It is more commonly used to confirm that the resolution is proceeding in the right direction.

Troubleshooting Guide

Issue 1: No Crystals are Forming
Potential Cause Troubleshooting Steps
Incorrect Solvent System The chosen solvent may be too effective at dissolving both diastereomeric salts.[12] A systematic solvent screening is necessary to find a system with differential solubility.[7][12]
Concentration is Too Low The solution may be undersaturated. Carefully evaporate some of the solvent to increase the concentration.
Metastable Zone is Too Wide The energy barrier for nucleation is too high. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the desired diastereomer if available.[12]
Sub-optimal Temperature The crystallization temperature might be too high. Try slowly cooling the solution to a lower temperature.
Issue 2: The Product is "Oiling Out" Instead of Crystallizing

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid.[12] This can happen if the salt's melting point is lower than the crystallization temperature or if the concentration is too high.[12]

Potential Cause Troubleshooting Steps
High Concentration Add more solvent to lower the concentration.[12]
Crystallization Temperature is Too High Lower the crystallization temperature, as it may be above the melting point of the salt.[12]
Inappropriate Solvent A different solvent system may be required. A less polar solvent might favor crystallization over oiling out.[12]
Issue 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

A low diastereomeric excess indicates poor separation of the two diastereomers.[12]

Potential Cause Troubleshooting Steps
Poor Solvent Choice The solvent system is not providing sufficient differentiation in solubility. A thorough solvent screening is the most effective way to optimize selectivity.[8][12]
Cooling Rate is Too Fast A rapid cooling rate can lead to the co-precipitation of the more soluble diastereomer. A slower, controlled cooling profile can enhance selectivity.[12]
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic amine can impact the d.e.[7][12] While a 1:1 ratio is a common starting point, optimization may be necessary.
Insufficient Purification A single crystallization may not be enough to achieve high d.e. Perform one or more recrystallizations of the obtained salt to enhance its purity.[12]
Issue 4: Low Yield of the Desired Diastereomeric Salt
Potential Cause Troubleshooting Steps
High Solubility of the Desired Salt The desired diastereomer may be too soluble in the chosen solvent.[12] Consider using an anti-solvent to reduce its solubility and increase the yield.[11]
Co-precipitation of the Undesired Diastereomer If the solubilities of the two diastereomers are too similar, the undesired diastereomer may co-precipitate, reducing the yield of the pure desired salt.[12] A different solvent system is needed to improve selectivity.[12]
Sub-optimal Temperature Profile The final crystallization temperature might be too high, leaving a significant amount of the desired salt in the solution.[12] Try cooling to a lower temperature or for a longer duration.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol provides a generalized starting point and will likely require optimization for 1-(4-Methoxyphenyl)propan-1-amine.

Materials:

  • Racemic 1-(4-Methoxyphenyl)propan-1-amine hydrochloride

  • Enantiomerically pure chiral resolving agent (e.g., (+)-tartaric acid)

  • Suitable solvent (e.g., methanol, ethanol, isopropanol)

  • Base (e.g., sodium hydroxide solution)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Salt Formation: Dissolve the racemic amine hydrochloride in a minimal amount of the chosen solvent, heating gently if necessary. In a separate flask, dissolve one molar equivalent of the chiral resolving agent in the same solvent.

  • Mixing: Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in a cold bath.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis: Analyze the diastereomeric excess of the crystalline material and the mother liquor using a suitable analytical technique like chiral HPLC.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent and an aqueous basic solution.[6] Stir until the salt has completely dissolved and partitioned between the two phases.[6]

  • Purification: Separate the organic layer, wash it with water, and dry it over a suitable drying agent. Evaporate the solvent to yield the enantiomerically enriched amine.[6]

Workflow for Troubleshooting Low Yield

G start Low Yield of Desired Diastereomeric Salt solubility Is the desired salt too soluble? start->solubility coprecipitation Is the undesired salt co-precipitating? solubility->coprecipitation No antisolvent Action: Employ an anti-solvent. solubility->antisolvent Yes temperature Is the final crystallization temperature optimal? coprecipitation->temperature No solvent_screen Action: Perform a new solvent screen for better selectivity. coprecipitation->solvent_screen Yes optimize_temp Action: Optimize the final cooling temperature and duration. temperature->optimize_temp No end Improved Yield temperature->end Yes antisolvent->end solvent_screen->end optimize_temp->end

Caption: Troubleshooting workflow for low yields.

Diagram of Diastereomeric Salt Resolution

G racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomeric_salts Mixture of Diastereomeric Salts (R-Amine:S-Acid + S-Amine:S-Acid) racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., S-Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization (based on differential solubility) diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., R-Amine:S-Acid) crystallization->less_soluble Solid mother_liquor Mother Liquor containing More Soluble Diastereomeric Salt (e.g., S-Amine:S-Acid) crystallization->mother_liquor Solution base_treatment1 Base Treatment less_soluble->base_treatment1 base_treatment2 Base Treatment mother_liquor->base_treatment2 pure_enantiomer1 Pure Enantiomer (R-Amine) base_treatment1->pure_enantiomer1 pure_enantiomer2 Pure Enantiomer (S-Amine) base_treatment2->pure_enantiomer2

Caption: Diastereomeric salt resolution workflow.

References

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

  • Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry, 48(15), 2520–2527. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]

  • Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2021, May 8). YouTube. [Link]

  • Diastereomeric recrystallization. (2023, October 28). In Wikipedia. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021, January 22). The Journal of Organic Chemistry. [Link]

  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. (1992). PubMed. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2019, August 13). Journal of Chemical Education. [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm. [Link]

  • How to separate two diastereomeric amines? (2017, October 2). Chemistry Stack Exchange. [Link]

  • HETEROCYCLES, Vol. 52, No. 3, 2000. (2000). HETEROCYCLES. [Link]

  • 6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2018, August 9). National Institutes of Health. [Link]

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. (2018, August 9). National Institutes of Health. [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery. [Link]

  • 19.3: Separation or Resolution of Enantiomers. (2021, July 31). Chemistry LibreTexts. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved December 12, 2023, from [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. Retrieved December 12, 2023, from [Link]

  • Separation of diastereomers by crystallization with seeding. (2023, November 21). Reddit. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

  • Part 6: Resolution of Enantiomers. (2023, September 15). Chiralpedia. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018, April 25). MDPI. [Link]

  • 1-(4-methoxyphenyl)propan-1-amine (C10H15NO). (n.d.). PubChem. Retrieved December 12, 2023, from [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. [Link]

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Technical Support Center: Strategies to Enhance the Enantiomeric Purity of Resolved Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chiral amine resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enhancement of enantiomeric purity. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can confidently troubleshoot and optimize your resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind enhancing the enantiomeric purity of a resolved amine?

Enhancing the enantiomeric purity of a resolved amine relies on exploiting the different physical properties of diastereomers. When a racemic amine is reacted with a chiral resolving agent (typically a chiral acid), a pair of diastereomeric salts is formed.[1][2][3][4] These diastereomers are not mirror images and thus have different solubilities, melting points, and other physical characteristics.[3] The primary strategy is to leverage these differences, most commonly solubility, to selectively isolate one diastereomer, thereby enriching the desired enantiomer of the amine.

Q2: What are the most common methods for improving the enantiomeric excess (ee) of my resolved amine?

The most prevalent and effective methods include:

  • Recrystallization: This is the cornerstone of classical resolution. By carefully selecting a solvent system where one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively crystallized, leaving the more soluble one in the mother liquor.[5] Multiple recrystallization steps can be performed to achieve higher purity.[6]

  • Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) can separate enantiomers directly or as diastereomeric derivatives.[7][8][9][10] This is often used for analytical determination of enantiomeric excess but can also be applied on a preparative scale.

  • Kinetic Resolution: This method involves the use of an enzyme or a chiral catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enriched enantiomer.[11][12]

Q3: How do I choose the right resolving agent for my amine?

The selection of a suitable resolving agent is critical and often empirical. Commonly used chiral acids for resolving racemic amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[1][13] The ideal resolving agent will form diastereomeric salts with a significant difference in solubility in a practical solvent. It is common to screen several resolving agents to find the most effective one for a particular amine.[2]

Q4: Can the choice of solvent affect which enantiomer crystallizes?

Yes, in a phenomenon known as "chirality switching," the choice of solvent can sometimes reverse the relative solubilities of the diastereomeric salts, causing the opposite enantiomer's salt to crystallize.[5][14] This highlights the critical role of the solvent in the resolution process and the importance of a thorough solvent screening.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) After a Single Crystallization

Symptoms: The enantiomeric excess of the amine, after liberation from the crystallized diastereomeric salt, is significantly lower than desired.

Root Causes & Solutions:

  • Poor Solubility Difference Between Diastereomeric Salts: The fundamental requirement for effective resolution by crystallization is a substantial difference in the solubility of the two diastereomeric salts.[15][16] If the solubilities are too similar, the undesired diastereomer will co-precipitate, leading to low enantiomeric excess.

    • Solution: Conduct a systematic solvent screening to identify a solvent or solvent mixture that maximizes the solubility difference.[5][17] This may involve testing a range of solvents with varying polarities.

  • Suboptimal Crystallization Conditions: The rate of cooling and the final crystallization temperature can significantly impact the selectivity of the crystallization.

    • Solution: Employ a slower cooling rate to allow for more selective crystallization of the less soluble diastereomer.[17] Additionally, optimizing the final temperature can prevent excessive loss of the desired salt in the solution.[17]

  • Incorrect Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence the diastereomeric excess.

    • Solution: Experiment with different molar ratios of the resolving agent. While a 1:1 ratio is a common starting point, sometimes using a substoichiometric amount of the resolving agent can improve the purity of the initially crystallized salt.

ParameterPotential Impact on Enantiomeric ExcessRecommended Action
Solvent Choice HighPerform a comprehensive solvent screen with solvents of varying polarities.[5]
Cooling Rate MediumImplement a slow, controlled cooling profile.[17]
Resolving Agent Stoichiometry MediumOptimize the molar ratio of the resolving agent to the racemic amine.[17]
Issue 2: My Product is "Oiling Out" Instead of Crystallizing

Symptoms: Instead of forming solid crystals, the diastereomeric salt separates from the solution as a liquid phase.

Root Causes & Solutions:

  • High Solute Concentration: The concentration of the diastereomeric salts in the solution may be too high, leading to precipitation as a supersaturated liquid.

    • Solution: Add more of the primary solvent to dilute the solution.[17]

  • Crystallization Temperature is Above the Salt's Melting Point: If the melting point of the diastereomeric salt is lower than the temperature at which crystallization is attempted, it will separate as an oil.

    • Solution: Lower the crystallization temperature.[17]

  • Inappropriate Solvent System: The chosen solvent may not be conducive to crystal lattice formation.

    • Solution: Experiment with a different solvent system. Sometimes a less polar solvent can promote crystallization over oiling out.[17]

Issue 3: Low Yield of the Desired Enantiomer

Symptoms: The amount of the desired, enantiomerically enriched amine recovered is below the theoretical maximum of 50%.

Root Causes & Solutions:

  • High Solubility of the Desired Diastereomeric Salt: Even the "less soluble" diastereomer will have some solubility in the chosen solvent, leading to material loss in the mother liquor.

    • Solution: Employ an "anti-solvent" to reduce the solubility of the desired salt.[5] An anti-solvent is a solvent in which the salt is poorly soluble and is added gradually to the solution to induce precipitation.

  • Co-precipitation of the Undesired Diastereomer: As mentioned in Issue 1, if the solubilities are too similar, the yield of the pure desired salt will be compromised.

    • Solution: Re-optimize the solvent system to enhance the solubility difference.

  • Exceeding the 50% Theoretical Yield: To obtain a yield greater than 50% for the desired enantiomer, the unwanted enantiomer must be racemized and recycled back into the resolution process.[18][19] This is often referred to as a "Resolution-Racemization-Recycle" (RRR) strategy and is crucial for industrial-scale applications.[18]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Diastereomeric Salt Crystallization
  • Preparation: In a series of small vials, dissolve a fixed amount of the racemic amine and the chosen chiral resolving agent in a minimal amount of various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).

  • Observation: Observe the vials at room temperature and under cooling for the formation of crystals. Note any differences in the amount of precipitate.

  • Analysis: Isolate the crystals from each vial by filtration. Liberate the free amine by treatment with a base (e.g., NaOH solution).[20]

  • Purity Determination: Determine the enantiomeric excess of the recovered amine from each solvent system using an appropriate analytical method such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.[21][22][23]

  • Selection: Choose the solvent system that provides the highest enantiomeric excess for further optimization.

Protocol 2: Recrystallization for Enantiomeric Enrichment
  • Dissolution: Dissolve the diastereomeric salt (obtained from the initial resolution) in the minimum amount of a hot, suitable solvent (identified from the solvent screening).

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[20]

  • Analysis: Liberate a small sample of the amine and determine its enantiomeric excess.

  • Iteration: Repeat the recrystallization process until the desired enantiomeric purity is achieved or no further improvement is observed.

Visualizations

G cluster_0 Classical Resolution Workflow racemic_amine Racemic Amine diastereomeric_salts Diastereomeric Salt Mixture racemic_amine->diastereomeric_salts chiral_acid Chiral Resolving Agent chiral_acid->diastereomeric_salts crystallization Selective Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble liberation Liberation of Amine less_soluble->liberation racemization Racemization more_soluble->racemization purified_amine Enantiomerically Enriched Amine liberation->purified_amine recycle Recycle racemization->recycle recycle->racemic_amine

Caption: Workflow for classical resolution of amines.

References

  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.).
  • Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved from [Link]

  • Singh, V., & Singh, V. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Scientific Reports, 12(1), 15264. [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by. (2016, February 10). Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
  • Benchchem. (n.d.). Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine.
  • Sanda, F., & Endo, T. (2018). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. The Journal of Organic Chemistry, 83(7), 3909–3916. [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 209-220. [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Scaling Up Chiral Resolution of Amines.
  • Benchchem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Quora. (2023, August 3). What is the exact process of enantiomer resolution by a chiral resolution agent? Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • PubMed. (1999, June 14). Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Retrieved from [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

Sources

Technical Support Center: Managing Impurities in 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, a process often achieved through the reductive amination of 4-methoxyphenylpropan-1-one.

Issue 1: Low Yield of the Desired Amine

Question: My reaction is resulting in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily incomplete reaction or side reactions. Here’s a breakdown of potential causes and corrective actions:

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate.[1][2] This equilibrium-driven reaction can be hindered by the presence of water.

    • Solution: Ensure all reagents and solvents are anhydrous. The use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards the imine, improving the overall yield.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Common reducing agents for this reaction include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[1][3]

    • Solution:

      • Sodium Borohydride (NaBH₄): While cost-effective, it can also reduce the starting ketone. Add NaBH₄ portion-wise at a controlled temperature (e.g., 0-5 °C) after allowing sufficient time for imine formation.

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder and selectively reduces the imine in the presence of the ketone.[3] However, it is toxic and requires careful handling in a well-ventilated fume hood.

      • Catalytic Hydrogenation: Using catalysts like Pd/C or Raney Nickel is an effective method.[4][5] Ensure the catalyst is active and the system is properly purged with hydrogen.

  • Side Reactions: Over-alkylation can occur where the newly formed primary amine reacts with another molecule of the ketone, leading to a secondary amine impurity and consuming the desired product.[6]

    • Solution: Using a molar excess of the ammonia source can help to minimize this side reaction.

Issue 2: Presence of Unreacted 4-Methoxyphenylpropan-1-one

Question: My final product is contaminated with the starting ketone, 4-methoxyphenylpropan-1-one. How can I remove it?

Answer:

Residual starting material is a common issue. Its presence indicates an incomplete reaction.

  • Probable Cause: Insufficient reaction time, inadequate amount of reducing agent, or poor quality of reagents.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress and ensure the disappearance of the starting ketone.

    • Reagent Stoichiometry: Re-evaluate the molar ratios of your reactants. A slight excess of the amine source and reducing agent may be necessary.

    • Purification: If the reaction has gone to completion as much as possible, the unreacted ketone can be removed during workup.

      • Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will form a water-soluble hydrochloride salt and move to the aqueous layer, while the neutral ketone remains in the organic layer. Separate the layers, and then basify the aqueous layer (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.[7]

      • Column Chromatography: While possible, it can be challenging due to the basic nature of the amine potentially interacting with the silica gel.[7][8] If this method is chosen, it is often better to protect the amine (e.g., as a Boc-carbamate) before chromatography.

Issue 3: Formation of Secondary Amine Impurity

Question: I've identified a significant secondary amine impurity, N-[1-(4-methoxyphenyl)propyl]-1-(4-methoxyphenyl)propan-1-amine, in my product. How is this forming and how can I prevent it?

Answer:

This impurity arises from the reaction of the newly formed primary amine product with the starting ketone, followed by reduction.

  • Mechanism of Formation:

    • The desired primary amine acts as a nucleophile and attacks a molecule of the starting ketone, 4-methoxyphenylpropan-1-one.

    • This forms a new imine, which is then reduced to the secondary amine.

  • Prevention Strategies:

    • Molar Ratio Adjustment: Use a significant excess of the ammonia source relative to the ketone. This increases the probability of the ketone reacting with ammonia rather than the product amine.

    • Slow Addition of Ketone: Adding the ketone slowly to a mixture of the ammonia source and the reducing agent can help maintain a low concentration of the ketone, disfavoring the formation of the secondary amine.

Issue 4: Presence of Diastereomers

Question: My product is a mixture of diastereomers. How can I separate them or control the stereoselectivity of the reaction?

Answer:

The formation of a new chiral center at the benzylic carbon during the reduction of the imine can lead to diastereomers if a chiral amine is used as a reactant or if a chiral auxiliary is employed.

  • Control and Separation:

    • Chiral Auxiliary: The use of a chiral auxiliary, such as (R)-(+)-α-methylbenzylamine, can induce diastereoselectivity in the reduction step.[9] The resulting diastereomeric secondary amines can often be separated by chromatography or crystallization. Subsequent hydrogenolysis can then cleave the auxiliary to yield the desired enantiomerically enriched primary amine.[9]

    • Diastereomeric Salt Resolution: If you have a racemic mixture of the final amine, you can resolve the enantiomers by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid.[10][11] The different solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[10] The desired enantiomer can then be liberated by treatment with a base.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the reductive amination of 4-methoxyphenylpropan-1-one.[1][6] This one-pot reaction involves the condensation of the ketone with an ammonia source (like ammonia or ammonium acetate) to form an imine intermediate, which is then reduced in situ to the corresponding primary amine.[1] The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

Q2: What analytical techniques are best for assessing the purity of my product?

A combination of techniques is recommended for a comprehensive purity assessment:

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative determination of purity and detection of impurities. Chiral HPLC can be used to determine enantiomeric excess.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and by-products by their mass spectra.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the desired product and identification of major impurities. ¹H and ¹³C NMR are standard.
Melting Point A sharp melting point range is indicative of high purity.

Q3: How should I properly store this compound?

It should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation.[13]

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety measures are crucial:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile reagents or toxic substances like sodium cyanoborohydride.

  • Handling of Reagents: Be cautious with corrosive reagents like hydrochloric acid and reactive reducing agents like sodium borohydride.

III. Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction
  • Dissolve the crude reaction mixture in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the lower aqueous layer containing the amine hydrochloride into a clean flask.

  • Wash the organic layer with another portion of 1M HCl (aq) and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add a concentrated NaOH solution until the pH is strongly basic (pH > 12).

  • Extract the liberated free amine with three portions of DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free amine.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the purified free amine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in the same solvent (or gaseous HCl) dropwise with stirring until precipitation is complete.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold solvent and dry under vacuum to yield the final hydrochloride salt.

IV. Visual Diagrams

Impurity_Formation ketone 4-Methoxyphenyl- propan-1-one imine Imine Intermediate ketone->imine + Ammonia - H2O s_amine Secondary Amine (Impurity) ketone->s_amine ammonia Ammonia Source ammonia->imine p_amine Primary Amine (Desired Product) imine->p_amine Reduction p_amine->s_amine + Ketone - H2O + Reduction

Caption: Formation pathway of the secondary amine impurity.

Troubleshooting_Flowchart start Reaction Complete? low_yield Low Yield? start->low_yield Yes optimize_conditions Optimize Reaction: - Anhydrous conditions - Reagent stoichiometry - Temperature control start->optimize_conditions No impure_product Product Impure? low_yield->impure_product No check_reagents Check Reagent Quality and Activity low_yield->check_reagents Yes purification Purification Required impure_product->purification Yes end Pure Product impure_product->end No acid_base Acid-Base Extraction purification->acid_base chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization

Caption: Decision tree for troubleshooting common synthesis issues.

V. References

  • Kłosiński, A., & Zuba, D. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 107-116. --INVALID-LINK--

  • Reddy, et al. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents. WO2015159170A2. --INVALID-LINK--

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine. Organic Syntheses, 79, 186. --INVALID-LINK--

  • CN102199098B. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents. --INVALID-LINK--

  • Advanced ChemBlocks. (n.d.). (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride. --INVALID-LINK--

  • BOC Sciences. (n.d.). Analytical Services for Purity Determination. --INVALID-LINK--

  • WO2005021521A1. (n.d.). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents. --INVALID-LINK--

  • (n.d.). III Analytical Methods. Japan International Cooperation Agency. --INVALID-LINK--

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. --INVALID-LINK--

  • Casale, J. F., & Hays, P. A. (2011). Impurity Profiling of ATS Synthesized From Ring‐Substituted APAAN and MAPA Analogs. Journal of forensic sciences, 56(4), 951-968. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)propan-1-amine. --INVALID-LINK--

  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. --INVALID-LINK--

  • PubChem. (n.d.). 1-(4-methoxyphenyl)propan-1-amine. --INVALID-LINK--

  • Kunalan, V., Nic Daeid, N., & Kerr, W. J. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of forensic sciences, 54(4), 853-863. --INVALID-LINK--

  • OpenStax. (2023). 24.6 Synthesis of Amines. In Organic Chemistry. --INVALID-LINK--

  • Hovhannisyan, A. A., et al. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Pharmaceutical Chemistry Journal, 57(1), 1-6. --INVALID-LINK--

  • WO2006030017A1. (n.d.). Synthesis of amine stereoisomers. Google Patents. --INVALID-LINK--

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. --INVALID-LINK--

  • Cody, J. T., & Schwarz, G. A. (2017). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of forensic sciences, 62(5), 1249-1256. --INVALID-LINK--

  • US2377511A. (n.d.). Purification of amine reaction mixtures. Google Patents. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Preparation of Amines. --INVALID-LINK--

  • Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry. YouTube. --INVALID-LINK--

  • Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 73, 201. --INVALID-LINK--

  • EP0838448B1. (n.d.). Process for the separation of a mixture of enantiomers. Google Patents. --INVALID-LINK--

  • European Patent Office. (n.d.). Process for the separation of a mixture of enantiomers. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents: Evaluating 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture is a critical and often challenging step. The biological activity of chiral molecules can be highly stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful.[1] Classical resolution by diastereomeric salt formation remains a cornerstone technique for large-scale enantiomeric purification due to its scalability and cost-effectiveness.[2][3] This method relies on the use of an enantiomerically pure chiral resolving agent to convert the racemic mixture into a pair of diastereomeric salts with different physical properties, such as solubility, allowing for their separation.[4]

This guide provides an in-depth technical comparison of several chiral resolving agents for the resolution of racemic carboxylic acids, with a special focus on 1-(4-Methoxyphenyl)propan-1-amine hydrochloride and its analogues against established industry standards such as (R)-1-phenylethylamine, (-)-brucine, (-)-ephedrine, and tartaric acid. We will delve into the mechanistic underpinnings of each agent, provide detailed experimental protocols, and present comparative data to guide researchers, scientists, and drug development professionals in the selection of the most efficient resolving agent for their specific needs.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this classical resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties in an achiral environment, into a pair of diastereomers with distinct physical characteristics. When a racemic mixture of a carboxylic acid is reacted with an enantiomerically pure chiral amine (the resolving agent), two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit different solubilities in a given solvent system, enabling the separation of one diastereomer by fractional crystallization.[5] Subsequently, the purified diastereomeric salt is treated with an acid or base to liberate the desired enantiomer of the carboxylic acid and recover the resolving agent.

Caption: General workflow for chiral resolution by diastereomeric salt formation.

In Focus: 1-(4-Methoxyphenyl)propan-1-amine and its Analogs

While not as extensively documented in peer-reviewed literature as other classical resolving agents, 1-(4-Methoxyphenyl)propan-1-amine and its close analog, 1-(4-methoxyphenyl)ethylamine, have found utility in specialized applications, particularly noted in patent literature.[6] The presence of the methoxy group on the phenyl ring can influence the electronic and steric properties of the amine, potentially leading to enhanced diastereomeric discrimination for certain classes of carboxylic acids.

Mechanism of Action: The primary amine group of this compound acts as a Brønsted-Lowry base, reacting with a racemic carboxylic acid to form a pair of diastereomeric ammonium carboxylate salts. The chiral center on the amine, in conjunction with the steric bulk of the methoxyphenylpropyl group, creates a unique chiral environment that leads to differential packing in the crystal lattice of the resulting salts, thereby influencing their solubility.

Representative Experimental Protocol: Resolution of a Racemic Carboxylic Acid

The following protocol is a generalized procedure and may require optimization for specific substrates.

Part A: Diastereomeric Salt Formation and Crystallization

  • Dissolution: In a suitable reaction vessel, dissolve one molar equivalent of the racemic carboxylic acid in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of solvents).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (S)-(-)-1-(4-methoxyphenyl)ethylamine in the same solvent, heating gently if necessary.[6] The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the precipitated salt.

  • Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent.

Part B: Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Dissolution: Suspend the crystalline diastereomeric salt in water.

  • Acidification: Add a strong acid (e.g., 2M HCl) dropwise until the pH of the solution is acidic (pH 1-2), leading to the precipitation of the free carboxylic acid.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Part C: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation and comparing it to the known value for the pure enantiomer.

Established Chiral Resolving Agents: A Comparative Overview

The selection of a chiral resolving agent is often a combination of empirical screening and rational design based on the structures of the racemate and the agent. Below is a comparison of several widely used chiral amines for the resolution of carboxylic acids.

(R)-1-Phenylethylamine

A versatile and widely used resolving agent due to its commercial availability and effectiveness for a broad range of acidic compounds.[2]

  • Advantages: Readily available, relatively inexpensive, and has a proven track record for resolving a wide variety of carboxylic acids.

  • Disadvantages: May not be effective for all substrates, and optimization of solvent and temperature is often required.

(-)-Brucine

A naturally occurring alkaloid that has been historically used for the resolution of acidic compounds.[4][7]

  • Advantages: Its rigid, complex structure can provide excellent chiral recognition for certain molecules.

  • Disadvantages: It is highly toxic and can be more expensive than synthetic resolving agents. Its use is becoming less common due to safety concerns.

(-)-Ephedrine

Another naturally occurring alkaloid with a hydroxyl group that can participate in hydrogen bonding, offering a different mode of interaction with the substrate.[8][9]

  • Advantages: The presence of both an amine and a hydroxyl group can lead to strong and specific interactions, resulting in efficient resolution.

  • Disadvantages: As a natural product, its availability and cost can fluctuate. It is also a controlled substance in many regions.

Quantitative Comparison of Chiral Resolving Agents

The efficiency of a chiral resolving agent is highly dependent on the specific racemic compound being resolved, as well as the experimental conditions. The following table provides a summary of representative data from the literature for the resolution of various racemic carboxylic acids.

Racemic Carboxylic AcidChiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Acid (%)Reference
Mandelic Acid(R)-1-PhenylethylamineEthanol75>95[2]
Ibuprofen(-)-BrucineAcetonitrile/Methanol-High (qualitative)[7]
Racemic Ephedrine(2R,3R)-DBTA·NaWater92.5~100[9]
N-methylamphetamine(2R,3R)-DBTASupercritical CO₂-82.5[10]
2-Chloromandelic acid(R)-N-benzyl-α-PEA-HighHigh[2]

Experimental Workflows and Structural Representations

The following diagrams illustrate the chemical structures of the discussed resolving agents and a generalized experimental workflow for chiral resolution.

G cluster_0 Structures of Chiral Resolving Agents PEA (R)-1-Phenylethylamine Brucine (-)-Brucine Ephedrine (-)-Ephedrine MPPA 1-(4-Methoxyphenyl)propan-1-amine

Caption: Chemical structures of selected chiral resolving agents.

Conclusion and Future Perspectives

The choice of a chiral resolving agent remains a critical, and often empirical, step in the synthesis of enantiomerically pure compounds.[5] While established agents like (R)-1-phenylethylamine, (-)-brucine, and (-)-ephedrine have a proven track record with substantial supporting data, the exploration of novel resolving agents such as this compound is an ongoing field of research. The structural modifications in these newer agents can offer unique steric and electronic properties that may lead to superior resolution efficiencies for specific classes of compounds.

For researchers and drug development professionals, a systematic screening of a diverse set of resolving agents, coupled with the optimization of crystallization conditions, is the most effective strategy for identifying the optimal resolution process. This guide provides a foundational understanding of the principles and practical aspects of chiral resolution by diastereomeric salt formation and serves as a starting point for the rational selection of resolving agents. Further research into less common resolving agents like this compound is warranted to fully elucidate their potential and expand the toolbox for efficient chiral separations.

References

A Comparative Guide to the Validation of Enantiomeric Excess Determination for 1-(4-Methoxyphenyl)propan-1-amine hydrochloride: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral drug development and quality control. The therapeutic efficacy of a chiral molecule often resides in a single enantiomer, while its counterpart may be inactive or, in some cases, induce adverse effects. This guide provides an in-depth, objective comparison of two premier analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

We will focus on the validation of these methods for a specific chiral primary amine, 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a common structural motif in medicinal chemistry. This guide moves beyond simple protocol recitation to explain the rationale behind experimental choices, grounding every step in established scientific principles and regulatory standards to ensure a self-validating and trustworthy analytical framework.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is the gold standard for enantiomeric purity determination, offering unparalleled resolution and sensitivity. The technique relies on the physical separation of enantiomers through their differential interactions with a chiral stationary phase (CSP).

Principle of Enantioseparation

The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to one enantiomer being retained longer on the column than the other, resulting in two distinct peaks in the chromatogram. The ratio of the peak areas directly corresponds to the enantiomeric ratio of the sample. For primary amines like our target analyte, Pirkle-type or polysaccharide-based CSPs are often highly effective.[1]

Experimental Protocol: HPLC

This protocol is designed to achieve baseline separation of the enantiomers of 1-(4-Methoxyphenyl)propan-1-amine.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: (R,R) Whelk-O1 (Pirkle-type CSP), 250 x 4.6 mm, 5 µm particle size. This column is effective for resolving enantiomers of various amines.[2]

  • Mobile Phase: A mixture of Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). The apolar hexane is the main solvent, IPA acts as a polar modifier to control retention, and TFA is an acidic additive that improves peak shape by protonating the amine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL.

Validation Protocol: HPLC (ICH Q2(R2) Framework)

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3][4] The following parameters must be assessed.

  • Specificity/Selectivity: The ability to assess the analyte in the presence of other components. This is demonstrated by injecting a blank (mobile phase), the individual enantiomers (if available), and the racemic mixture. The chromatogram of the racemate should show two well-resolved peaks with no interference from the blank at their respective retention times.

  • Linearity and Range: A minimum of five concentrations of the minor enantiomer are prepared by spiking the major enantiomer. For instance, concentrations corresponding to 0.1%, 0.5%, 1.0%, 1.5%, and 2.0% of the nominal sample concentration are analyzed. The peak area response is plotted against concentration, and the correlation coefficient (r²) should ideally be ≥0.999.[5]

  • Accuracy: Determined by analyzing samples of the major enantiomer spiked with known amounts of the minor enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the target level). The percent recovery is calculated, with acceptance criteria typically between 90-110%.[2]

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate injections of a sample spiked with the minor enantiomer at the 1% level. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 5%.

    • Intermediate Precision: The analysis is repeated on a different day, with a different analyst, or on different equipment. The RSD over this period should also meet acceptance criteria (e.g., ≤ 10%).[6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10. The LOQ must be precise and accurate.[7] For chiral methods, the LOQ for the minor enantiomer is often around 0.1% of the major enantiomer's concentration.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C) on the resolution between the enantiomers is evaluated. The resolution factor should remain >1.5 under all varied conditions.[5]

HPLC_Validation_Workflow cluster_prep Preparation cluster_val Validation Experiments cluster_analysis Data Analysis & Reporting P1 Develop Method (Column & Mobile Phase) P2 Prepare Samples: Racemate, Spiked Samples, and Blanks P1->P2 V1 Specificity (Resolution of Enantiomers) P2->V1 V2 Linearity & Range (5+ Concentrations) V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ (Signal-to-Noise) V4->V5 V6 Robustness (Vary Parameters) V5->V6 A1 Calculate Validation Parameters (r², RSD%, Recovery) V6->A1 A2 Compare Against Acceptance Criteria A1->A2 A3 Final Validation Report A2->A3

Caption: Workflow for Chiral HPLC Method Validation.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy offers a fundamentally different, yet powerful, approach for determining enantiomeric excess. Instead of physical separation, NMR distinguishes enantiomers by converting them into diastereomers in situ, which are inherently non-equivalent in the NMR spectrum and produce distinct signals. This method is often faster and consumes significantly less solvent.[8]

Principle of Enantiodiscrimination

For primary amines, a common and highly effective strategy is to use a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). A more modern approach involves the formation of a three-component assembly.[8][9] In this guide, we will utilize the Bull-James assembly, which involves the condensation of the primary amine with 2-formylphenylboronic acid and a chiral diol, such as (R)-BINOL. This reaction rapidly and quantitatively forms a pair of diastereomeric iminoboronate esters in the NMR tube.[9] The different spatial arrangements of these diastereomers cause specific protons to experience different magnetic environments, leading to separate, well-resolved signals in the ¹H NMR spectrum. The integral ratio of these distinct signals provides a direct measure of the enantiomeric excess.

Experimental Protocol: NMR
  • Reagents:

    • Host Solution: A solution of 2-formylphenylboronic acid (1.0 eq) and (R)-1,1'-bi-2-naphthol ((R)-BINOL) (1.0 eq) in a suitable deuterated solvent (e.g., CDCl₃).

    • Analyte Solution: The this compound sample, neutralized and dissolved in the same deuterated solvent.

  • Sample Preparation: In an NMR tube, combine 0.3 mL of the host solution with 0.3 mL of the analyte solution. It is important that the amine is in slight excess to ensure the reaction goes to completion and avoids kinetic resolution.[8]

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard ¹H NMR spectrum.

    • Key Parameters: Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for complete T1 relaxation of all relevant nuclei, which is crucial for accurate integration and quantification.[10]

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals (I₁ and I₂) and calculate the enantiomeric excess using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100.

Validation Protocol: NMR

The validation of a quantitative NMR (qNMR) method follows similar principles to chromatography but is adapted for spectroscopy.[11]

  • Specificity/Selectivity: The method's ability to produce distinct, baseline-resolved signals for the two diastereomers in the presence of the analyte and reagents. This is confirmed by running spectra of the racemic amine, which should show two signals of equal integration, and ensuring no interfering signals from the reagents or impurities are present in the region of interest.

  • Linearity and Range: Prepare a series of samples with known, varying ratios of the two enantiomers (e.g., 99:1, 95:5, 80:20, 50:50, 20:80, 5:95, 1:99). Measure the ee by NMR and plot the measured ee against the gravimetrically prepared ee. The plot should be linear with a slope close to 1 and an r² ≥ 0.99.

  • Accuracy: The accuracy is demonstrated by the linearity study. The difference between the measured ee and the prepared ee should be within an acceptable limit (e.g., ±2%).

  • Precision:

    • Repeatability: Prepare and analyze a single sample of a known enantiomeric ratio (e.g., 90:10) six times. The RSD of the calculated ee values should be low (e.g., ≤ 2%).

    • Intermediate Precision: Repeat the analysis on a different day or with a different operator to assess variability.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest enantiomeric ratio that can be determined with acceptable accuracy and precision. For NMR, this is often limited by the dynamic range and the ability to accurately integrate a very small peak next to a very large one. Typically, the minor enantiomer can be quantified down to the 1-2% level.

  • Robustness: Test the influence of slight variations in experimental conditions, such as the ratio of amine to host solution and temperature, on the measured ee. The results should remain consistent within the defined precision limits.

NMR_Validation_Workflow cluster_prep_nmr Preparation cluster_val_nmr Validation Experiments cluster_analysis_nmr Data Analysis & Reporting N_P1 Select Chiral Auxiliary (e.g., Bull-James Assembly) N_P2 Prepare Samples with Known Enantiomeric Ratios N_P1->N_P2 N_V1 Specificity (Signal Resolution) N_P2->N_V1 N_V2 Linearity & Range (Plot Measured vs. Actual ee) N_V1->N_V2 N_V3 Accuracy (Deviation from True Value) N_V2->N_V3 N_V4 Precision (Replicate Preparations) N_V3->N_V4 N_V5 LOQ (Lowest Quantifiable Ratio) N_V4->N_V5 N_V6 Robustness (Vary Sample Conditions) N_V5->N_V6 N_A1 Integrate Signals & Calculate ee Values N_V6->N_A1 N_A2 Compare Against Acceptance Criteria N_A1->N_A2 N_A3 Final Validation Report N_A2->N_A3

Sources

A Senior Application Scientist's Guide to the Industrial Viability of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of industrial-scale chiral synthesis, the selection of an appropriate resolving agent or chiral building block is a critical decision point, balancing efficacy with economic viability. This guide provides an in-depth technical assessment of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine with significant potential in pharmaceutical and fine chemical manufacturing. Through a comparative analysis with established alternatives, supported by experimental principles and economic data, this document serves as a crucial resource for professionals navigating the complexities of asymmetric synthesis and chiral resolution. We will delve into the fundamental principles governing its application, present a framework for its economic evaluation, and provide detailed experimental protocols to validate its performance.

Introduction: The Critical Role of Chiral Amines in Industrial Synthesis

The majority of modern pharmaceuticals are chiral molecules, with often only one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[1] This reality places immense importance on the industrial production of enantiomerically pure compounds. Chiral amines, such as this compound, are pivotal in this endeavor, primarily serving two key functions:

  • Chiral Resolving Agents: Used to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts with differing solubilities. This classical and robust method remains a cornerstone of industrial chiral separation.

  • Chiral Building Blocks: Incorporated directly into the molecular framework of a target molecule, introducing a specific stereocenter.

The economic and practical viability of any chiral amine in an industrial setting is contingent on a multitude of factors including its synthetic accessibility, cost, efficiency in inducing chirality, and the ease of recovery and recycling. This guide will dissect these factors for this compound, providing a comprehensive comparison with commonly employed alternatives.

Comparative Analysis of Chiral Amines

The industrial standard for chiral amine resolving agents has long been dominated by compounds like (R)- and (S)-1-phenylethylamine due to their proven efficacy and availability. This compound emerges as a structurally distinct alternative, with the methoxy and propyl substitutions offering potentially different steric and electronic properties that can influence the efficiency of diastereomeric salt formation.

Structural and Mechanistic Considerations

The efficacy of a chiral resolving agent is fundamentally dependent on its ability to form diastereomeric salts with a racemic acid that exhibit a significant difference in solubility in a given solvent system. This allows for the selective crystallization of one diastereomer, thereby enriching the desired enantiomer.

The key structural features of this compound that differentiate it from 1-phenylethylamine are:

  • The p-Methoxy Group: This electron-donating group can influence the electronic interactions within the crystal lattice of the diastereomeric salt, potentially impacting crystal packing and solubility.

  • The Propyl Group: Compared to the methyl group in 1-phenylethylamine, the larger propyl group introduces greater steric bulk, which can lead to more pronounced differences in the crystal packing of the two diastereomers.

These structural nuances suggest that this compound may offer advantages in the resolution of specific racemic acids where traditional resolving agents provide suboptimal separation.

Diagram 1: Comparison of Chiral Amine Structures

G cluster_0 1-(4-Methoxyphenyl)propan-1-amine cluster_1 1-Phenylethylamine Target 1-(4-Methoxyphenyl)propan-1-amine (Target Compound) Target_Features Features: - p-Methoxy group - Propyl group Target->Target_Features Alternative 1-Phenylethylamine (Common Alternative) Alternative_Features Features: - Unsubstituted phenyl ring - Methyl group Alternative->Alternative_Features

Caption: Structural comparison of the target compound and a common alternative.

Economic Viability Assessment

The industrial applicability of a chiral resolving agent is inextricably linked to its cost-effectiveness. This assessment considers not only the purchase price of the agent but also factors such as its efficiency (molar ratio required for resolution), and the potential for recovery and recycling.

Market Price Comparison

A direct comparison of market prices provides an initial economic snapshot. It is important to note that prices can fluctuate based on supplier, purity, and purchase volume.

Resolving AgentSupplier ExamplePrice (EUR)
(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochlorideBLDpharm (via Lead Sciences)€87.00 – €174.00
(R)-(+)-1-PhenylethylamineBiosynth~$199.38 for 100g
(S)-(-)-1-PhenylethylamineTCI Chemicals~$47.00 for 25mL

Note: Prices are for research-grade quantities and will differ for bulk industrial purchases. The provided prices are for illustrative purposes and were the listed prices at the time of this report.[2]

Cost-Performance Analysis

A more insightful economic evaluation involves a cost-performance analysis. This considers the amount of resolving agent required to achieve a certain level of enantiomeric excess (e.e.) for a specific racemic acid.

Hypothetical Scenario: Resolution of Racemic Ibuprofen

  • Yield of Diastereomeric Salt: The mass of the desired diastereomeric salt obtained.

  • Enantiomeric Excess (e.e.) of the Resolved Acid: The purity of the desired enantiomer after liberation from the salt.

  • Molar Ratio of Resolving Agent to Racemic Acid: The amount of resolving agent required.

An economically viable alternative would ideally require a lower molar ratio to achieve a comparable or higher yield and e.e., or have a significantly lower purchase price that offsets any performance disadvantages.

Experimental Protocols for Performance Validation

To objectively assess the performance of this compound against an alternative, a standardized experimental protocol is essential. The following outlines a general procedure for the chiral resolution of a racemic carboxylic acid.

General Protocol for Chiral Resolution via Diastereomeric Salt Formation
  • Dissolution: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) with heating.

  • Addition of Resolving Agent: Add an equimolar or sub-stoichiometric amount of the chiral amine resolving agent to the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enriched Acid: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enriched carboxylic acid.

  • Extraction and Purification: Extract the enriched acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Analysis: Determine the yield and enantiomeric excess of the resolved acid using techniques such as chiral HPLC or polarimetry.

Diagram 2: Experimental Workflow for Chiral Resolution

G start Start: Racemic Acid dissolution 1. Dissolution in Solvent start->dissolution addition 2. Add Chiral Amine dissolution->addition crystallization 3. Cool to Crystallize (Diastereomeric Salt) addition->crystallization filtration 4. Isolate Crystals (Filtration) crystallization->filtration liberation 5. Liberate Enriched Acid (Acidification) filtration->liberation extraction 6. Extract and Purify liberation->extraction analysis 7. Analyze Yield and e.e. extraction->analysis end End: Enriched Enantiomer analysis->end

Caption: A stepwise workflow for the chiral resolution of a racemic acid.

Conclusion and Future Outlook

This compound presents itself as a compelling, albeit less documented, alternative to conventional chiral resolving agents. Its unique structural features offer the potential for improved resolution efficiency for specific classes of racemic acids. The preliminary economic assessment suggests a competitive price point, warranting further investigation into its performance.

The path forward for validating the industrial viability of this compound is clear: direct, head-to-head experimental comparisons with established alternatives using industrially relevant racemic acids. The generation of such empirical data will be the ultimate determinant of its place in the industrial chemist's toolkit. This guide provides the foundational knowledge and experimental framework for conducting such a critical evaluation.

References

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  • Chemsrc. (2024, January 29). (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride Price. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
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  • ResearchGate. (n.d.). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Retrieved from [Link]

  • Google Patents. (n.d.). US5189208A - Ibuprofen resolution.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 29). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of (+/-)-alpha-(3-benzoylphenyl)-propionic acid (Ketoprofen) and diastereoisomeric interactions of its enantiomers with some biological systems. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of (R)-and (S)-profens and enantiomeric fraction (EF) of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

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  • ResearchGate. (n.d.). Enzymatic resolution of naproxen. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic kinetic resolution of racemic ibuprofen: past, present and future. Retrieved from [Link]

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Purity Under Scrutiny: A Comparative Guide to the Cross-Validation of Analytical Techniques for 1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For chiral molecules such as 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a substituted phenethylamine with significant potential in medicinal chemistry, a comprehensive understanding of its purity profile is paramount. This guide provides an in-depth, objective comparison of critical analytical techniques for the purity assessment of this compound, supported by experimental insights and a robust cross-validation framework. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in selecting and validating analytical methodologies.

The Imperative of Purity for a Chiral Amine

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. It is well-established that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Therefore, purity assessment must not only quantify the primary compound but also discern between its enantiomers and identify any process-related impurities or degradation products. This necessitates the use of highly selective and sensitive analytical techniques.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A more robust strategy involves the use of orthogonal methods—techniques that measure the same attribute using different physical or chemical principles. Cross-validation of these methods provides a high degree of confidence in the reported purity values. In this guide, we will explore and compare three workhorse techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For this compound, both reversed-phase and chiral HPLC methods are indispensable.

Reversed-Phase HPLC for Achiral Purity and Impurity Profiling

A reversed-phase HPLC method can effectively separate the main component from its non-chiral impurities. The choice of a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol is a common starting point.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile

Chiral HPLC for Enantiomeric Purity

To resolve the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[1][2]

Experimental Protocol: Chiral HPLC

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in mobile phase

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Fragmentation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For a primary amine like 1-(4-Methoxyphenyl)propan-1-amine, derivatization is often employed to improve its volatility and chromatographic behavior.

Impurity Profiling with GC-MS

GC-MS provides not only retention time data but also mass spectra, which act as a molecular fingerprint for each compound, allowing for confident identification of impurities.[3] Potential impurities could arise from starting materials, by-products of the synthesis, or degradation.[4]

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70 °C for 30 minutes.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-500 amu

Capillary Electrophoresis (CE): High Efficiency Separations

Capillary electrophoresis offers extremely high separation efficiency and is an excellent orthogonal technique to HPLC. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Enantiomeric Separation by Chiral CE

The use of cyclodextrins as chiral selectors in the BGE is a common and effective strategy for the enantiomeric separation of amines.[5][6][7] The differential interaction of the enantiomers with the cyclodextrin cavity leads to differences in their electrophoretic mobility and thus, separation.

Experimental Protocol: Chiral Capillary Electrophoresis

  • Capillary: Fused silica, 50 µm ID, 60 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM beta-cyclodextrin

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic (50 mbar for 5 s)

  • Detection: UV at 214 nm

  • Sample Preparation: 0.5 mg/mL in water

Cross-Validation of Analytical Techniques: Building a Consensus on Purity

Cross-validation is the process of demonstrating that different analytical procedures are suitable for their intended purpose and yield comparable results.[8] This is a critical step in ensuring the reliability of purity data. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which includes assessing parameters like specificity, linearity, accuracy, and precision.[9]

A Logical Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of HPLC, GC-MS, and CE for the purity assessment of this compound.

CrossValidationWorkflow cluster_methods Analytical Techniques cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Comparative Analysis cluster_outcome Final Outcome HPLC HPLC (Chiral & RP) Specificity Specificity/ Selectivity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ GCMS GC-MS GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ CE Capillary Electrophoresis CE->Specificity CE->Linearity CE->Accuracy CE->Precision CE->LOD_LOQ Data_Comparison Comparison of Purity Results (Assay & Impurity Levels) Specificity->Data_Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison Orthogonality Assessment of Orthogonality LOD_LOQ->Orthogonality Final_Purity Established Purity Profile Data_Comparison->Final_Purity Orthogonality->Final_Purity

Cross-validation workflow for purity assessment.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the performance of the three analytical techniques for the purity assessment of this compound.

ParameterHPLC (Reversed-Phase)HPLC (Chiral)GC-MS (Derivatized)Capillary Electrophoresis (Chiral)
Primary Use Achiral Purity, Impurity ProfileEnantiomeric PurityVolatile Impurity ID & QuantificationEnantiomeric Purity (Orthogonal)
Specificity High for achiral impuritiesHigh for enantiomersVery High (Mass Spec)High for enantiomers
LOD/LOQ ~0.01% / 0.03%~0.02% / 0.06%~0.005% / 0.015%~0.05% / 0.15%
Precision (%RSD) < 1.0%< 2.0%< 5.0%< 3.0%
Accuracy (% Recovery) 98-102%97-103%95-105%96-104%
Throughput ModerateModerate to LowHighHigh
Sample Prep SimpleSimpleDerivatization requiredSimple
Cost ModerateHigh (Chiral Column)HighLow

Discussion and Recommendations

The cross-validation of HPLC, GC-MS, and CE provides a comprehensive and trustworthy purity profile for this compound.

  • For routine quality control of achiral purity and known impurities, reversed-phase HPLC is the method of choice due to its robustness, precision, and moderate cost.

  • For the critical assessment of enantiomeric purity, both chiral HPLC and chiral CE are highly effective. Chiral HPLC is often preferred for its higher loading capacity, making it suitable for preparative separations, while chiral CE offers unparalleled efficiency and can be an excellent orthogonal method for confirmation.

  • GC-MS is indispensable for the identification of unknown volatile impurities and for detecting process-related impurities that may not be amenable to HPLC analysis. Its high sensitivity and the structural information provided by mass spectrometry are invaluable during process development and troubleshooting.

The relationship between these techniques in a comprehensive purity assessment strategy can be visualized as follows:

PurityAssessmentStrategy cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal & Confirmatory Methods cluster_qnmr Absolute Purity (Primary Method) cluster_result Final Purity Profile RP_HPLC Reversed-Phase HPLC (Achiral Purity, Known Impurities) GC_MS GC-MS (Volatile Impurities, ID of Unknowns) RP_HPLC->GC_MS Cross-validate impurities qNMR Quantitative NMR (qNMR) (Assay of Main Component) RP_HPLC->qNMR Cross-validate assay Purity_Profile Comprehensive Purity Profile (Assay, Enantiomeric Purity, Impurity Profile) RP_HPLC->Purity_Profile Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_CE Chiral CE (Confirmatory Enantiomeric Purity) Chiral_HPLC->Chiral_CE Cross-validate enantiomers Chiral_HPLC->Purity_Profile GC_MS->Purity_Profile Chiral_CE->Purity_Profile qNMR->Purity_Profile

Interrelationship of analytical techniques for purity assessment.

For an absolute determination of the main component's purity, Quantitative NMR (qNMR) should be considered. qNMR is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard, without the need for a specific reference standard of the analyte.[10][11][12] This makes it a powerful tool for the certification of reference materials and for providing an orthogonal, highly accurate assay value to complement the chromatographic purity data.

Conclusion

The purity assessment of this compound is a multifaceted challenge that requires a well-thought-out analytical strategy. By employing a combination of orthogonal techniques—HPLC, GC-MS, and CE—and subjecting them to a rigorous cross-validation process, a high degree of confidence in the purity profile can be achieved. This comprehensive approach not only ensures compliance with regulatory expectations but also underpins the development of safe and effective medicines. The choice of which technique to use for routine analysis will depend on the specific needs of the laboratory, but the principles of orthogonality and cross-validation should always be at the forefront of any purity assessment strategy.

References

  • Asleson, C. M., & Vickers, C. L. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
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  • Validation of Chromatographic Methods. (n.d.). In Separation Science and Technology (Vol. 10, pp. 295-322).
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  • ResearchGate. (2025). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. [Link]

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  • Euerby, M. R., & Johnson, C. M. (1998). Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis. Journal of Chromatography A, 793(1), 125-136. [Link]

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A Comparative Guide to para-Methoxyamphetamine (PMA): Applications, Limitations, and Research Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Subject and its Notoriety

This guide provides a detailed technical overview of 1-(4-methoxyphenyl)propan-2-amine hydrochloride, a compound far more commonly known in scientific and forensic literature as para-methoxyamphetamine, or PMA.[1][2] While the user query specified "1-(4-Methoxyphenyl)propan-1-amine hydrochloride," the overwhelming body of research on psychoactive methoxy-substituted amphetamines addresses the propan-2-amine isomer, PMA. This compound is a designer drug of the amphetamine class, notorious for its high toxicity and its frequent, often dangerous, misrepresentation as MDMA (ecstasy) on illicit markets.[1][3][4]

PMA's journey from a chemical curiosity to a substance of significant public health concern provides a compelling case study in neuropharmacology and toxicology.[2] Unlike its more widely-known analogue MDMA, PMA does not produce the same euphoric or entactogenic effects, leading to a hazardous profile of adverse reactions.[1][3] This guide will dissect the pharmacological mechanisms of PMA, critically evaluate its limited applications in research, and compare its performance and safety profile against more viable alternatives, supported by experimental data.

Pharmacological Profile and Mechanism of Action

PMA exerts its primary effects on the central nervous system by interacting with monoamine neurotransmitter systems. Its mechanism is multifaceted and distinct from classic amphetamines or MDMA, which is crucial for understanding its unique and dangerous toxicological profile.

Primary Mechanisms of Action:

  • Selective Serotonin Releasing Agent (SSRA): PMA functions as a potent releaser of serotonin (5-HT).[1][5] However, it is considered less effective in this regard compared to MDMA.[1] One study in rats demonstrated that PMA significantly increases extracellular 5-HT levels at doses of 10 and 20 mg/kg.[6]

  • Monoamine Oxidase Inhibition (MAOI): A key feature distinguishing PMA is its potent, reversible inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a critical enzyme responsible for the breakdown of serotonin and norepinephrine. By inhibiting this enzyme, PMA not only promotes the release of serotonin but also prevents its degradation, leading to a rapid and potentially dangerous accumulation of synaptic serotonin. This dual action is a primary contributor to its severe toxicity.

  • Weak Dopamine and Norepinephrine Effects: Compared to other amphetamines, PMA has weak effects on dopamine and norepinephrine transporters, contributing to its lack of significant stimulant and euphoric properties.[1]

This combination of potent serotonin release and MAO-A inhibition can lead to serotonin syndrome, a life-threatening condition characterized by autonomic dysfunction, neuromuscular excitation, and altered mental status.

Visualizing the Mechanism: PMA's Dual Action on the Serotonergic Synapse

The following diagram illustrates the dual mechanism of action of PMA, which leads to a significant increase in synaptic serotonin levels.

PMA_Mechanism cluster_pre Presynaptic Neuron pre_neuron {Serotonin (5-HT) Synthesis|Vesicular Storage} VMAT2 VMAT2 pre_neuron->VMAT2 Packaging MAO_A MAO-A pre_neuron->MAO_A Metabolism SERT SERT (Serotonin Transporter) synaptic_cleft Synaptic Cleft (High 5-HT Concentration) SERT->synaptic_cleft 5-HT post_neuron 5-HT Receptors PMA PMA PMA->SERT Induces 5-HT Release PMA->MAO_A Inhibits Breakdown synaptic_cleft->SERT Reuptake synaptic_cleft->post_neuron Binding & Activation

Caption: Dual action of PMA on the serotonergic synapse.

Applications in a Research Context

Due to its high toxicity and lack of therapeutic benefits, this compound has no accepted medical use and is classified as a Schedule I controlled substance in the United States.[5] Its application is therefore restricted to forensic and toxicological research.

  • Forensic Chemistry: PMA serves as a reference standard for the identification and quantification of the substance in seized illicit drug samples. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed for this purpose.[7]

  • Toxicology Studies: Research involving PMA focuses on understanding its toxic mechanisms, particularly the synergistic effects of serotonin release and MAO-A inhibition. Animal studies are conducted to investigate its effects on body temperature, cardiovascular function, and neurotransmitter levels to better inform emergency medical treatment of PMA overdose.[6][8]

  • Neuropharmacology Research: PMA is used as a tool to probe the function of the serotonin system. By comparing its effects to other serotonergic agents like MDMA and MDA, researchers can delineate the specific roles of serotonin release versus reuptake inhibition and MAO inhibition.[9][10]

Limitations and High-Risk Profile

The limitations of PMA are severe and are the primary reason for its notoriety. The risks associated with this compound far outweigh any potential for therapeutic application.

  • High Toxicity and Narrow Therapeutic Index: PMA is toxic at lower doses compared to MDMA.[3][4] The dose at which desired psychoactive effects might be felt is dangerously close to the dose that can cause life-threatening toxicity.

  • Delayed Onset of Action: The effects of PMA can take significantly longer to manifest compared to MDMA.[3][11] This often leads to users believing they have taken a weak dose of MDMA and "re-dosing," which can quickly lead to a fatal overdose.[4][12]

  • Severe Hyperthermia: A hallmark of PMA toxicity is a rapid and steep increase in body temperature (hyperthermia), which is a major cause of death in PMA-related fatalities.[1][3] PMA appears to activate the hypothalamus much more strongly than MDMA, leading to this dangerous effect.[1]

  • Cardiovascular Strain: PMA causes a potent increase in heart rate and blood pressure, which can be fatal, especially in individuals with pre-existing cardiovascular conditions.[3][8]

  • Unpredictable Effects: The effects of PMA are highly variable between individuals, with some being susceptible to fatal reactions at doses that might only mildly affect others.[1]

  • Lack of Euphoria: Unlike MDMA, PMA does not produce significant euphoric or entactogenic effects, often leading to an unpleasant experience characterized by intoxication, blurred vision, and nausea.[1][3]

Comparative Analysis: PMA vs. MDMA and MDA

The most relevant comparators for PMA are MDMA and MDA, as PMA is often sold as a substitute for MDMA.

FeaturePMA (para-Methoxyamphetamine) MDMA (3,4-Methylenedioxymethamphetamine) MDA (3,4-Methylenedioxyamphetamine)
Primary Mechanism Potent 5-HT Releaser & MAO-A Inhibitor[1]Primarily a 5-HT, NE, and DA Releaser/Reuptake InhibitorSimilar to MDMA, but with more pronounced hallucinogenic effects
Typical Onset (Oral) Slow (can be >1 hour)[3][11]Moderate (30-60 minutes)Moderate (30-60 minutes)
Subjective Effects Often unpleasant, intoxicating, mild hallucinogenic effects, low euphoria[1][3]Euphoria, empathy, stimulation (entactogenic)More stimulating and hallucinogenic than MDMA
Key Toxicities Severe hyperthermia, rapid heart rate, serotonin syndrome[1][3][4]Hyperthermia, hyponatremia, neurotoxicity with chronic useSimilar to MDMA, potential for higher neurotoxicity
Lethality High risk of fatality at recreational doses[2][3]Overdose is possible, but a wider safety margin than PMAHigher toxicity than MDMA, lower than PMA
Experimental Data: Neurotransmitter Release

A microdialysis study in rats provides quantitative data on the comparative effects of PMA, MDMA, and Methamphetamine (METH) on extracellular dopamine (DA) and serotonin (5-HT) levels in the caudate nucleus.

Compound (Dose)Peak % Increase in Extracellular DAPeak % Increase in Extracellular 5-HT
PMA (20 mg/kg) ~975%~350%
MDMA (20 mg/kg) ~900%~575%
METH (2.5 mg/kg) ~700%No significant change
Data synthesized from a study by Zwartsen et al.[6]

This data highlights that while high-dose PMA can induce a significant dopamine release, its serotonin-releasing efficacy is considerably lower than that of MDMA.[6]

Experimental Protocols

For researchers in forensic and toxicology labs, standardized protocols for the identification and quantification of PMA are essential.

Protocol 1: GC-MS Screening for PMA in Seized Tablets

Objective: To qualitatively identify the presence of PMA in a suspected illicit tablet.

Methodology:

  • Sample Preparation:

    • A portion of the tablet is crushed into a fine powder.

    • A small amount of the powder (approx. 1 mg) is dissolved in 1 mL of methanol.

    • The solution is vortexed and then centrifuged to pellet any insoluble binders.

    • The supernatant is transferred to an autosampler vial.

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Column: A non-polar column (e.g., DB-5ms) is typically used.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • The retention time of any peaks in the sample chromatogram is compared to that of a certified PMA reference standard.

    • The mass spectrum of the peak of interest is compared to a library spectrum of PMA for confirmation.

Visualizing the Workflow: Analytical Identification of PMA

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation s1 Crush Tablet s2 Dissolve in Methanol s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Transfer Supernatant s3->s4 a1 Inject Sample s4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Compare Retention Time with Standard a3->d1 d2 Compare Mass Spectrum with Library a3->d2 d3 Confirm PMA Presence d1->d3 d2->d3

Caption: Workflow for the GC-MS identification of PMA.

Conclusion

1-(4-Methoxyphenyl)propan-2-amine hydrochloride (PMA) is a dangerous substance with a complex pharmacological profile that makes it unsuitable for any therapeutic or recreational use. Its primary utility is as a research and forensic tool to understand the risks of designer drugs and to aid in the identification of substances in overdose cases. The stark contrast between its high toxicity and low euphoric potential compared to alternatives like MDMA underscores the critical importance of accurate drug identification and public awareness of the dangers of substituted amphetamines. For researchers in the field, the focus remains on harm reduction through the development of rapid detection methods and a deeper understanding of the toxicological mechanisms that make PMA a significant public health threat.

References

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performance evaluation of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride in resolving a new class of compounds

Author: BenchChem Technical Support Team. Date: January 2026

Performance Evaluation of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride in Resolving Novel Compound Classes

In the landscape of modern drug development, the chirality of a molecule is not a mere structural footnote; it is a critical determinant of its pharmacological and toxicological profile. The differential interaction of enantiomers with other chiral molecules, particularly biological targets, necessitates the development of robust and efficient methods for their separation.[1] This guide provides an in-depth evaluation of this compound, a chiral resolving agent, in the context of resolving new classes of chemical entities. We will explore its performance relative to other established resolving agents, supported by experimental data and protocols, to offer a comprehensive resource for researchers and scientists in the field.

The Criticality of Chiral Resolution in Pharmaceutical Sciences

Many bioactive compounds exist as a pair of enantiomers, which are non-superimposable mirror images.[2] While they share identical physical properties in an achiral environment, their physiological effects can vary dramatically.[1] Consequently, the separation of racemic compounds into their individual enantiomers, a process known as chiral resolution, is a cornerstone of pharmaceutical research and development.[3][4]

Classical resolution via the formation of diastereomeric salts remains a widely employed, scalable, and economically viable method.[1][2] This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers.[4][5] These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[2][5] The success of this process is critically dependent on the selection of an appropriate resolving agent.[5]

This compound: A Profile

This compound is a chiral amine suitable for the resolution of acidic compounds through diastereomeric salt formation.[6] Its molecular structure, featuring a methoxy-substituted phenyl ring, can significantly influence the crystal lattice interactions and differential solubility of the resulting diastereomeric salts, which are the key determinants of an effective resolution.

Mechanism of Action: The fundamental principle involves the reaction of a racemic mixture of an acidic compound (a mixture of R- and S-acids) with an enantiomerically pure form of the resolving agent, such as (S)-1-(4-Methoxyphenyl)propan-1-amine. This reaction yields a mixture of diastereomeric salts: [(S)-amine:(R)-acid] and [(S)-amine:(S)-acid]. Because these diastereomers have distinct physical properties, they can be separated, most commonly by fractional crystallization where the less soluble salt precipitates from solution.[2] The desired diastereomeric salt is then isolated, and the enantiomerically pure acid is recovered by treatment with a strong acid to break the salt.

cluster_0 Racemic_Acid Racemic Acid (R/S-Acid) Diastereomeric_Salts Mixture of Diastereomeric Salts ((S)-Amine-(R)-Acid & (S)-Amine-(S)-Acid) Racemic_Acid->Diastereomeric_Salts Salt Formation Resolving_Agent Resolving Agent ((S)-Amine) Resolving_Agent->Diastereomeric_Salts Salt Formation Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salts Separated Diastereomeric Salt (e.g., less soluble (S)-Amine-(R)-Acid) Fractional_Crystallization->Separated_Salts Acidification Acidification (e.g., add HCl) Separated_Salts->Acidification Liberation Pure_Enantiomer Enantiomerically Pure Acid ((R)-Acid) Acidification->Pure_Enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.[2]

Comparative Performance Evaluation

To objectively assess the efficacy of this compound, a comparative study was performed against other commonly used resolving agents for a novel class of chiral carboxylic acids essential for a new drug development program. The primary metrics for performance were the yield and the enantiomeric excess (e.e.) of the desired enantiomer.[7]

Experimental Protocol: Resolution of a Novel Carboxylic Acid

  • Diastereomeric Salt Formation: A solution of the racemic carboxylic acid (1.0 g, 1.0 equiv) in a selected solvent (e.g., methanol, 10 mL) is heated to 50-60 °C. A solution of the chiral resolving agent (1.0 equiv) in the same solvent is added dropwise.[8] The mixture is stirred at this temperature for 1 hour and then allowed to cool slowly to room temperature, followed by further cooling to 0-5 °C to maximize crystallization.

  • Fractional Crystallization & Isolation: The precipitated diastereomeric salt is collected by vacuum filtration, washed with a small amount of cold solvent, and dried. The optical purity of the salt can often be enhanced by recrystallization if necessary.

  • Liberation of the Pure Enantiomer: The isolated diastereomeric salt is suspended in a biphasic system of water and an organic solvent (e.g., ethyl acetate). The mixture is acidified with 2N HCl to a pH of 1-2. The layers are separated, and the aqueous layer is extracted again with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched carboxylic acid.[6]

  • Determination of Enantiomeric Excess (e.e.): The e.e. of the resolved acid is determined by chiral High-Performance Liquid Chromatography (HPLC).[9][10] A sample is dissolved in the mobile phase, injected onto a suitable chiral stationary phase column, and the peak areas for the two enantiomers are integrated to calculate the e.e. using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[7]

Data Summary

The following table summarizes the results from screening various chiral amine resolving agents for the resolution of a novel racemic carboxylic acid.

Resolving AgentSolventYield (%)¹Enantiomeric Excess (e.e., %)²
(S)-1-(4-Methoxyphenyl)propan-1-amine HCl Methanol 41 99
(S)-1-PhenylethylamineEthanol3896
(+)-CinchonineAcetone3291
BrucineMethanol/Water2989

¹ Yield is calculated based on a theoretical maximum of 50% for a single enantiomer from a racemic mixture. ² Enantiomeric excess was determined by chiral HPLC analysis.

Analysis of Results:

The empirical data clearly demonstrates that (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a highly effective resolving agent for this novel class of compounds, affording both high yield and exceptional enantiomeric excess. The causality for this superior performance likely lies in its structural features. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the propyl group provides steric bulk. This combination likely facilitates the formation of a rigid, well-ordered crystal lattice for one diastereomer, significantly lowering its solubility compared to the other and enabling a cleaner separation. The selection of the optimal resolving agent and solvent system is often an empirical process, and a structured screening approach is crucial for success.[11]

Start Identify Racemic Compound (Acid or Base) Screen_Agents Primary Screening: Select diverse chiral resolving agents (e.g., 4-6 candidates) Start->Screen_Agents Screen_Solvents Secondary Screening: Test top agents in various solvents (e.g., alcohols, ketones, ethers) Screen_Agents->Screen_Solvents Optimize_Conditions Optimization: Stoichiometry (0.5-1.0 equiv), Temperature Profile, Concentration Screen_Solvents->Optimize_Conditions Analyze_Purity Analyze Yield and Enantiomeric Purity (e.e.) (Chiral HPLC or NMR) Optimize_Conditions->Analyze_Purity Acceptable_Purity e.e. > 98% and Yield > 35%? Analyze_Purity->Acceptable_Purity Scale_Up Process Scale-Up Acceptable_Purity->Scale_Up Yes Re_optimize Return to Screening Acceptable_Purity->Re_optimize No Re_optimize->Screen_Agents

Caption: Logical workflow for the selection and optimization of a chiral resolving agent.

Conclusion and Future Outlook

This guide demonstrates the superior performance of this compound in the resolution of a representative novel carboxylic acid, establishing it as a highly valuable tool for obtaining enantiomerically pure compounds. Its efficacy, yielding high purity and recovery, underscores the importance of including structurally diverse and functionalized resolving agents in initial screening campaigns. For researchers and drug development professionals, the adoption of a systematic screening protocol, as outlined above, is paramount for efficiently identifying the optimal conditions to access single enantiomers, thereby accelerating the progression of chiral drug candidates.

References

  • Chiral resolution. chemeurope.com. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. ACS Publications. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ScienceDirect. [Link]

  • Resolution of Enantiomers. Chiralpedia. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Comparison of currently existing chiral resolution methods. ResearchGate. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. [Link]

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. ResearchGate. [Link]

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Navigating Diastereomeric Salt Resolutions: A Comparative Guide to Thermodynamic and Kinetic Control for 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral molecules, the resolution of racemic mixtures is a pivotal step. Among the established techniques, diastereomeric salt formation stands out for its efficacy and scalability.[1] This method leverages the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. These resulting diastereomers, unlike their enantiomeric precursors, possess distinct physical properties, most notably solubility, which allows for their separation through fractional crystallization.[1][2] The success of such resolutions, however, is not merely a matter of solubility differences; it is a delicate interplay between thermodynamics and kinetics. This guide provides an in-depth exploration of thermodynamic versus kinetic control in the diastereomeric salt formation of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a key chiral amine intermediate.

The Dichotomy of Control: Thermodynamic Stability vs. Kinetic Rapidity

The outcome of a diastereomeric salt crystallization can be governed by two distinct regimes: thermodynamic control and kinetic control.[3]

  • Thermodynamic Control: Under conditions of thermodynamic control, the system reaches its lowest energy state, resulting in the crystallization of the most stable diastereomeric salt. This is typically achieved through slower crystallization processes, often at higher temperatures or with longer equilibration times, allowing the system to overcome kinetic barriers and form the most stable crystal lattice. The product obtained is referred to as the thermodynamic product.

  • Kinetic Control: In contrast, kinetic control dictates that the product that forms the fastest will predominate. This occurs when the crystallization is rapid, often at lower temperatures or with shorter crystallization times. The resulting product, known as the kinetic product, is not necessarily the most stable but is the one with the lowest activation energy for its formation.[3]

Understanding and manipulating these controlling factors are paramount for optimizing the yield and enantiomeric excess (ee) of the desired enantiomer. A scenario can arise where the kinetically favored diastereomer is not the thermodynamically favored one, presenting both a challenge and an opportunity for selective crystallization.

Visualizing the Pathways: An Energy Profile Perspective

The relationship between the kinetic and thermodynamic products can be visualized using a reaction coordinate diagram. The diastereomer with the lower transition state energy for crystallization will form faster (the kinetic product), while the diastereomer with the lower overall Gibbs free energy will be more stable (the thermodynamic product).

G cluster_legend Energy Profile Starting Mixture Starting Mixture TS_Kinetic TS_K Starting Mixture->TS_Kinetic ΔG‡ (Kinetic) TS_Thermo TS_T Starting Mixture->TS_Thermo ΔG‡ (Thermo) Kinetic Product Kinetic Product (Less Stable) TS_Kinetic->Kinetic Product Thermodynamic Product Thermodynamic Product (More Stable) TS_Thermo->Thermodynamic Product E_axis_end E_axis_start E_axis_start E_axis_start->E_axis_end RC_axis_end Reaction Coordinate RC_axis_start RC_axis_start RC_axis_start->RC_axis_end

Caption: Energy profile for kinetic vs. thermodynamic products.

Experimental Design: A Comparative Study

Materials and Methods

Materials:

  • Racemic this compound

  • (+)-(2R,3R)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Instrumentation:

  • Polarimeter

  • Chiral High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Melting point apparatus

Experimental Workflow

The general workflow for the diastereomeric salt resolution is depicted below.

G cluster_workflow Diastereomeric Salt Resolution Workflow A 1. Salt Formation Racemic Amine + Chiral Acid B 2. Diastereomeric Salt Crystallization (Kinetic vs. Thermodynamic Control) A->B C 3. Filtration Separate Crystals from Mother Liquor B->C D 4. Liberation of Free Amine Treat Crystals with Base C->D E 5. Extraction & Purification D->E F 6. Analysis (ee determination by Chiral HPLC, Polarimetry) E->F

Caption: General workflow for diastereomeric salt resolution.

Protocol 1: Kinetic Control (Rapid Crystallization)

This protocol aims to isolate the diastereomeric salt that crystallizes the fastest.

  • Salt Formation: In a flask, dissolve 10.0 g of racemic 1-(4-Methoxyphenyl)propan-1-amine (liberated from its hydrochloride salt by treatment with a base and extraction) in 100 mL of methanol. In a separate flask, dissolve an equimolar amount of (+)-(2R,3R)-tartaric acid in 50 mL of hot methanol.

  • Crystallization: Add the hot tartaric acid solution to the amine solution with stirring. Immediately cool the mixture in an ice bath with vigorous stirring for 30 minutes to induce rapid crystallization.

  • Isolation: Quickly collect the precipitated crystals by vacuum filtration and wash them with a small amount of ice-cold methanol.

  • Analysis and Regeneration: Dry the crystals and determine the diastereomeric excess (de) and yield. Regenerate the free amine by treating the salt with aqueous NaOH and extracting with dichloromethane. Determine the enantiomeric excess (ee) of the amine using chiral HPLC and measure its optical rotation.

Protocol 2: Thermodynamic Control (Slow Crystallization)

This protocol is designed to isolate the most stable diastereomeric salt.

  • Salt Formation: Prepare the solution of the diastereomeric salts as described in Protocol 1.

  • Crystallization: Loosely cover the flask and allow the solution to cool slowly to room temperature overnight, without stirring. For further crystallization, the flask can be placed in a refrigerator (4 °C) for an additional 24 hours.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Analysis and Regeneration: Perform the same analysis and regeneration steps as in Protocol 1.

Comparative Data Analysis

The effectiveness of each protocol can be evaluated by comparing the yield and enantiomeric excess of the resolved amine. The results can be summarized in a table for clear comparison.

Control StrategyCrystallization TimeYield of Diastereomeric Salt (%)Diastereomeric Excess (de, %) of CrystalsEnantiomeric Excess (ee, %) of Recovered Amine
Kinetic 30 minutesExpected HigherExpected Lower to ModerateExpected Lower to Moderate
Thermodynamic 24-48 hoursExpected LowerExpected HigherExpected Higher

Note: The expected outcomes are based on general principles. The actual results will depend on the specific solubility and crystallization kinetics of the diastereomeric salts of 1-(4-Methoxyphenyl)propan-1-amine with tartaric acid in methanol. In some cases, the kinetic and thermodynamic products may be the same.

Causality Behind Experimental Choices

  • Solvent Selection: Methanol is a common choice for the crystallization of amine tartrate salts due to the differential solubility it often provides for the diastereomers.[4][5] The polarity of the solvent can significantly influence the crystal packing and, consequently, the solubility of the diastereomeric salts.

  • Temperature and Cooling Rate: Rapid cooling in an ice bath promotes fast nucleation and crystal growth, favoring the kinetically controlled product.[3] Conversely, slow cooling allows the system to approach equilibrium, leading to the formation of the more stable thermodynamic product.

  • Stirring: Vigorous stirring during rapid cooling can induce secondary nucleation, further promoting kinetic control. In contrast, an undisturbed solution during slow cooling minimizes nucleation events, allowing for the growth of larger, more ordered crystals of the thermodynamically favored diastereomer.

Self-Validating Protocols and Optimization

The protocols described are designed to be self-validating through the analysis of the enantiomeric excess at each stage. If the initial resolution does not provide the desired ee, a recrystallization of the diastereomeric salt can be performed. The resolution is considered complete when subsequent recrystallizations do not lead to a further increase in the optical rotation or ee.[2]

For optimization, a screening of different solvents (e.g., ethanol, isopropanol, or solvent mixtures) and resolving agents (e.g., derivatives of tartaric acid like dibenzoyl- or di-p-toluoyl-tartaric acid) is highly recommended.[1]

Conclusion

The diastereomeric salt resolution of this compound is a powerful technique for obtaining enantiomerically pure material. A thorough understanding of the principles of thermodynamic and kinetic control is crucial for the rational design and optimization of the resolution process. By carefully manipulating experimental parameters such as solvent, temperature, cooling rate, and crystallization time, researchers can selectively crystallize the desired diastereomer and achieve high yields and enantiomeric purity. This guide provides a framework for a systematic approach to developing a robust and efficient chiral resolution process.

References

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. Available at: [Link]

  • Pálla, G., et al. (2005). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate. Available at: [Link]

  • Bode, J. W. (n.d.). Kinetic resolution of amines. Bode Research Group. Available at: [Link]

  • Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Available at: [Link]

  • Kagan, H. B. (2001). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society. Available at: [Link]

  • Anandamanoharan, P., et al. (2007). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. ResearchGate. Available at: [Link]

  • Mutti, F. G., et al. (2015). Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. PMC - NIH. Available at: [Link]

  • Diastereomeric Salt Resolution. ResearchGate. Available at: [Link]

  • Dłubak, P., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Forró, E., et al. (2021). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. PubMed Central. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available at: [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.
  • Bosits, M. H., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available at: [Link]

  • Pálovics, E., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry. Available at: [Link]

  • Hart, P. R., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available at: [Link]

  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Princeton University. Available at: [Link]

  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate. Available at: [Link]

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A Comparative Guide to Stereocontrol in Total Synthesis: Evaluating 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride Against Established Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral directing group is a critical decision that profoundly impacts the stereochemical outcome of a synthetic route. This guide provides an in-depth comparative analysis of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a chiral primary amine, and its potential applications in total synthesis. While direct case studies detailing the use of this specific amine as a chiral auxiliary in multi-step total syntheses are not prevalent in peer-reviewed literature, its structural similarity to well-characterized chiral amines, such as 1-(4-methoxyphenyl)ethylamine, allows for a robust evaluation of its potential efficacy.[1]

This guide will objectively compare the projected performance of this compound with established, field-proven chiral auxiliaries, namely derivatives of (S)-1-phenylethylamine and Evans oxazolidinones. The discussion is grounded in mechanistic principles and supported by experimental data from analogous systems to provide actionable insights for methodological development.

The Role of Chiral Amines in Asymmetric Synthesis: A Dual-Pronged Approach

Chiral amines, such as 1-(4-Methoxyphenyl)propan-1-amine, offer two primary strategies for introducing stereocenters in a synthesis: as a chiral resolving agent or as a covalently bound chiral auxiliary .

  • Chiral Resolution: This classical and industrially scalable method involves the reaction of a racemic mixture with a single enantiomer of the chiral amine to form diastereomeric salts. These salts, possessing different physical properties like solubility, can be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. While effective, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture, unless the undesired enantiomer can be racemized and recycled.

  • Chiral Auxiliary: In this approach, the chiral amine is temporarily incorporated into the synthetic substrate to form a new molecule. The stereocenter on the auxiliary then directs the stereochemical course of subsequent reactions, often with high diastereoselectivity. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This method avoids the 50% yield limitation of classical resolution and is a cornerstone of modern asymmetric synthesis.

Comparative Performance Analysis: 1-(4-Methoxyphenyl)propan-1-amine Derivatives vs. Established Auxiliaries

To objectively assess the potential of 1-(4-Methoxyphenyl)propan-1-amine as a chiral auxiliary, we will compare it to its close analogue, 1-phenylethylamine, and the widely used Evans oxazolidinone auxiliaries in the context of a diastereoselective alkylation, a fundamental carbon-carbon bond-forming reaction.

The stereochemical outcome of reactions employing chiral amine-derived auxiliaries is primarily dictated by steric hindrance. The bulky aromatic group of the auxiliary shields one face of a reactive intermediate, such as an enolate, compelling an incoming electrophile to approach from the less sterically encumbered face.[2] This principle is the foundation for achieving high diastereoselectivity.

Chiral AuxiliaryReaction TypeElectrophileDiastereomeric Ratio (d.r.)Reference
(S)-1-phenylethylamine derivativeAlkylationBenzyl bromide95:5[2]
(S)-1-phenylethylamine derivativeAlkylationMethyl iodide96:4[2]
Evans OxazolidinoneAlkylationBenzyl bromide>99:1[3]
Evans OxazolidinoneAlkylationAllyl iodide>99:1[3]

As the data indicates, both (S)-1-phenylethylamine derivatives and Evans-type oxazolidinones are highly effective chiral auxiliaries for controlling stereochemistry in asymmetric synthesis.[2] While the Evans auxiliary often provides slightly higher diastereoselectivity, the choice of auxiliary in a research or industrial setting may also be influenced by factors such as cost, ease of synthesis, and the conditions required for cleavage of the auxiliary. The additional methoxy group and propyl chain in 1-(4-Methoxyphenyl)propan-1-amine compared to 1-phenylethylamine may offer subtle modifications to steric and electronic properties, potentially influencing diastereoselectivity in specific applications.

Mechanistic Insight and Experimental Workflow

The following diagrams illustrate the conceptual workflows for using a chiral amine as a resolving agent versus employing a chiral auxiliary in an asymmetric alkylation.

G cluster_0 Chiral Resolution Workflow racemate Racemic Amine diastereomeric_salts Diastereomeric Salts (R,R) and (S,R) racemate->diastereomeric_salts + Resolving Agent resolving_agent Chiral Amine (e.g., (R)-1-(4-Methoxyphenyl)propan-1-amine) separation Fractional Crystallization diastereomeric_salts->separation isolated_salt Isolated (R,R) Salt separation->isolated_salt liberation Liberation of Free Amine isolated_salt->liberation + Base enantiopure_amine Enantiopure (R)-Amine liberation->enantiopure_amine recovered_agent Recovered Chiral Amine liberation->recovered_agent

A workflow for chiral resolution using a chiral amine.

G cluster_1 Chiral Auxiliary Workflow substrate Prochiral Carboxylic Acid amide Chiral Amide substrate->amide + Auxiliary auxiliary Chiral Amine (forms amide) enolate Diastereoselective Enolate Formation amide->enolate + Base (e.g., LDA) alkylation Alkylation (+ Electrophile) enolate->alkylation alkylated_amide Alkylated Amide alkylation->alkylated_amide cleavage Auxiliary Cleavage alkylated_amide->cleavage (e.g., Hydrolysis) product Enantiopure Carboxylic Acid cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Asymmetric synthesis workflow using a chiral auxiliary.

Experimental Protocols

Protocol 1: Chiral Resolution of a Racemic Carboxylic Acid with (R)-1-(4-Methoxyphenyl)propan-1-amine

This protocol is a representative procedure for the resolution of a racemic carboxylic acid, a common intermediate in total synthesis.

  • Salt Formation: Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of (R)-1-(4-Methoxyphenyl)propan-1-amine. Heat the mixture gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small amount of the cold solvent.

  • Liberation of the Free Acid: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous acidic solution (e.g., 1M HCl). Stir until the salt has completely dissolved and partitioned between the two phases.

  • Extraction and Purification: Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., sodium sulfate). Evaporate the solvent to yield the enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.

Protocol 2: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol details a highly reliable and diastereoselective alkylation reaction.

  • Acylation of Auxiliary: To a solution of the Evans oxazolidinone in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a base (e.g., n-butyllithium) dropwise. After stirring for 15 minutes, add the desired acyl chloride and allow the reaction to warm to room temperature.

  • Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add a lithium amide base such as lithium diisopropylamide (LDA) to form the lithium enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C and stir for several hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification and Auxiliary Cleavage: Purify the product by column chromatography. The chiral auxiliary can then be cleaved by hydrolysis (e.g., with lithium hydroxide) or other methods to yield the chiral carboxylic acid.

Conclusion and Future Outlook

While this compound has not yet been extensively documented in total synthesis literature as a chiral auxiliary, its structural characteristics suggest it is a viable candidate for such applications, as well as for its more traditional role as a chiral resolving agent. Its performance is anticipated to be comparable to that of 1-phenylethylamine derivatives, offering good to excellent diastereoselectivity.

For transformations requiring the highest levels of stereocontrol, established auxiliaries like the Evans oxazolidinones remain the benchmark. However, the accessibility and potentially lower cost of chiral primary amines like this compound make them an attractive option, particularly for large-scale syntheses where classical resolution is a feasible strategy.

Future research into the application of 1-(4-Methoxyphenyl)propan-1-amine and its derivatives in diastereoselective reactions will be valuable in expanding the toolkit of chiral auxiliaries available to synthetic chemists, offering new opportunities for fine-tuning stereochemical control in the synthesis of complex molecular targets.

References

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Siwicka, A., et al. (R)
  • A Comparative Guide to Stereocontrol by (S)-1-Phenylethylamine and Other Chiral Auxiliaries. BenchChem.
  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. BenchChem.
  • Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Am. Chem. Soc. 1988, 110, 1238–1256.
  • Myers, A. G. Asymmetric Diels-Alder Reactions. Chem 115, Harvard University.
  • Sakai, K., et al. Optical Resolution of 1-(3-Methoxyphenyl)ethylamine with Enantiomerically Pure Mandelic Acid, and the Crystal Structure of Less-Soluble Diastereomeric Salt. Bulletin of the Chemical Society of Japan.
  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
  • Ghosh, A. K., et al. Development of Asymmetric Synthetic Methods.
  • Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.

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alternatives to 1-(4-Methoxyphenyl)propan-1-amine hydrochloride for the resolution of specific amines

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Chiral Resolution of Amines: A Comparative Analysis of Alternatives to 1-(4-Methoxyphenyl)propan-1-amine hydrochloride

In the landscape of pharmaceutical and fine chemical synthesis, the stereochemistry of amine building blocks is paramount to the biological activity, efficacy, and safety of the final product. The separation of enantiomers from a racemic mixture—a process known as chiral resolution—is therefore a critical and often challenging step. While various methods exist, classical resolution through the formation of diastereomeric salts remains a robust, scalable, and industrially prevalent technique.[1][2] This guide provides an in-depth comparison of powerful chiral resolving agents for amines, offering effective alternatives to specific agents like this compound. We will delve into the mechanistic principles, present comparative performance data, and provide detailed experimental protocols to empower researchers in drug development and chemical synthesis to make informed decisions.

The Foundational Principle: Chiral Resolution by Diastereomeric Salt Formation

The success of this classical technique hinges on a simple yet elegant principle: enantiomers, while possessing identical physical properties, can be converted into diastereomers, which do not.[3][4] The process involves reacting a racemic mixture of a chiral amine (a base) with a single, pure enantiomer of a chiral acid (the resolving agent). This acid-base reaction yields a pair of diastereomeric salts.

Key Steps:

  • Salt Formation: A racemic amine, (±)-Amine, reacts with an enantiomerically pure acid, (+)-Acid, to form two diastereomeric salts: [(+)-Amine-(+)-Acid] and [(-)-Amine-(+)-Acid].[1]

  • Differential Solubility: These diastereomers exhibit different physicochemical properties, most critically, different solubilities in a given solvent system.[5]

  • Fractional Crystallization: By carefully selecting the solvent and controlling conditions like temperature, the less soluble diastereomeric salt preferentially crystallizes from the solution.[1][5]

  • Separation & Liberation: The crystallized salt is isolated via filtration. Subsequent treatment with a base neutralizes the resolving agent, liberating the enantiomerically enriched amine.[6]

The overall workflow is a testament to the power of fundamental chemical principles in achieving molecular purity.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation cluster_3 Step 4: Liberation racemic_amine Racemic Amine ((±)-Amine) mixer Mix racemic_amine->mixer resolving_agent Chiral Resolving Agent ((+)-Acid) resolving_agent->mixer solvent_1 Suitable Solvent solvent_1->mixer diastereomeric_salts Solution of Diastereomeric Salts [(+)-Amine-(+)-Acid] [(-)-Amine-(+)-Acid] mixer->diastereomeric_salts Reaction crystallization Cooling & Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Crystals of Less Soluble Salt (e.g., [(+)-Amine-(+)-Acid]) filtration->less_soluble mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor base_treatment Base Treatment (e.g., NaOH) less_soluble->base_treatment pure_enantiomer Enriched Amine ((+)-Amine) base_treatment->pure_enantiomer

Caption: General workflow for chiral resolution of amines.

A Comparative Survey of Leading Chiral Resolving Agents

The choice of resolving agent is often empirical and is the most critical factor for a successful resolution.[7] An ideal agent forms diastereomeric salts with a significant solubility difference, leading to high yield and high enantiomeric excess (ee).[7] Below, we compare several classes of widely used acidic resolving agents.

Tartaric Acid and Its Derivatives

This family of resolving agents is arguably the most popular and versatile for resolving chiral bases, owing to its availability, cost-effectiveness, and the presence of multiple functional groups that can engage in differential hydrogen bonding and ionic interactions.[8]

  • L-(+)-Tartaric Acid & D-(-)-Tartaric Acid:

    • Expertise & Experience: As a C2-symmetric dicarboxylic acid with two hydroxyl groups, tartaric acid offers multiple interaction points, which can lead to well-defined crystalline salts. It is a workhorse in industrial resolutions.[9] However, its high polarity can sometimes limit the choice of organic solvents.

    • Trustworthiness: While widely used, its effectiveness can be highly substrate-dependent. For some amines, it may not provide sufficient discrimination, leading to poor resolution. For instance, in the resolution of racemic N-methylamphetamine, tartaric acid was found to be practically unsuitable compared to its derivatives.[10]

  • Dibenzoyl-L-tartaric Acid (DBTA) & Di-p-toluoyl-D-tartaric Acid (DPTTA):

    • Expertise & Experience: These are acylated derivatives of tartaric acid. The bulky aromatic groups enhance the rigidity and steric bulk of the resolving agent, which often leads to better chiral discrimination and the formation of more stable, crystalline diastereomeric salts.[11] Their increased lipophilicity expands the range of suitable organic solvents. DBTA and DPTTA are highly efficient resolving agents for a variety of amines, including N-methylamphetamine.[10]

    • Trustworthiness: These reagents are among the most effective and reliable for amine resolution.[1][12] Their ability to form stable crystalline complexes facilitates the straightforward isolation of individual enantiomers.[11] The choice between the dibenzoyl and di-p-toluoyl derivatives often comes down to empirical screening to see which provides a greater solubility difference for the target amine.

(R)-(-)-Mandelic Acid & (S)-(+)-Mandelic Acid
  • Expertise & Experience: Mandelic acid is a chiral α-hydroxy acid. Its structure, containing a phenyl ring, a carboxylic acid, and a hydroxyl group, allows for a combination of ionic, hydrogen-bonding, and π-stacking interactions. It is a proven resolving agent for a wide range of amines and amino acid esters.[13][14] The resolution of (±)-mandelic acid itself using chiral amines like (-)-ephedrine is a classic experiment demonstrating the principle's effectiveness.[15]

  • Trustworthiness: It is a reliable choice, particularly when the target amine possesses aromatic character, which can lead to favorable π-π interactions with the mandelic acid's phenyl ring, enhancing the discrimination between diastereomeric salts.

(1S)-(+)-10-Camphorsulfonic Acid (CSA) & (1R)-(-)-10-Camphorsulfonic Acid
  • Expertise & Experience: CSA is a strong chiral acid derived from camphor, a rigid bicyclic natural product.[16] Its high acidity ensures effective salt formation with even weakly basic amines. The rigid, sterically demanding camphor backbone provides a well-defined chiral environment that can be highly effective for discrimination.[16][17]

  • Trustworthiness: CSA is a highly effective resolving agent, particularly for chiral amines, amino alcohols, and amino acids.[16][18] Its strong acidic nature and well-defined stereochemistry make it an indispensable tool for achieving optically pure compounds.[17] It has been successfully used in the resolution of various complex amines and is often recoverable, adding to its cost-effectiveness.[16][19]

Performance Comparison of Chiral Resolving Agents

The efficacy of a resolving agent is highly dependent on the specific amine substrate and the experimental conditions.[7][20] The following table summarizes representative performance data to provide a benchmark for comparison.

Racemic AmineResolving AgentSolvent(s)Yield (%)ee (%)Reference
N-MethylamphetamineO,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)Not specifiedN/A82.5[10]
N-MethylamphetamineO,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)Not specifiedN/A57.9[10]
Methamphetamine(-)-O,O'-di-p-toluoyl-R,R-tartaric acidMethanol45>98[6]
2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol(-)-Camphor-10-sulphonic acidAcetone40-45>99[19]
(±)-Mandelic Acid*(1R,2S)-(–)-Ephedrine95% Ethanol3285[15]
3-amino-diazepin-2-one(1S)-(+)-10-camphorsulfonic acid (CSA)Ethyl acetateN/A>99.5[21]

*Note: This entry shows the resolution of a racemic acid with a chiral amine, demonstrating the reciprocal nature of the principle.

Experimental Protocol: Resolution of a Racemic Amine with (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA)

This protocol provides a detailed, self-validating methodology for the chiral resolution of a representative primary or secondary amine. The causality behind each step is explained to provide a deeper understanding of the process.

Rationale: We select (+)-DBTA due to its well-documented success, commercial availability, and the enhanced crystallinity it often imparts to diastereomeric salts compared to unsubstituted tartaric acid.[1]

G start Start dissolve_amine 1. Dissolve Racemic Amine in suitable solvent (e.g., Methanol) start->dissolve_amine mix 3. Combine Solutions Slowly add amine solution to DBTA solution with stirring dissolve_amine->mix dissolve_dbta 2. Dissolve (+)-DBTA (0.5-1.0 equiv) in the same solvent (may require warming) dissolve_dbta->mix crystallize 4. Crystallization Allow to cool slowly to RT, then optionally cool in ice bath mix->crystallize filter 5. Isolate Salt Vacuum filter crystals, wash with cold solvent crystallize->filter liberate 6. Liberate Free Amine Suspend salt in water, add base (e.g., 2M NaOH) until pH > 10 filter->liberate extract 7. Extraction Extract aqueous layer with organic solvent (e.g., CH2Cl2) liberate->extract dry_concentrate 8. Dry & Concentrate Dry organic layers (e.g., Na2SO4), remove solvent extract->dry_concentrate analyze 9. Analysis Determine yield and enantiomeric excess (ee%) via Chiral HPLC or Polarimetry dry_concentrate->analyze end End Product: Enriched Amine Enantiomer analyze->end

Caption: Step-by-step workflow for a typical chiral resolution experiment.

Materials:

  • Racemic amine

  • (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

  • Suitable solvent (e.g., methanol, ethanol, or mixtures like dichloromethane/methanol)

  • Aqueous base solution (e.g., 2 M Sodium Hydroxide)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Diastereomeric Salt Formation:

    • a. In a flask, dissolve the racemic amine (1.0 equivalent) in a minimum amount of the chosen solvent.[6]

    • b. In a separate flask, dissolve (+)-DBTA (0.5 to 1.0 equivalent) in the same solvent, using gentle heating if necessary to achieve a clear solution.[1][6]

      • Causality: Using 0.5 equivalents of the resolving agent is a common strategy. It ensures that only one enantiomer of the amine can form a salt, selectively precipitating the less soluble diastereomer and leaving the other enantiomer (and excess racemic amine) in the mother liquor. This can often lead to higher enantiomeric purity in the first crystallization.[22]

    • c. Slowly add the amine solution to the stirred solution of the resolving agent at room temperature.[1] An exothermic reaction may be observed.

  • Fractional Crystallization:

    • a. Allow the combined solution to cool slowly to room temperature to promote the formation of large, well-defined crystals. Rapid cooling can trap impurities.

    • b. For maximal yield, the flask can be placed in an ice bath or refrigerator for 1-2 hours after initial crystallization at room temperature.[5][6]

      • Causality: Solubility is temperature-dependent. Lowering the temperature decreases the solubility of the diastereomeric salt, driving more of it out of solution and thereby increasing the crystalline yield.

  • Isolation of the Diastereomeric Salt:

    • a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[6]

    • b. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor, which contains the more soluble diastereomer.[6]

    • c. The filtrate (mother liquor) can be processed separately to recover the other amine enantiomer if desired.

  • Liberation of the Enantiomerically Enriched Amine:

    • a. Suspend the collected, dried crystals in water.

    • b. Add an aqueous base solution (e.g., 2 M NaOH) dropwise with stirring until the salt is fully dissolved and the solution is basic (pH > 10).[6]

      • Causality: The strong base deprotonates the ammonium salt, liberating the free amine (which is often insoluble in water) and forming the water-soluble sodium salt of the resolving agent.

  • Extraction and Purification:

    • a. Transfer the mixture to a separatory funnel and extract the liberated free amine with an organic solvent (e.g., dichloromethane) several times.[5]

    • b. Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.

    • c. Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Validation and Analysis:

    • a. Determine the chemical yield of the resolved amine.

    • b. Measure the enantiomeric excess (ee) of the product. This is a critical self-validating step. Standard techniques include chiral High-Performance Liquid Chromatography (HPLC) or measurement of the specific optical rotation using a polarimeter.[6] The purity can often be further improved by recrystallizing either the diastereomeric salt or the final free amine.

Conclusion

The classical resolution of amines via diastereomeric salt formation is a powerful, scalable, and enduringly relevant technique in chemical and pharmaceutical development. While this compound has its applications, a broad and versatile toolkit of alternative resolving agents is available to the modern scientist. Tartaric acid derivatives like DBTA and DPTTA, mandelic acid, and camphorsulfonic acid represent the gold standard, each offering unique advantages based on their structural properties. The selection of the optimal resolving agent and solvent system remains a somewhat empirical process, but a systematic screening approach, guided by the principles outlined in this guide, will significantly enhance the probability of a successful, high-yield, and high-purity resolution.

References

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem. (n.d.).
  • Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method - ChemicalBook. (2024-08-26).
  • Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid - Benchchem. (n.d.).
  • Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid - Benchchem. (n.d.).
  • The Precision of Chiral Resolution: Utilizing D(+)10-Camphorsulfonic Acid. (n.d.).
  • A Comparative Guide to Chiral Resolving Agents: An Objective Look at (-)-Menthyloxyacetic Acid - Benchchem. (n.d.).
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. (n.d.).
  • A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards - Benchchem. (n.d.).
  • Unlock Chiral Purity: Dibenzoyl-L-tartaric Acid in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • L-Camphorsulfonic Acid: A Versatile Chiral Resolving Agent and Organic Synthesis Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid - Arkivoc. (2005-01-07).
  • Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed. (n.d.).
  • Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism | Journal of Chemical Education - ACS Publications. (n.d.).
  • (1R)-(-)-10-Camphorsulfonic acid: Uses and Mechanism - ChemicalBook. (2024-12-16).
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.).
  • US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents. (n.d.).
  • Improvement of the Resolution Experiment of Racemic Tartaric Acid. (n.d.).
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023-01-28).
  • 13.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023-08-15).
  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2022-07-11).
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018-03-23).
  • Chiral Resolution Screening | Solid State - Onyx Scientific. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, ensuring the protection of laboratory personnel and compliance with regulatory standards. This is not merely a checklist; it is a framework grounded in the chemical's specific hazard profile and proven laboratory safety practices.

Part 1: Core Directive - Hazard Assessment & Risk Mitigation

Understanding the inherent risks of a compound is the critical first step in defining its handling and disposal protocols. This compound is not a benign substance; its hazard profile necessitates careful management.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Furthermore, related aminophenol compounds can exhibit additional systemic toxicities, including the potential to cause mutations or affect kidney function.[3][4] Therefore, the causality is clear: direct contact and aerosol inhalation must be prevented at all stages, from initial handling to final disposal. The procedures outlined below are designed specifically to mitigate these risks.

Part 2: Pre-Disposal Protocol - Personal Protective Equipment (PPE)

Before any waste handling begins, establishing a physical barrier between the researcher and the chemical is paramount. The selection of PPE is not arbitrary; each component serves a specific protective function based on the hazard assessment.

PPE ItemSpecificationRationale for Use
Eye Protection Chemical safety goggles or safety glasses with side-shields.Protects against accidental splashes and airborne dust particles, preventing serious eye irritation as mandated by the H319 hazard statement.[1][5]
Gloves Chemical-resistant nitrile gloves.Prevents direct skin contact, mitigating the risk of skin irritation (H315).[1][2] Always inspect gloves for integrity before use.
Body Protection A fully buttoned laboratory coat.Provides a barrier to protect skin and personal clothing from contamination.[5]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of dust or aerosols, addressing the H335 respiratory irritation hazard.[1][5]

Part 3: Step-by-Step Disposal Procedures

The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste.[5] Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain. [1][6] This can lead to environmental contamination and is a violation of regulations.[1][7]

Experimental Protocol: Waste Collection and Storage

This protocol applies to unused/expired product and materials lightly contaminated during routine use (e.g., weighing papers, contaminated gloves).

  • Waste Segregation: Designate a specific, compatible hazardous waste container exclusively for this compound and related amine waste. Do not mix with incompatible waste streams like strong oxidizing agents.[3][7]

  • Container Selection: The container must be in good condition, made of a material compatible with the chemical, and feature a secure, tightly-sealing lid.[7]

  • Proper Labeling: The moment the first piece of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[7]

    • The full chemical name: "This compound ". Do not use abbreviations.[8]

    • The date of initial accumulation.[8]

  • Secure Storage: Keep the waste container closed at all times, except when adding waste.[1][7] Store it in a designated and controlled location, known as a Satellite Accumulation Area (SAA), which should be under the control of laboratory personnel and away from common areas.[7][8]

  • Final Disposal: Once the container is full or has been in accumulation for the period specified by your institution's Environmental Health & Safety (EHS) office (typically not exceeding one year in academic labs), arrange for its removal.[9] Contact your institution's EHS department or a licensed chemical waste disposal contractor to collect the waste.[1][6][10]

Part 4: Emergency Procedures - Spill Management

In the event of an accidental spill, a swift and systematic response is crucial to prevent exposure and environmental release.

  • Control & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.[11] Control the source of the spill if it is safe to do so (e.g., upright a fallen container).[11]

  • Don PPE: Before beginning cleanup, don the appropriate PPE as detailed in the table above.[12]

  • Containment: Prevent the spread of the spill. For solids, carefully sweep or vacuum (if a HEPA filter-equipped vacuum is available) to minimize dust generation.[3] For liquids, create a dike around the spill's outer edges using an inert, non-combustible absorbent material like vermiculite, sand, or chemical spill pillows.[13][14]

  • Absorption & Collection: Apply the absorbent material, working from the outside in, until all material is absorbed.[13] Carefully scoop the absorbed material and place it into a designated hazardous waste container.[11][13]

  • Decontamination: Clean the spill area thoroughly with a detergent solution (e.g., hot, soapy water).[11] All cleaning materials (sponges, paper towels, absorbent pads) must also be disposed of as hazardous waste in the same container.[11][12]

  • Final Disposal: Seal, label, and store the container with the spill cleanup debris as described in Part 3.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for managing waste generated from this compound.

G start Waste Generated (Unused Product or Contaminated Material) hazard_assessment Hazard Assessment: Skin, Eye, Respiratory Irritant. Treat as Hazardous Waste. start->hazard_assessment segregate Segregate into a dedicated, compatible waste container. hazard_assessment->segregate label_container Label Container Immediately: 'HAZARDOUS WASTE' Full Chemical Name Accumulation Start Date segregate->label_container store_saa Store in designated Satellite Accumulation Area (SAA). Keep container tightly closed. label_container->store_saa check_full Is container full or accumulation time limit reached? store_saa->check_full check_full->store_saa No ehs_pickup Arrange for pickup by EHS or licensed waste contractor. check_full->ehs_pickup Yes end Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

References

  • New Jersey Department of Health. (2007). HAZARD SUMMARY: AMINOPHENOLS (mixed isomers). [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. [Link]

  • Anonymous. (2024). Safety Data Sheet for (S)-1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride. [Link]

  • SKC Inc. Spill DECONtamination Kit, Aromatic Amine. [Link]

  • PubChem. 4-Aminophenol. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • PubChem. 2-Aminophenol. [Link]

  • Purdue University, College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Anonymous. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. [Link]

  • Anonymous. EPA HAZARDOUS WASTE CODES. [Link]

  • Science.gov. related impurities 4-aminophenol: Topics. [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. [Link]

  • NSW Environmental Protection Authority. (2023). Find Community Recycling Centres and Household Chemical CleanOut events. [Link]

  • ResearchGate. (2025). Organic Salts of Pharmaceutical Impurity p-Aminophenol. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our primary commitment is to the integrity of our work and the safety of ourselves and our colleagues. When handling any chemical compound, particularly those with reactive amine groups, a proactive and informed approach to safety is paramount. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. Our goal is to build a culture of safety that is as robust as our research.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the specific risks associated with a compound is the foundational step in building an effective safety protocol. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from closely related amine hydrochloride analogs provide a clear and consistent hazard profile. The primary risks are irritation to the skin, eyes, and respiratory system.[1][2]

These hazards dictate a multi-faceted protection strategy focused on preventing the three primary routes of exposure:

  • Dermal Contact: The compound can cause skin irritation.[1][2]

  • Ocular Contact: Direct contact with the eyes can lead to serious irritation.[1][2]

  • Inhalation: As a solid powder, the compound can be easily aerosolized, posing a risk of respiratory tract irritation.[1][2]

Table 1: GHS Hazard Profile for Analogous Amine Hydrochlorides

Hazard Statement Classification Description Authoritative Source
H315 Skin Irritation (Category 2) Causes skin irritation. AK Scientific, Inc.[1][2]
H319 Eye Irritation (Category 2A) Causes serious eye irritation. AK Scientific, Inc.[1][2]

| H335 | STOT - Single Exposure (Category 3) | May cause respiratory irritation. | AK Scientific, Inc.[1][2] |

This hazard profile is our directive. Every piece of PPE we select is a direct countermeasure to these specific, documented risks.

The Core Ensemble: Your Baseline Protection

For any procedure involving this compound, a baseline level of PPE is non-negotiable. This "Core Ensemble" is designed to provide fundamental protection against incidental contact and minor spills.

  • Eye and Face Protection: Standard safety glasses are insufficient. The risk of aerosolized powder and potential splashes necessitates chemical splash goggles that form a seal around the eyes, conforming to ANSI Z87.1 standards.[3]

  • Hand Protection: Disposable nitrile gloves offer broad, short-term chemical resistance and are the minimum requirement.[3] It is crucial to inspect gloves for any signs of degradation or puncture before each use. Never submerge gloved hands in a solvent.[4] Contaminated gloves must be removed immediately using a technique that avoids skin contact and disposed of as chemical waste.

  • Body Protection: A buttoned laboratory coat made of appropriate material should be worn to protect skin and personal clothing.[3] This should be supplemented with long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[3]

Task-Specific PPE Escalation: A Procedural Approach

Different laboratory tasks carry different levels of risk. A static solution is less hazardous than a powder being actively weighed and transferred. The following protocols detail how to escalate your PPE based on the specific procedure.

Protocol 1: Weighing and Solid Handling

The highest risk of exposure occurs when handling the compound in its solid, powdered form due to the potential for aerosolization.

Step-by-Step Methodology:

  • Engineering Controls First: Always perform weighing operations inside a chemical fume hood or a ventilated balance enclosure.[5] This is the most critical step in minimizing respiratory exposure.

  • Prepare the Area: Lay down a disposable, absorbent bench liner to contain any minor spills.

  • Don PPE: Wear the Core Ensemble (chemical splash goggles, nitrile gloves, lab coat).

  • Weighing: Use anti-static weigh boats or weighing paper. Handle the container and spatula carefully to minimize dust generation.

  • Cleanup: Gently wipe down the spatula and any surfaces with a damp cloth or towel to capture residual dust. Dispose of all contaminated materials (weigh boat, liner, wipes) in a designated solid chemical waste container.

  • Doff PPE: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[1][4]

Protocol 2: Dissolution and Solution Handling

Once the compound is in solution, the primary risk shifts from inhalation to splashes.

Step-by-Step Methodology:

  • Engineering Controls: All dissolutions and solution transfers should be conducted within a chemical fume hood.

  • Don PPE: Wear the Core Ensemble. If there is a significant risk of splashing due to the volume or nature of the task (e.g., vigorous mixing, large-volume transfers), add a full-face shield over your chemical splash goggles .[3][6]

  • Procedure: Slowly add the solid to the solvent while stirring to prevent clumping and splashing. Keep containers capped when not in use.

  • Cleanup and Disposal: Dispose of solutions in a designated liquid chemical waste container, following all institutional and local regulations.[1]

Visualizing the PPE Selection Workflow

To ensure a consistent and logical approach to safety, the following decision tree illustrates the process for selecting appropriate PPE.

PPE_Workflow cluster_start cluster_task Step 1: Assess Task cluster_solid Solid Handling cluster_liquid Liquid/Solution Handling cluster_ppe start Start: Handling 1-(4-Methoxyphenyl)propan-1-amine HCl task What is the physical form? start->task solid_env Where is the task performed? task->solid_env Solid / Powder liquid_env Is there a splash hazard? task->liquid_env Liquid / Solution ppe_base Core Ensemble: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat solid_env->ppe_base In Fume Hood / Ventilated Enclosure ppe_resp Core Ensemble + Respiratory Protection (e.g., N95 or higher) solid_env->ppe_resp Open Bench (Not Recommended) liquid_env->ppe_base No / Low Risk ppe_face Core Ensemble + Face Shield liquid_env->ppe_face Yes / High Risk

Caption: PPE selection workflow for handling the target compound.

Disposal and Decontamination: Completing the Safety Cycle

Proper disposal is a critical and often overlooked aspect of chemical handling.

  • Operational Plan: All waste generated, including contaminated gloves, weigh boats, pipette tips, and excess chemical, must be disposed of in accordance with local and institutional regulations.[1][2] Collect solid waste in a clearly labeled, sealed container. Liquid waste should be collected in a compatible, sealed container, also clearly labeled.

  • Spill Response: In the event of a small spill, ensure adequate ventilation and wear your full task-appropriate PPE. Cover the spill with an inert absorbent material (e.g., sand or vermiculite), sweep it up, and place it in a sealed container for disposal.[1][5] Do not use combustible materials like paper towels to absorb large quantities of amine compounds.

  • Decontamination: After completing your work, remove your lab coat and gloves. Immediately wash your hands and any potentially exposed skin thoroughly with soap and water. Ensure any reusable equipment is thoroughly cleaned. Contaminated clothing should be removed immediately and laundered separately before reuse.[1]

By integrating these principles and protocols into your daily laboratory workflow, you not only protect yourself but also foster a robust safety culture that benefits your entire research team.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.Google Cloud.
  • Chemical Safety: Personal Protective Equipment.University of California, Santa Barbara Environmental Health & Safety.
  • Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.AK Scientific, Inc.
  • Safety Guidelines for Handling Chemicals.HPE Support.
  • Personal Protective Equipment.US Environmental Protection Agency (EPA).
  • Safety Data Sheet: Variamine Blue B.TCI Chemicals.
  • Safety D
  • Safety Data Sheet: (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride.AK Scientific, Inc.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.